molecular formula C129H207N45O41S3 B13440673 Carperitide acetate

Carperitide acetate

货号: B13440673
分子量: 3140.5 g/mol
InChI 键: NYSSIVMKYRVLPL-SYGLLGJNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carperitide acetate is a useful research compound. Its molecular formula is C129H207N45O41S3 and its molecular weight is 3140.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C129H207N45O41S3

分子量

3140.5 g/mol

IUPAC 名称

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C127H203N45O39S3.C2H4O2/c1-9-64(6)99-121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)60-213-214-61-90(171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173)120(208)162-80(45-66-21-12-10-13-22-66)103(191)147-50-93(181)146-51-95(183)152-71(25-16-37-141-123(131)132)105(193)160-77(36-42-212-8)110(198)165-83(49-98(186)187)115(203)159-75(111(199)172-99)29-20-41-145-127(139)140;1-2(3)4/h10-15,21-24,30-33,62-65,70-90,99,173-178H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145);1H3,(H,3,4)/t64-,65-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-;/m0./s1

InChI 键

NYSSIVMKYRVLPL-SYGLLGJNSA-N

手性 SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C.CC(=O)O

规范 SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C.CC(=O)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Carperitide Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carperitide acetate, a synthetic analog of human atrial natriuretic peptide (α-hANP), is a key therapeutic agent in the management of acute heart failure.[1][2] Its multifaceted mechanism of action, centered on the activation of the natriuretic peptide system, offers significant hemodynamic and renal benefits. This technical guide provides a comprehensive overview of the core mechanism of this compound, detailing its molecular interactions, signaling pathways, and physiological effects. The information is presented with a focus on quantitative data and detailed experimental methodologies to support further research and drug development efforts.

Molecular Mechanism of Action

This compound exerts its effects by mimicking the endogenous actions of atrial natriuretic peptide (ANP). The core of its mechanism involves binding to and activating the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylate cyclase.[3][4] This interaction initiates a signaling cascade that is central to the therapeutic effects of the drug.

Binding to Natriuretic Peptide Receptor-A (NPR-A)
Activation of Particulate Guanylate Cyclase and cGMP Production

The activation of the intracellular guanylate cyclase domain of NPR-A catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][5] This elevation of intracellular cGMP is the pivotal second messenger signal that mediates the downstream physiological effects of carperitide. The enzymatic activity of particulate guanylate cyclase can be quantified in laboratory settings to assess the direct impact of carperitide on its primary molecular target.

Signaling Pathway

The binding of carperitide to NPR-A and the subsequent production of cGMP initiates a well-defined signaling pathway that ultimately leads to the relaxation of vascular smooth muscle and other physiological responses.

Carperitide_Signaling_Pathway Carperitide Carperitide Acetate NPR_A Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPR_A Binds to pGC Particulate Guanylate Cyclase (pGC) NPR_A->pGC Activates cGMP cGMP pGC->cGMP Converts GTP GTP GTP->pGC PKG Protein Kinase G (PKG) cGMP->PKG Activates VASP_P Phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) PKG->VASP_P Leads to Ca_Reduction Decreased Intracellular Ca2+ Concentration PKG->Ca_Reduction Leads to Relaxation Vascular Smooth Muscle Relaxation VASP_P->Relaxation Ca_Reduction->Relaxation

Caption: Carperitide Signaling Pathway.

Physiological Effects

The increase in intracellular cGMP triggered by carperitide leads to a cascade of physiological effects that are beneficial in the context of acute heart failure. These effects primarily involve the cardiovascular and renal systems.

Vasodilation

One of the most prominent effects of carperitide is vasodilation, which results from the cGMP-mediated relaxation of vascular smooth muscle cells.[1] This leads to a reduction in both preload and afterload on the heart.

  • Arterial Dilation: Reduces systemic vascular resistance (afterload), making it easier for the heart to pump blood.

  • Venous Dilation: Increases venous capacitance, which reduces the volume of blood returning to the heart (preload).

This combined effect on preload and afterload helps to alleviate cardiac workload and improve hemodynamic parameters in patients with heart failure.

Natriuresis and Diuresis

Carperitide enhances the excretion of sodium (natriuresis) and water (diuresis) by the kidneys.[1] This is achieved through several mechanisms:

  • Increased Glomerular Filtration Rate (GFR): Carperitide dilates the afferent arterioles and constricts the efferent arterioles of the glomeruli, increasing the pressure gradient for filtration.

  • Inhibition of Sodium Reabsorption: It directly inhibits sodium reabsorption in the renal tubules.

The diuretic and natriuretic effects of carperitide help to reduce fluid overload, a common and debilitating symptom of heart failure.

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Carperitide has been shown to suppress the RAAS, a neurohormonal system that is often overactivated in heart failure and contributes to its pathophysiology.[5][6] It achieves this by:

  • Inhibiting Renin Secretion: This leads to reduced production of angiotensin II, a potent vasoconstrictor.

  • Inhibiting Aldosterone Secretion: This reduces sodium and water retention by the kidneys.

By counteracting the detrimental effects of the RAAS, carperitide helps to break the vicious cycle of neurohormonal activation in heart failure.

Quantitative Data Summary

The following tables summarize the available quantitative data related to the mechanism of action of this compound.

Parameter Value Species/System Reference
Binding Affinity (Kd) of hANP 0.46 nMRat Glomeruli[4]
Clinical Dosing in Acute Heart Failure Dosage Range Reference
Low-dose infusion0.01 - 0.05 µg/kg/min[7]
Standard infusion0.025 - 0.05 µg/kg/min[8]
Median infusion rate in a large registry0.085 µg/kg/min[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

NPR-A Binding Assay

NPR_A_Binding_Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Prepare membranes from target tissue (e.g., glomeruli) Incubate Incubate membranes with radiolabeled ANP and varying concentrations of unlabeled carperitide Membrane_Prep->Incubate Radiolabel Radiolabel ANP (e.g., with 125I) Radiolabel->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Measure Measure radioactivity of the bound fraction Separate->Measure Analyze Perform Scatchard or non-linear regression analysis to determine Kd and Bmax Measure->Analyze pGC_Activity_Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_measurement cGMP Measurement cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes from target tissue Incubate Incubate membranes with GTP, Mg2+/Mn2+, a PDE inhibitor, and varying concentrations of carperitide Membrane_Prep->Incubate Terminate Terminate the reaction (e.g., with cold EDTA or by boiling) Incubate->Terminate Measure Quantify cGMP produced using ELISA or RIA Terminate->Measure Analyze Plot cGMP concentration against carperitide concentration to determine the dose-response relationship Measure->Analyze Vasodilation_Assay cluster_prep Tissue Preparation cluster_experiment Experiment cluster_analysis Data Analysis Isolate_Aorta Isolate thoracic aorta from an experimental animal (e.g., rat) Cut_Rings Cut aorta into rings (2-3 mm) Isolate_Aorta->Cut_Rings Mount_Rings Mount rings in an organ bath containing physiological salt solution Cut_Rings->Mount_Rings Equilibrate Equilibrate rings under optimal tension Mount_Rings->Equilibrate Precontract Pre-contract rings with a vasoconstrictor (e.g., phenylephrine or KCl) Equilibrate->Precontract Add_Carperitide Add cumulative concentrations of carperitide to the bath Precontract->Add_Carperitide Record_Tension Record changes in isometric tension Add_Carperitide->Record_Tension Analyze Express relaxation as a percentage of the pre-contraction and plot against carperitide concentration to determine EC50 Record_Tension->Analyze

References

Carperitide acetate cGMP signaling pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Carperitide Acetate cGMP Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carperitide, also known as alpha-human atrial natriuretic peptide (α-hANP), is a synthetic 28-amino acid peptide hormone identical to the endogenous ANP produced by atrial myocytes.[1][2] It is a critical regulator of cardiovascular homeostasis, exerting its effects on blood pressure, volume, and sodium balance.[1][3] Clinically, carperitide is utilized primarily for the treatment of acute decompensated heart failure (ADHF), where it provides rapid hemodynamic improvement and symptomatic relief through its vasodilatory, diuretic, and natriuretic actions.[3][4] The therapeutic effects of carperitide are mediated through the activation of the natriuretic peptide receptor-A (NPR-A) and the subsequent production of the second messenger, cyclic guanosine monophosphate (cGMP).[1][5] This guide provides a detailed examination of this core signaling pathway, quantitative pharmacological data, and relevant experimental methodologies.

The Core Signaling Pathway: From Receptor to Physiological Response

The mechanism of action for carperitide revolves around the activation of a transmembrane receptor with intrinsic enzymatic activity, leading to a cascade of intracellular events.[1]

2.1 Receptor Binding and Guanylate Cyclase Activation Carperitide initiates its action by binding to the extracellular domain of the Natriuretic Peptide Receptor-A (NPR-A), also known as guanylate cyclase-A (GC-A).[1][6] NPR-A is a particulate guanylate cyclase (pGC) found on the surface of target cells in vascular smooth muscle, endothelium, kidneys, and adrenal glands.[1][7] This binding event induces a conformational change in the receptor, activating its intracellular guanylate cyclase domain.[1][8]

2.2 cGMP Synthesis and Downstream Effector Activation The activated guanylate cyclase domain catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][9] The resulting elevation in intracellular cGMP concentration serves as the pivotal second messenger signal. The primary downstream effector of cGMP is cGMP-dependent protein kinase G (PKG).[1][9] Other cGMP targets include cGMP-gated ion channels and cGMP-regulated phosphodiesterases (PDEs), which are responsible for degrading cyclic nucleotides.[7][9]

2.3 Physiological Consequences of Pathway Activation Activation of PKG by cGMP triggers the phosphorylation of numerous target proteins within the cell, culminating in several key physiological effects:[1][9]

  • Vasodilation: In vascular smooth muscle cells, PKG activation leads to a decrease in intracellular calcium (Ca²⁺) concentrations and desensitization of the contractile machinery to Ca²⁺. This results in smooth muscle relaxation, vasodilation of arteries and veins, and a subsequent reduction in both cardiac preload and afterload.[1][10]

  • Natriuresis and Diuresis: In the kidneys, carperitide increases renal blood flow and glomerular filtration rate. It acts on the renal tubules to inhibit sodium reabsorption, leading to increased sodium (natriuresis) and water (diuresis) excretion.[1]

  • Neurohormonal Inhibition: The pathway suppresses the Renin-Angiotensin-Aldosterone System (RAAS) by inhibiting renin and aldosterone secretion.[1][11] This action further contributes to vasodilation and a reduction in sodium and water retention. Carperitide also has an inhibitory effect on the sympathetic nervous system.[1][5]

Below is a diagram illustrating the core signaling cascade.

Carperitide_Signaling_Pathway cluster_effects Physiological Effects Carperitide Carperitide (α-hANP) NPR_A Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPR_A Binds to Extracellular Domain GC_Domain Guanylate Cyclase Domain (Intracellular) NPR_A->GC_Domain Activates cGMP cGMP (Second Messenger) GTP GTP GTP:e->cGMP:w Converts PKG Protein Kinase G (PKG) (Active) cGMP->PKG Activates Downstream Downstream Substrate Phosphorylation PKG->Downstream Phosphorylates Vasodilation Vasodilation (↓ Preload/Afterload) Downstream->Vasodilation Natriuresis Natriuresis & Diuresis (↑ Na⁺/H₂O Excretion) Downstream->Natriuresis RAAS RAAS Inhibition (↓ Renin/Aldosterone) Downstream->RAAS cGMP_EIA_Workflow Start Start: Prepare Standards & Samples (Optional Acetylation) Add_Reagents Pipette Standards, Samples, cGMP-Enzyme Conjugate, & Anti-cGMP Antibody into Coated Plate Start->Add_Reagents Incubate Incubate (e.g., 2-3 hours, RT) Allows Competitive Binding Add_Reagents->Incubate Wash Wash Plate (3-4x) Removes Unbound Reagents Incubate->Wash Add_Substrate Add Substrate Solution Wash->Add_Substrate Incubate_Color Incubate (e.g., 1 hour, RT) Color Development Add_Substrate->Incubate_Color Stop Add Stop Solution Incubate_Color->Stop Read Read Optical Density (e.g., 405 nm) Stop->Read Calculate Calculate Results (Plot Standard Curve) Read->Calculate

References

Carperitide Acetate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Synthetic Atrial Natriuretic Peptide

Introduction

Carperitide, also known as alpha-human atrial natriuretic peptide (α-hANP), is a synthetic 28-amino acid peptide that is identical to the endogenous human atrial natriuretic peptide.[1][2][3] It is a potent vasodilator, diuretic, and natriuretic agent that plays a crucial role in the regulation of cardiovascular and renal homeostasis.[4] Primarily utilized in Japan for the treatment of acute decompensated heart failure (ADHF), carperitide exerts its effects through a well-defined signaling pathway, leading to a reduction in cardiac preload and afterload.[4][5] This technical guide provides a comprehensive overview of carperitide acetate, focusing on its core pharmacology, experimental evaluation, and clinical application for researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling Pathway

Carperitide's mechanism of action is initiated by its binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylate cyclase receptor located on the surface of target cells in various tissues, including the vascular endothelium, smooth muscle, kidneys, and adrenal glands.[4][6] This ligand-receptor interaction triggers a conformational change in the NPR-A receptor, activating its intracellular guanylate cyclase domain.[6]

The activated guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[4][6] The subsequent elevation in intracellular cGMP levels orchestrates a cascade of downstream effects that collectively contribute to the therapeutic actions of carperitide.[6]

The primary downstream effector of cGMP is cGMP-dependent protein kinase G (PKG).[6] PKG phosphorylates multiple target proteins within the cell, leading to:

  • Vasodilation: In vascular smooth muscle cells, PKG activation leads to the relaxation of the muscle fibers, resulting in vasodilation. This reduces both systemic vascular resistance (afterload) and venous return to the heart (preload).[4][6]

  • Natriuresis and Diuresis: In the kidneys, carperitide increases renal blood flow and the glomerular filtration rate. It also acts on the renal tubules to inhibit sodium reabsorption, leading to increased sodium (natriuresis) and water (diuresis) excretion.[4]

  • Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Carperitide suppresses the secretion of renin and aldosterone, counteracting the vasoconstrictive and sodium-retaining effects of this system.[5]

  • Inhibition of the Sympathetic Nervous System: Carperitide has been shown to reduce sympathetic outflow, further contributing to its vasodilatory and cardioprotective effects.[5]

Carperitide_Signaling_Pathway cluster_effects Physiological Effects Carperitide This compound NPRA NPR-A Receptor (Guanylate Cyclase-A) Carperitide->NPRA Binds to cGMP cGMP NPRA->cGMP Activates conversion GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation (↓ Preload & Afterload) PKG->Vasodilation Natriuresis Natriuresis & Diuresis PKG->Natriuresis RAAS_Inhibition RAAS Inhibition PKG->RAAS_Inhibition SNS_Inhibition Sympathetic Nervous System Inhibition PKG->SNS_Inhibition

Caption: Carperitide signaling cascade.

Pharmacokinetics

Understanding the pharmacokinetic profile of carperitide is essential for its optimal therapeutic use.

ParameterValueReference
Half-life (t½) Approximately 3 minutes[7]
Volume of Distribution (Vd) Data not consistently reported
Clearance Rapidly cleared from circulation[1]
Metabolism Primarily through enzymatic degradation by neutral endopeptidase (NEP) and receptor-mediated clearance.[8]
Elimination Renal excretion is a minor route of elimination for the intact peptide.[1]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from various studies investigating the effects of carperitide.

Table 1: Hemodynamic Effects of Carperitide in Acute Heart Failure
ParameterDosageChange from BaselineStudy PopulationReference
Pulmonary Capillary Wedge Pressure (PCWP) 0.1 - 0.2 µg/kg/minDecreasedPost-cardiovascular surgery patients[9]
Systemic Vascular Resistance (SVR) 0.1 - 0.2 µg/kg/minDecreasedPost-cardiovascular surgery patients[9]
Cardiac Index (CI) 0.1 - 0.2 µg/kg/minIncreasedPost-cardiovascular surgery patients[9]
Mean Pulmonary Arterial Pressure (PA) 0.1 - 0.2 µg/kg/minDecreasedPost-cardiovascular surgery patients[9]
Central Venous Pressure (CVP) 0.1 - 0.2 µg/kg/minDecreasedPost-cardiovascular surgery patients[9]
Table 2: Clinical Outcomes from a Meta-Analysis of Carperitide in Heart Failure
OutcomeRisk Ratio (RR)95% Confidence Interval (CI)Heterogeneity (I²)Reference
All-Cause Mortality 1.020.63 - 1.6666%[6]
Hospitalization due to Heart Failure 0.980.85 - 1.140%[6]
Composite of Hospitalization and Death 0.980.85 - 1.1475%[6]
Table 3: Dose-Dependent Effects on Mortality in Acute Decompensated Heart Failure
Treatment GroupDosageHazard Ratio (vs. No Carperitide) for Cardiovascular Mortalityp-valueReference
Very Low-Dose Carperitide (VLD-ANP) <0.02 µg/kg/minNot significantly different-[10]
Low-Dose Carperitide (LD-ANP) ≥0.02 µg/kg/min0.6960.020[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments used to characterize carperitide.

Measurement of cGMP Levels by Enzyme Immunoassay (EIA)

This protocol outlines the general steps for quantifying cGMP levels in cell lysates or plasma samples.

Materials:

  • cGMP EIA Kit (commercially available)

  • Cell lysates or plasma samples

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell lysates or plasma samples according to the EIA kit's instructions. This may involve acidification to inhibit phosphodiesterase activity.

  • Standard Curve Preparation: Prepare a series of cGMP standards with known concentrations as provided in the kit.

  • Assay Procedure:

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Add the cGMP-alkaline phosphatase conjugate to each well (except blanks).

    • Add the anti-cGMP antibody to each well (except blanks and non-specific binding wells).

    • Incubate the plate at room temperature for the time specified in the kit instructions (e.g., 2 hours) to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate to allow color development. The intensity of the color is inversely proportional to the amount of cGMP in the sample.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis: Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve.

In Vitro Vascular Smooth Muscle Relaxation Assay

This protocol describes a method to assess the vasodilatory effect of carperitide on isolated arterial rings.

Materials:

  • Isolated arterial rings (e.g., from rat aorta)

  • Organ bath system with force transducer

  • Krebs-Henseleit solution

  • Vasoconstrictor agent (e.g., phenylephrine, norepinephrine)

  • This compound solutions of varying concentrations

Procedure:

  • Tissue Preparation: Isolate arterial segments and cut them into rings. Mount the rings in an organ bath filled with oxygenated Krebs-Henseleit solution maintained at 37°C.

  • Equilibration: Allow the rings to equilibrate under a resting tension for a specified period.

  • Contraction: Induce a sustained contraction of the arterial rings using a vasoconstrictor agent.

  • Dose-Response Curve Generation: Once a stable contraction is achieved, cumulatively add increasing concentrations of carperitide to the organ bath.

  • Measurement: Record the changes in isometric tension using a force transducer. Relaxation is expressed as a percentage of the pre-induced contraction.

  • Data Analysis: Plot the percentage of relaxation against the logarithm of the carperitide concentration to generate a dose-response curve and determine the EC₅₀ value.

Canine Model of Acute Heart Failure

This protocol outlines a method for inducing acute heart failure in a canine model to study the in vivo effects of carperitide.

Materials:

  • Adult mongrel dogs

  • Anesthesia and surgical equipment

  • Microspheres for coronary embolization

  • Hemodynamic monitoring equipment (e.g., Swan-Ganz catheter)

Procedure:

  • Animal Preparation: Anesthetize the dogs and perform a thoracotomy to expose the heart.

  • Instrumentation: Insert catheters for hemodynamic monitoring, including measurement of left ventricular pressure, cardiac output, and pulmonary artery pressure.

  • Induction of Heart Failure: Induce acute heart failure by multiple sequential intracoronary embolizations with microspheres. Embolizations are typically performed until a significant reduction in left ventricular ejection fraction is achieved.

  • Carperitide Administration: Once a stable heart failure state is established, administer carperitide via intravenous infusion at desired doses.

  • Hemodynamic Monitoring: Continuously monitor hemodynamic parameters before, during, and after carperitide infusion.

  • Data Collection and Analysis: Collect and analyze hemodynamic data to assess the effects of carperitide on cardiac function.

Mandatory Visualizations

Experimental Workflow for In Vitro Vascular Relaxation Assay

experimental_workflow start Start prep Isolate and Mount Arterial Rings start->prep equilibrate Equilibrate Rings in Organ Bath prep->equilibrate contract Induce Contraction with Vasoconstrictor equilibrate->contract add_carperitide Cumulatively Add Carperitide contract->add_carperitide measure Record Isometric Tension Changes add_carperitide->measure analyze Generate Dose-Response Curve (EC₅₀) measure->analyze end_node End analyze->end_node

Caption: In vitro vascular relaxation assay workflow.
Logical Relationship of Carperitide's Therapeutic Effects

logical_relationship cluster_primary Primary Mechanisms cluster_secondary Secondary Hemodynamic Effects cluster_tertiary Clinical Outcomes in AHF carperitide Carperitide Administration vasodilation Vasodilation carperitide->vasodilation natriuresis Natriuresis & Diuresis carperitide->natriuresis afterload Reduced Afterload vasodilation->afterload preload Reduced Preload natriuresis->preload congestion Decreased Pulmonary Congestion preload->congestion cardiac_workload Reduced Cardiac Workload afterload->cardiac_workload symptoms Symptom Improvement congestion->symptoms cardiac_workload->symptoms

Caption: Therapeutic effects of carperitide.

Conclusion

This compound is a well-characterized natriuretic peptide with a clear mechanism of action mediated through the NPR-A/cGMP signaling pathway. Its potent vasodilatory, diuretic, and natriuretic properties make it a therapeutic option for the management of acute decompensated heart failure. However, clinical trial data on its long-term efficacy and safety have yielded mixed results, highlighting the need for further research to define its optimal role in cardiovascular therapy. This technical guide provides a foundational understanding of carperitide for researchers and drug development professionals, offering insights into its pharmacological profile and the experimental methodologies used for its evaluation. Continued investigation into the nuanced effects of carperitide and patient stratification strategies will be crucial in maximizing its therapeutic potential.

References

An In-depth Technical Guide to Carperitide Acetate and its Inhibition of Endothelin-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of carperitide acetate, a synthetic analog of atrial natriuretic peptide (ANP), and its inhibitory effects on the potent vasoconstrictor, endothelin-1 (ET-1). This document details the underlying signaling pathways, presents quantitative data from key experimental studies, and outlines the methodologies used in this research.

Introduction

This compound is a 28-amino acid peptide that mirrors the physiological activities of endogenous ANP.[1] It is primarily recognized for its vasodilatory, diuretic, and natriuretic properties, making it a therapeutic agent in the management of acute heart failure.[2] A crucial aspect of its mechanism of action is the inhibition of the renin-angiotensin-aldosterone system (RAAS) and its antagonistic relationship with endothelin-1.[3]

Endothelin-1 is a potent vasoconstrictor peptide produced by vascular endothelial cells and is implicated in the pathophysiology of various cardiovascular diseases.[4] The interaction between the ANP/cAMP pathway and the ET-1 system presents a significant area of interest for therapeutic intervention. This guide delves into the specifics of this interaction, providing a foundational resource for researchers in cardiovascular pharmacology and drug development.

Signaling Pathways

This compound Signaling Pathway

Carperitide exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A). This binding activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] cGMP, a second messenger, then activates protein kinase G (PKG), which in turn phosphorylates various downstream targets in vascular smooth muscle cells, leading to vasodilation.[2]

Carperitide Signaling Pathway Carperitide This compound NPRA NPR-A Receptor Carperitide->NPRA Binds to GC Guanylate Cyclase (activated) NPRA->GC cGMP cGMP (increased) GC->cGMP GTP GTP GTP->GC Converts PKG Protein Kinase G (activated) cGMP->PKG Activates VsmcRelax Vascular Smooth Muscle Relaxation PKG->VsmcRelax Phosphorylates targets Vasodilation Vasodilation VsmcRelax->Vasodilation

Carperitide Signaling Pathway
Endothelin-1 Signaling Pathway

Endothelin-1 (ET-1) is synthesized as a precursor, preproendothelin-1, which is cleaved to big endothelin-1 and finally to the active ET-1.[4] ET-1 exerts its effects by binding to two G protein-coupled receptors: ET-A and ET-B.[4] In vascular smooth muscle cells, binding to ET-A and ET-B receptors activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] This triggers the release of intracellular calcium and activation of protein kinase C (PKC), resulting in potent vasoconstriction.[5][6]

Endothelin-1 Signaling Pathway ET1 Endothelin-1 ETAR ET-A Receptor ET1->ETAR Binds to ETBR ET-B Receptor (on VSMC) ET1->ETBR Binds to PLC Phospholipase C (activated) ETAR->PLC ETBR->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Hydrolyzes Ca Intracellular Ca2+ (increased) IP3->Ca Triggers release PKC Protein Kinase C (activated) DAG->PKC Activates VsmcContraction Vascular Smooth Muscle Contraction Ca->VsmcContraction PKC->VsmcContraction Vasoconstriction Vasoconstriction VsmcContraction->Vasoconstriction

Endothelin-1 Signaling Pathway

Carperitide-Mediated Inhibition of Endothelin-1

Carperitide, acting through the ANP receptor, has been demonstrated to inhibit the secretion of endothelin-1 from endothelial cells in a dose-dependent manner.[1] This inhibitory effect is mediated by the increase in intracellular cGMP, which interferes with the signaling cascade that leads to ET-1 synthesis and release.[7] Specifically, ANP and its analogs have been shown to inhibit angiotensin II (Ang II) and thrombin-stimulated ET-1 secretion.[8]

Inhibitory Action of Carperitide on ET-1 Secretion cluster_carperitide Carperitide Pathway cluster_stimuli ET-1 Stimuli Carperitide Carperitide NPRA NPR-A Carperitide->NPRA cGMP ↑ cGMP NPRA->cGMP ET1_Secretion Endothelin-1 Secretion from Endothelial Cells cGMP->ET1_Secretion Inhibits AngII Angiotensin II AngII->ET1_Secretion Stimulates Thrombin Thrombin Thrombin->ET1_Secretion Stimulates

Inhibitory Action of Carperitide on ET-1 Secretion

Quantitative Data

The following tables summarize quantitative data from key studies investigating the inhibitory effect of ANP (carperitide) on endothelin-1 secretion.

Table 1: Effect of ANP on Angiotensin II-Stimulated Endothelin-1 Secretion in Cultured Human Umbilical Vein Endothelial Cells

TreatmentImmunoreactive Endothelin-1 (pg/ml)
Control18.2 ± 1.5
Angiotensin II (10⁻⁷ M)45.3 ± 3.8
Angiotensin II (10⁻⁷ M) + ANP (10⁻⁹ M)35.1 ± 3.1
Angiotensin II (10⁻⁷ M) + ANP (10⁻⁸ M)28.7 ± 2.9
Angiotensin II (10⁻⁷ M) + ANP (10⁻⁷ M)21.5 ± 2.2

Data adapted from Kohno M, et al. J Clin Invest. 1991.[8]

Table 2: Effect of ANP on Thrombin-Stimulated Endothelin-1 Secretion in Cultured Human Umbilical Vein Endothelial Cells

TreatmentImmunoreactive Endothelin-1 (pg/ml)
Control19.1 ± 1.6
Thrombin (10 U/ml)52.4 ± 4.5
Thrombin (10 U/ml) + ANP (10⁻⁹ M)40.8 ± 3.7
Thrombin (10 U/ml) + ANP (10⁻⁸ M)31.5 ± 3.0
Thrombin (10 U/ml) + ANP (10⁻⁷ M)24.6 ± 2.5

Data adapted from Kohno M, et al. J Clin Invest. 1991.[8]

Table 3: Effect of ANP on Cellular cGMP Levels in Cultured Human Umbilical Vein Endothelial Cells

TreatmentcGMP (pmol/well)
Control0.21 ± 0.03
ANP (10⁻⁹ M)0.89 ± 0.11
ANP (10⁻⁸ M)2.45 ± 0.28
ANP (10⁻⁷ M)5.12 ± 0.54

Data adapted from Kohno M, et al. J Clin Invest. 1991.[8]

Experimental Protocols

Cell Culture of Human Umbilical Vein Endothelial Cells (HUVECs)

A widely used in vitro model for studying endothelial cell function is the primary culture of HUVECs.

Protocol:

  • Isolation: Endothelial cells are isolated from human umbilical veins by collagenase digestion.

  • Seeding: The isolated cells are seeded onto culture flasks or plates pre-coated with an extracellular matrix protein such as gelatin or fibronectin.

  • Culture Medium: Cells are maintained in a specialized endothelial cell growth medium, typically Medium 199 (M199) or Endothelial Cell Basal Medium (EBM), supplemented with fetal bovine serum (FBS), growth factors (e.g., bFGF, EGF), and antibiotics.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Confluent monolayers are passaged using trypsin-EDTA solution. Experiments are typically performed on cells from early passages (1-4) to maintain their primary characteristics.

HUVEC Culture Workflow start Start: Umbilical Cord isolate Isolate HUVECs (Collagenase Digestion) start->isolate seed Seed Cells on Coated Flasks isolate->seed culture Culture in Growth Medium (37°C, 5% CO2) seed->culture subculture Subculture when Confluent (Trypsin-EDTA) culture->subculture experiment Use for Experiments (Passages 1-4) culture->experiment Confluent monolayer subculture->experiment

HUVEC Culture Workflow
Measurement of Immunoreactive Endothelin-1

The concentration of ET-1 in cell culture supernatants or plasma is typically quantified using a radioimmunoassay (RIA).

Protocol:

  • Sample Collection: Conditioned medium from cell cultures or plasma samples are collected.

  • Extraction (for plasma): ET-1 is extracted from plasma using Sep-Pak C18 cartridges to remove interfering substances.

  • Assay Setup:

    • A standard curve is prepared using known concentrations of synthetic ET-1.

    • Samples, standards, and controls are incubated with a specific primary antibody against ET-1.

    • A radiolabeled tracer (e.g., ¹²⁵I-ET-1) is added to the mixture. This tracer competes with the unlabeled ET-1 in the sample for binding to the primary antibody.

  • Incubation: The mixture is incubated, typically for 24-48 hours at 4°C, to allow for competitive binding to reach equilibrium.

  • Separation: A secondary antibody (e.g., goat anti-rabbit IgG) is added to precipitate the primary antibody-antigen complexes. The mixture is then centrifuged to pellet the bound fraction.

  • Counting: The radioactivity of the pellet (bound fraction) is measured using a gamma counter.

  • Calculation: The concentration of ET-1 in the samples is determined by comparing the radioactivity of the samples to the standard curve.

Endothelin-1 Radioimmunoassay Workflow start Start: Sample (Culture Supernatant/Plasma) extract Extract ET-1 (if plasma) start->extract incubate1 Incubate with Primary Antibody start->incubate1 Supernatant extract->incubate1 add_tracer Add 125I-ET-1 Tracer incubate1->add_tracer incubate2 Incubate for Competitive Binding add_tracer->incubate2 separate Separate Bound/Free (Secondary Antibody & Centrifugation) incubate2->separate count Count Radioactivity (Gamma Counter) separate->count calculate Calculate ET-1 Concentration (vs. Standard Curve) count->calculate

Endothelin-1 Radioimmunoassay Workflow

Conclusion

The inhibitory effect of this compound on endothelin-1 secretion is a key component of its therapeutic action, contributing to its vasodilatory and cardioprotective properties. The interplay between the cGMP-mediated pathway activated by carperitide and the signaling cascades that regulate ET-1 production in endothelial cells offers a valuable target for the development of novel cardiovascular therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a foundational resource for researchers aiming to further explore this important physiological interaction.

References

Whitepaper: Carperitide Acetate and its Suppressive Action on the Renin-Angiotensin-Aldosterone System

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carperitide acetate, a synthetic analogue of human atrial natriuretic peptide (ANP), plays a critical role in managing acute decompensated heart failure (ADHF) by inducing vasodilation, natriuresis, and diuresis.[1][2] A key component of its multifaceted mechanism is the significant suppression of the renin-angiotensin-aldosterone system (RAAS), a critical hormonal cascade in cardiovascular and renal regulation.[1][3] This document provides a detailed technical overview of the mechanisms by which carperitide modulates the RAAS, presents quantitative data from clinical investigations, outlines relevant experimental protocols for assessing these effects, and illustrates the core signaling pathways.

Introduction

The renin-angiotensin-aldosterone system (RAAS) is a pivotal regulator of blood pressure, fluid volume, and electrolyte balance.[4][5] Its overactivation is a hallmark of cardiovascular diseases like heart failure, leading to pathological vasoconstriction, sodium and water retention, and cardiac and vascular remodeling.[5][6] Carperitide, also known as alpha-human atrial natriuretic peptide (α-hANP), is a 28-amino acid peptide hormone that counteracts the effects of an overactive RAAS.[2][7] It is synthesized and released by atrial myocytes in response to atrial wall distension and increased blood volume.[3] By targeting the RAAS, carperitide offers a therapeutic pathway to alleviate cardiac preload and afterload, thereby improving hemodynamic stability in patients with heart failure.[1][8]

Mechanism of Action: From Receptor to RAAS Suppression

Carperitide exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), which is prevalent on the surface of vascular, renal, and adrenal cells.[3] This binding activates the receptor's intrinsic guanylate cyclase domain, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][3] The subsequent rise in intracellular cGMP concentration activates protein kinase G (PKG), which orchestrates the primary physiological responses.[3]

These responses include:

  • Vasodilation: Relaxation of vascular smooth muscle, reducing systemic vascular resistance and blood pressure.[3]

  • Natriuresis and Diuresis: Inhibition of sodium reabsorption in the renal tubules, promoting sodium and water excretion.[3]

  • Inhibition of the RAAS: Direct and indirect suppression of renin and aldosterone secretion.[3][8]

cluster_0 Carperitide Signaling Cascade cluster_1 Physiological Outcomes Carperitide Carperitide (α-hANP) NPR_A NPR-A Receptor (Guanylate Cyclase) Carperitide->NPR_A Binds cGMP cGMP NPR_A->cGMP Converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vaso Vasodilation PKG->Vaso Natri Natriuresis & Diuresis PKG->Natri RAAS RAAS Suppression PKG->RAAS

Caption: Carperitide's primary mechanism of action.

Carperitide's suppression of the RAAS is a direct consequence of this signaling pathway. It inhibits the secretion of renin, which is the rate-limiting step of the RAAS cascade, and also directly impedes the synthesis and release of aldosterone from the adrenal cortex.[3][9][10] This dual-level inhibition prevents the production of the potent vasoconstrictor angiotensin II and the sodium-retaining hormone aldosterone, amplifying carperitide's beneficial hemodynamic effects.[3]

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_ANP Carperitide (ANP) Pathway Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI Cleaved by Renin Renin (from Kidney) Renin->AngI AngII Angiotensin II AngI->AngII Converted by ACE ACE (in Lungs) ACE->AngII Adrenal Adrenal Cortex AngII->Adrenal Stimulates Vaso Vasoconstriction AngII->Vaso Aldosterone Aldosterone Adrenal->Aldosterone Secretes Retention Na+ & H2O Retention Aldosterone->Retention Carperitide Carperitide NPR_A NPR-A Carperitide->NPR_A cGMP ↑ cGMP NPR_A->cGMP cGMP->Renin Inhibits Secretion cGMP->Aldosterone Inhibits Secretion

Caption: Carperitide's inhibitory intersection with the RAAS pathway.

Quantitative Effects on RAAS Components

Clinical studies have quantified the suppressive effects of carperitide on key components of the RAAS, particularly aldosterone. The duration of infusion appears to influence the sustainability of this suppression.

StudyPatient PopulationCarperitide DosageRAAS ComponentKey Quantitative Findings
Ishikawa C, et al. (2005)[11]42 patients with chronic congestive heart failure (CHF)Infusion for >2 days until symptomatic improvementAldosterone (ALD), Endothelin-1 (ET-1)Short-term (<7 days): ALD levels significantly increased after stopping carperitide, indicating effective suppression during infusion. Long-term (>7 days): ALD levels did not change after stopping, suggesting attenuation of the suppressive effect, possibly due to receptor downregulation.
Yamaji M, et al. (2009)[12]47 patients with acute decompensated heart failure (ADHF)Infusion for 7 daysAldosteroneA higher baseline plasma aldosterone level was a significant independent predictor of a greater percentage increase in adiponectin levels after carperitide treatment (P=0.04). This suggests a strong interaction between carperitide's effects and the baseline RAAS activation state.
Richards AM, et al. (1988)[9]Normal human volunteers2 pmol/kg/minute for two hoursPlasma ReninLow doses of ANP halved plasma renin compared with placebo (18-19 µU/ml vs. 36 µU/ml, p < 0.001), demonstrating potent renin suppression.
Atarashi K, et al. (1985)[10]In vivo rat modelInfusionAldosteroneAtriopeptin (an ANP) infusion significantly inhibited the aldosterone response to angiotensin II stimulation, independent of changes in plasma renin activity or potassium.

Experimental Protocols

The assessment of carperitide's effect on the RAAS requires precise and standardized laboratory methods.

Measurement of Plasma Renin Activity (PRA)

Plasma renin activity is typically measured by quantifying the rate of angiotensin I generation from endogenous angiotensinogen.

  • Sample Collection and Handling:

    • Collect whole blood in an EDTA (purple top) tube.

    • To prevent in vitro cryoactivation of prorenin into renin, samples should be kept at room temperature and centrifuged without chilling.[13] Plasma should be separated from cells within 60 minutes.[14]

    • The patient should be ambulatory for at least 30 minutes before a mid-morning blood draw, followed by 5-15 minutes of sitting.[15]

  • Assay Principle (Radioimmunoassay - RIA):

    • Plasma samples are incubated at 37°C for a specified time (e.g., 1.5 hours) to allow renin to cleave angiotensinogen, generating angiotensin I.

    • The reaction is stopped, and the amount of generated angiotensin I is quantified using a competitive RIA.[16][17]

    • Known amounts of labeled angiotensin I (e.g., ¹²⁵I-angiotensin I) compete with the angiotensin I in the sample for binding to a limited number of anti-angiotensin I antibodies.[17]

    • The antibody-bound fraction is separated, and its radioactivity is measured. The concentration of angiotensin I in the sample is inversely proportional to the measured radioactivity.

  • Units: PRA is reported as the mass of angiotensin I generated per volume of plasma per unit of time (e.g., ng/mL/h).[16]

Measurement of Plasma Aldosterone

Aldosterone can be measured by immunoassay or mass spectrometry.

  • Sample Collection: The same EDTA plasma sample collected for PRA can be used for aldosterone measurement.[14]

  • Assay Principle (Radioimmunoassay - RIA):

    • A competitive binding assay similar to the one for PRA is used.[16]

    • Labeled aldosterone competes with sample aldosterone for binding to specific antibodies.

    • The concentration is determined by comparing the results to a standard curve.

  • Assay Principle (Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS):

    • This method offers higher specificity and is increasingly used.[17]

    • Aldosterone is extracted from the plasma, separated from other molecules using liquid chromatography, and then ionized and fragmented.

    • The mass spectrometer detects and quantifies the specific fragments, providing a precise measurement of the aldosterone concentration.[17]

  • Units: pg/mL or pmol/L.[14]

Generalized Experimental Workflow

The following workflow illustrates a typical clinical study design to evaluate the effect of carperitide on the RAAS.

cluster_setup Phase 1: Setup & Baseline cluster_intervention Phase 2: Intervention cluster_analysis Phase 3: Follow-up & Analysis Patient Recruit Patient Cohort (e.g., ADHF Patients) Baseline Collect Baseline Samples (EDTA Plasma for PRA, Aldosterone) Patient->Baseline Infusion Administer Carperitide Infusion (e.g., 0.01-0.05 µg/kg/min for 72h) Baseline->Infusion Post_Tx Collect Post-Treatment Samples (e.g., 1h after stopping infusion) Infusion->Post_Tx Assay Perform Laboratory Assays (PRA by RIA, Aldosterone by LC-MS/MS) Post_Tx->Assay Data Statistical Analysis (Compare Baseline vs. Post-Tx) Assay->Data

Caption: Generalized experimental workflow for assessing RAAS suppression.

Discussion and Clinical Implications

The evidence confirms that carperitide effectively suppresses the RAAS, primarily by inhibiting renin and aldosterone secretion.[3][9][10] This action contributes significantly to its therapeutic benefits in acute heart failure. However, the finding that the suppressive effect on aldosterone may diminish after one week of continuous infusion is a critical consideration for drug development and clinical practice.[11] This attenuation suggests potential receptor desensitization or downregulation, which could limit the long-term efficacy of continuous ANP-based therapies.[11]

Furthermore, while the physiological and neurohumoral benefits are clear, large-scale clinical trials have yielded mixed results regarding hard endpoints like mortality and rehospitalization, with some meta-analyses showing no significant improvement.[1][18] This discrepancy highlights the complexity of heart failure pathophysiology and suggests that targeting the RAAS through the natriuretic peptide pathway alone may not be sufficient to alter long-term outcomes in all patient populations.

For drug development professionals, these findings underscore the importance of investigating intermittent or varied dosing strategies to avoid receptor desensitization. Additionally, exploring combination therapies that pair carperitide with other RAAS inhibitors could yield synergistic effects, providing more sustained and potent neurohumoral blockade.

Conclusion

This compound is a potent suppressor of the renin-angiotensin-aldosterone system. Its mechanism, mediated by cGMP signaling, results in decreased secretion of both renin and aldosterone, contributing to favorable hemodynamic changes in patients with acute heart failure. While quantitative data confirm this suppressive effect, its long-term sustainability requires further investigation. Understanding the detailed protocols for measuring RAAS components and the nuances of carperitide's clinical effects is essential for researchers and clinicians aiming to optimize its use and develop next-generation therapies for cardiovascular disease.

References

Carperitide Acetate: A Technical Guide to Structure, Function, and Therapeutic Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carperitide acetate, a synthetic analog of human atrial natriuretic peptide (ANP), is a potent vasodilator and diuretic agent. This document provides a comprehensive overview of its structure, mechanism of action, and function, with a focus on its application in the management of acute heart failure. Quantitative data from key clinical trials are summarized, and detailed experimental protocols are provided to facilitate further research and development. This guide also includes visualizations of the core signaling pathway and a representative clinical trial workflow to enhance understanding of its biological and clinical context.

Structure of this compound

Carperitide is a 28-amino acid polypeptide and a synthetic form of human atrial natriuretic peptide (α-hANP). The acetate salt form enhances its stability and solubility.

Amino Acid Sequence: H-Ser-Leu-Arg-Arg-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Met-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr-OH. A disulfide bridge is formed between the cysteine residues at positions 7 and 23.

Chemical Formula: C₁₂₉H₂₀₇N₄₅O₄₁S₃

Molecular Weight: 3140.49 g/mol

Mechanism of Action and Function

Carperitide exerts its physiological effects by mimicking endogenous ANP. Its primary mechanism of action involves binding to the natriuretic peptide receptor-A (NPR-A), which is predominantly found on the surface of vascular smooth muscle cells and in the renal tubules.[1]

Upon binding to NPR-A, carperitide activates the intracellular guanylate cyclase domain of the receptor. This enzymatic activity catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration is the key second messenger that mediates the downstream effects of carperitide.

The physiological functions of carperitide, driven by elevated cGMP levels, include:

  • Vasodilation: Increased cGMP in vascular smooth muscle cells leads to their relaxation, resulting in arterial and venous dilation. This reduces both cardiac preload and afterload, thereby decreasing the workload on the heart.[2]

  • Natriuresis and Diuresis: In the kidneys, elevated cGMP levels promote the excretion of sodium (natriuresis) and water (diuresis). This reduction in blood volume further alleviates cardiac preload.[2]

  • Neurohormonal Antagonism: Carperitide suppresses the renin-angiotensin-aldosterone system (RAAS), a key neurohormonal pathway in the pathophysiology of heart failure.[3][4] This contributes to its beneficial effects on cardiac remodeling and function.

  • Inhibition of Endothelin-1 Secretion: Carperitide has been shown to inhibit the secretion of endothelin-1, a potent vasoconstrictor, in a dose-dependent manner.[4][5]

Signaling Pathway

The binding of carperitide to its receptor initiates a cascade of intracellular events, as depicted in the following diagram.

Carperitide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carperitide This compound NPR_A Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPR_A Binds to GC Guanylate Cyclase (intracellular domain) NPR_A->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vascular_Relaxation Vascular Smooth Muscle Relaxation PKG->Vascular_Relaxation Leads to Natriuresis_Diuresis Natriuresis & Diuresis PKG->Natriuresis_Diuresis Promotes RAAS_Inhibition RAAS Inhibition PKG->RAAS_Inhibition Contributes to

Carperitide signaling cascade.

Quantitative Data from Clinical Studies

The clinical efficacy and safety of carperitide have been evaluated in various studies, primarily in patients with acute heart failure (AHF). The following tables summarize key quantitative findings from notable clinical trials.

Table 1: Hemodynamic Effects of Carperitide in AHF Patients
ParameterStudy/DosageBaseline (Mean ± SD)Post-treatment (Mean ± SD)Changep-value
Pulmonary Capillary Wedge Pressure (PCWP) (mmHg) PROTECT[2] (0.01-0.05 µg/kg/min)22.4 ± 5.815.6 ± 4.9-6.8<0.01
Systolic Blood Pressure (SBP) (mmHg) LASCAR-AHF[6][7] (0.02 µg/kg/min)130.4 ± 23.5118.7 ± 19.8-11.7Not Reported
Right Atrial Pressure (RAP) (mmHg) Animal Study[8] (0.1-1 µg/kg/min)Not ReportedNot ReportedDecreaseSignificant
Systemic Vascular Resistance (SVR) (dyn·s/cm⁵) Animal Study[8] (0.1-1 µg/kg/min)Not ReportedNot ReportedDecreaseSignificant
Cardiac Output (CO) (L/min) Animal Study[8] (0.1-1 µg/kg/min)Not ReportedNot ReportedIncreaseSignificant
Table 2: Renal Effects of Carperitide in AHF Patients
ParameterStudy/DosageCarperitide GroupControl Groupp-value
Cumulative Urine Volume (72h, mL) LASCAR-AHF[7] (0.02 µg/kg/min)No significant differenceNo significant differenceNot Significant
Change in Serum Creatinine (mg/dL) PROTECT[2] (0.01-0.05 µg/kg/min)No significant differenceNo significant differenceNot Significant
Worsening Renal Function (%) Retrospective Study[9] (0.01-0.05 µg/kg/min)7%Not ApplicableNot Applicable
Table 3: Clinical Outcomes with Carperitide in AHF Patients
OutcomeStudyCarperitide GroupControl GroupHazard Ratio (95% CI) / Risk Ratio (95% CI)p-value
All-cause mortality Meta-analysis[1]--RR: 1.02 (0.63-1.66)Not Significant
Hospitalization due to heart failure Meta-analysis[1]--RR: 0.98 (0.85-1.14)Not Significant
Death and Rehospitalization (18 months) PROTECT[2]11.5%34.8%-0.0359
In-hospital mortality Propensity Score-Matched Analysis[10]--OR: 2.13 (1.17-3.85)0.013
Cardiovascular mortality (1 year) COOPERATE-HF-J[11][12] (Low-dose: ≥0.02 µg/kg/min)LowerHigherHR: 0.696 (0.513–0.944)0.020
All-cause mortality (1 year) COOPERATE-HF-J[11][12] (Low-dose: ≥0.02 µg/kg/min)LowerHigherHR: 0.791 (0.628–0.997)0.047

Note: The clinical outcomes of carperitide treatment, particularly regarding mortality, have shown conflicting results across different studies and require careful interpretation.

Experimental Protocols

This section provides an overview of the methodologies employed in key clinical trials investigating carperitide.

PROTECT Multicenter Randomized Controlled Study
  • Objective: To evaluate the effects of low-dose carperitide on the long-term prognosis of patients with acute decompensated heart failure (ADHF).[2]

  • Study Design: A multicenter, randomized, controlled study.[2]

  • Patient Population: 49 patients with ADHF.[2]

  • Intervention:

    • Carperitide Group (n=26): Continuous intravenous infusion of carperitide at a dose of 0.01-0.05 µg/kg/min for 72 hours as initial treatment.[2]

    • Control Group (n=23): Standard medical treatment for ADHF, excluding carperitide. Anti-aldosterone drugs were prohibited in both groups.[2]

  • Primary Endpoints: A composite of death and rehospitalization for heart failure during an 18-month follow-up period.[2]

  • Key Assessments:

    • Hemodynamic monitoring.

    • Plasma levels of atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), cyclic GMP, troponin T, and creatinine.[2]

    • Heart-type fatty acid-binding protein/serum creatinine ratio.[2]

LASCAR-AHF Trial
  • Objective: To evaluate the efficacy of low-dose intravenous carperitide on the long-term clinical outcomes of patients with AHF.[6][7]

  • Patient Population: 247 patients hospitalized for AHF.[6][7]

  • Intervention:

    • Carperitide Group (n=122): Intravenous carperitide at a dose of 0.02 µg/kg/min for 72 hours in addition to standard treatment.[6][7]

    • Control Group (n=125): Matching standard treatment for 72 hours.[6][7]

  • Primary Endpoint: A composite of all-cause death and heart failure hospitalization within 2 years.[6][7]

  • Secondary Endpoints: Cumulative urine volume at 72 hours, change in the degree of dyspnea over 72 hours, and changes in plasma levels of BNP, cystatin C, renin, aldosterone, and catecholamines at 72 hours post-randomization.[7]

Experimental Workflow: A Representative Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial evaluating carperitide in AHF patients.

Clinical_Trial_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Start->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_Arm Carperitide Infusion + Standard Care Randomization->Treatment_Arm Group A Control_Arm Placebo/Standard Care Randomization->Control_Arm Group B Data_Collection Data Collection (Hemodynamics, Biomarkers, etc.) Treatment_Arm->Data_Collection Control_Arm->Data_Collection Follow_Up Long-term Follow-up (e.g., 180 days, 1 year) Data_Collection->Follow_Up Analysis Statistical Analysis Follow_Up->Analysis End Study Conclusion & Reporting Analysis->End

A typical clinical trial workflow.

Conclusion

This compound is a well-characterized synthetic natriuretic peptide with a clear mechanism of action that translates into significant hemodynamic and renal effects. Its role in the management of acute heart failure is supported by its ability to reduce cardiac preload and afterload. However, the impact of carperitide on long-term clinical outcomes, particularly mortality, remains a subject of ongoing research and debate, with different studies yielding conflicting results. Future investigations, potentially focusing on specific patient subpopulations and optimal dosing strategies, are warranted to further delineate its therapeutic niche. This technical guide provides a foundational understanding of carperitide for researchers and drug development professionals, aiming to support continued exploration of its clinical utility.

References

The Cardiovascular Effects of Recombinant Human Atrial Natriuretic Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recombinant human Atrial Natriuretic Peptide (ANP) is a synthetic form of the endogenous cardiac hormone that plays a crucial role in cardiovascular homeostasis.[1][2] Secreted by atrial cardiomyocytes in response to atrial wall stretching, ANP exerts a range of effects that collectively reduce blood volume and pressure.[1][2] This technical guide provides an in-depth overview of the cardiovascular effects of recombinant human ANP, with a focus on quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualization of key pathways and processes. Recombinant human ANP, known by non-proprietary names such as Carperitide and Anaritide, has been investigated and used for the treatment of conditions like acute heart failure.[1][3][4]

Mechanism of Action

The primary mechanism of action of ANP is mediated through its binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase receptor.[1][5] This binding activates the receptor's intracellular guanylyl cyclase domain, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5][6] The elevation of intracellular cGMP initiates a signaling cascade that results in various physiological responses.[5]

Signaling Pathway

The ANP signaling cascade is a critical pathway in cardiovascular regulation. The key steps are outlined in the diagram below.

ANP_Signaling_Pathway cluster_intracellular Intracellular Space rhANP Recombinant Human ANP NPR-A NPR-A Receptor (Guanylyl Cyclase-A) rhANP->NPR-A cGMP cGMP NPR-A->cGMP Converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects: - Vasodilation - Natriuresis - Diuresis - Inhibition of RAAS PKG->Physiological_Effects Mediates

ANP Signaling Pathway

Cardiovascular Effects: Quantitative Data

The administration of recombinant human ANP leads to significant and measurable changes in various cardiovascular parameters. The following tables summarize quantitative data from key studies.

Table 1: Hemodynamic Effects of Recombinant Human ANP in Heart Failure Patients
ParameterDosage/Infusion RateChange from BaselineStudy PopulationReference
Pulmonary Capillary Wedge Pressure (PCWP)1-hour infusion-7.74 ± 5.95 mm HgAcute Decompensated Heart Failure[7]
Pulmonary Capillary Wedge Pressure (PCWP)InfusionSignificant reduction (SMD 2.07)Acute Heart Failure[8]
Cardiac IndexInfusionSignificant increase (SMD 1.79)Acute Heart Failure[8]
Systemic Vascular ResistanceInfusionReductionHeart Failure[6]
Mean Pulmonary Arterial PressureInfusionDecreaseCardiovascular Surgery Patients[9]
Central Venous Pressure / Right Atrial PressureInfusionDecreaseCardiovascular Surgery Patients[9]
Left Ventricular End-Diastolic Pressure0.2 microg/kg/min-40%Anesthetized Dogs (Ischemia model)[10]
Left Ventricular Systolic Pressure0.2 microg/kg/min-13%Anesthetized Dogs (Ischemia model)[10]
Table 2: Effects of Recombinant Human ANP on Blood Pressure and Heart Rate
ParameterDosage/Infusion RateEffectStudy PopulationReference
Mean Arterial Blood Pressure1-40 micrograms/min (cumulative)Dose-dependent decreaseNormal Volunteers[11]
Heart Rate1-40 micrograms/min (cumulative)Dose-dependent increaseNormal Volunteers[11]
Blood PressureInfusionNo significant changeCardiovascular Surgery Patients[9]
Heart RateInfusionNo significant changeCardiovascular Surgery Patients[9]
Table 3: Renal Effects of Recombinant Human ANP
ParameterDosage/Infusion RateEffectStudy PopulationReference
Urine OutputInfusionIncreaseCardiovascular Surgery Patients[9]
Creatinine Clearance / GFRInfusionIncreaseCardiovascular Surgery Patients[9]
Serum CreatinineInfusionDecreaseCardiovascular Surgery Patients[9]
Urinary Sodium Excretion0.4, 2, 10 pmol/min/kg35%, 98%, 207% increase vs. placeboFluid-loaded Volunteers[12]
Urinary Volume0.4, 2, 10 pmol/min/kg10%, 20%, 71% increase vs. placeboFluid-loaded Volunteers[12]

Experimental Protocols

The following sections detail typical methodologies for key experiments involving the administration of recombinant human ANP.

Protocol 1: Intravenous Infusion in Human Subjects

This protocol outlines a general procedure for studying the effects of rhANP in human volunteers or patients.

  • Subject Selection: Participants are selected based on the study's inclusion and exclusion criteria (e.g., healthy volunteers, patients with heart failure). Informed consent is obtained.

  • Baseline Measurements: Prior to infusion, baseline cardiovascular and renal parameters are recorded. This includes blood pressure, heart rate, cardiac output, PCWP (if applicable), and collection of blood and urine samples for baseline electrolyte and hormone levels.

  • Preparation and Administration of rhANP: Lyophilized rhANP is reconstituted in a sterile saline solution. The solution is administered intravenously via an infusion pump at a specified rate (e.g., a constant rate infusion of 0.5 to 5 micrograms/min or a dose-escalation protocol).[13]

  • Monitoring during Infusion: Hemodynamic parameters are continuously monitored throughout the infusion period. Blood and urine samples are collected at regular intervals to measure plasma ANP concentrations, cGMP levels, electrolytes, and markers of renal function.

  • Post-Infusion Monitoring: After the cessation of the infusion, monitoring continues for a specified period to assess the duration of the effects and any potential adverse events.

Workflow for a Typical ANP Infusion Study

ANP_Infusion_Workflow Start Start Subject_Screening Subject Screening and Consent Start->Subject_Screening Baseline_Measurements Baseline Measurements (Hemodynamics, Blood, Urine) Subject_Screening->Baseline_Measurements rhANP_Infusion Intravenous Infusion of rhANP Baseline_Measurements->rhANP_Infusion Continuous_Monitoring Continuous Monitoring (BP, HR, etc.) rhANP_Infusion->Continuous_Monitoring Sample_Collection Periodic Sample Collection (Blood, Urine) rhANP_Infusion->Sample_Collection Post_Infusion_Monitoring Post-Infusion Monitoring Continuous_Monitoring->Post_Infusion_Monitoring Sample_Collection->Post_Infusion_Monitoring Data_Analysis Data Analysis Post_Infusion_Monitoring->Data_Analysis End End Data_Analysis->End

Workflow of an ANP Infusion Study

Logical Relationships of Cardiovascular Effects

The diverse cardiovascular effects of recombinant human ANP are interconnected, leading to an overall reduction in cardiac workload and blood pressure. The following diagram illustrates these logical relationships.

ANP_Effects_Relationship cluster_direct Direct Effects cluster_consequences Consequences cluster_outcome Overall Outcome rhANP Recombinant Human ANP Vasodilation Vasodilation (Arterial & Venous) rhANP->Vasodilation Natriuresis_Diuresis Increased Natriuresis and Diuresis rhANP->Natriuresis_Diuresis RAAS_Inhibition Inhibition of Renin- Angiotensin-Aldosterone System (RAAS) rhANP->RAAS_Inhibition Reduced_Afterload Reduced Afterload Vasodilation->Reduced_Afterload Reduced_Blood_Volume Reduced Blood Volume Natriuresis_Diuresis->Reduced_Blood_Volume RAAS_Inhibition->Reduced_Afterload RAAS_Inhibition->Reduced_Blood_Volume Reduced_Preload Reduced Preload Improved_Cardiac_Function Improved Cardiac Function (in Heart Failure) Reduced_Preload->Improved_Cardiac_Function Reduced_BP Reduced Blood Pressure Reduced_Afterload->Reduced_BP Reduced_Afterload->Improved_Cardiac_Function Reduced_Blood_Volume->Reduced_Preload Reduced_Blood_Volume->Reduced_BP

Interplay of ANP's Cardiovascular Effects

Pharmacokinetics and Adverse Effects

Recombinant human ANP has a short plasma half-life of approximately 3 to 4.5 minutes, necessitating continuous intravenous infusion to maintain therapeutic levels.[9][13] The primary adverse effect associated with rhANP administration is hypotension, which is a direct consequence of its vasodilatory action.[14] Other potential side effects include dizziness, lightheadedness, and, in some cases, renal dysfunction and electrolyte imbalances.[14]

Conclusion

Recombinant human ANP demonstrates potent and multifaceted cardiovascular effects, primarily driven by its vasodilatory, natriuretic, and diuretic properties.[1][15] These actions lead to a reduction in cardiac preload and afterload, making it a therapeutic option for conditions such as acute decompensated heart failure.[6][16] The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and harness the therapeutic potential of this important cardiac hormone. Future research may focus on developing long-acting ANP analogues or novel delivery systems to overcome the limitations of its short half-life.[15]

References

Carperitide Acetate in Cardiovascular Homeostasis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carperitide acetate, a synthetic analog of human atrial natriuretic peptide (ANP), is a key therapeutic agent in the management of acute decompensated heart failure (ADHF), particularly in Japan.[1] Its multifaceted mechanism of action, centered on the activation of the natriuretic peptide receptor-A (NPR-A) and subsequent elevation of intracellular cyclic guanosine monophosphate (cGMP), offers significant benefits in cardiovascular homeostasis.[2] This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, and clinical implications of this compound, with a focus on quantitative data from pivotal studies, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Introduction

This compound is a 28-amino acid peptide that mimics the endogenous hormone ANP, which is secreted by atrial myocytes in response to atrial wall stress.[3] It plays a crucial role in regulating blood volume, blood pressure, and electrolyte balance.[4] By targeting the NPR-A, carperitide initiates a cascade of physiological responses that collectively reduce cardiac preload and afterload, making it a valuable tool in the acute care setting for heart failure.[1]

Mechanism of Action

The primary mechanism of action of this compound involves its binding to the natriuretic peptide receptor-A (NPR-A).[2] This binding activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] The accumulation of cGMP serves as a second messenger, mediating the diverse physiological effects of carperitide.[2]

Signaling Pathway

The binding of carperitide to NPR-A initiates a well-defined signaling cascade. Increased intracellular cGMP activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a range of cellular responses that contribute to improved cardiovascular homeostasis.[2]

Carperitide Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carperitide Carperitide Acetate NPRA NPR-A Receptor Carperitide->NPRA Binds to GC Guanylate Cyclase (activated) NPRA->GC cGMP cGMP (increased) GC->cGMP GTP GTP GTP->GC Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to Natriuresis Natriuresis & Diuresis PKG->Natriuresis Leads to RAAS_Inhibition RAAS Inhibition PKG->RAAS_Inhibition Leads to

Caption: this compound signaling cascade.
Physiological Effects

The downstream effects of cGMP elevation are central to the therapeutic benefits of carperitide:

  • Vasodilation: cGMP-dependent activation of PKG in vascular smooth muscle cells leads to relaxation, resulting in both arterial and venous dilation. This reduces systemic vascular resistance (afterload) and venous return to the heart (preload).[2]

  • Natriuresis and Diuresis: Carperitide enhances sodium and water excretion by the kidneys, further reducing blood volume and cardiac preload.[2]

  • Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Carperitide suppresses the release of renin and aldosterone, counteracting the neurohormonal activation that is characteristic of heart failure.[1][5]

Quantitative Data from Clinical and Preclinical Studies

Numerous studies have quantified the hemodynamic and hormonal effects of this compound. The following tables summarize key findings from notable clinical trials.

Table 1: Hemodynamic Effects of Carperitide in Acute Heart Failure
ParameterStudyDosageChange from BaselineSignificance
Pulmonary Capillary Wedge Pressure (PCWP)Kikuchi et al.[6]0.05-0.10 µg/kg/min↓ from 21±6 to 11±5 mmHg at 4 hoursp<0.01
Systemic Blood PressureKikuchi et al.[6]0.05-0.10 µg/kg/minNo significant change-
Heart RateKikuchi et al.[6]0.05-0.10 µg/kg/minNo significant change-
Diastolic Pulmonary Artery Pressure (DPAP)Nomura et al.[7]0.07 ± 0.05 µg/kg/min↓ from 17 ± 6 to 11 ± 5 mmHg at 24 hours (in nitrite compound group)p<0.05 (for nitrite group)
Central Venous Pressure (CVP)Nomura et al.[7]0.07 ± 0.05 µg/kg/min↓ from 6 ± 4 to 3 ± 3 mmHg at 24 hours (in nitrite compound group)p<0.05 (for nitrite group)
Table 2: Hormonal and Renal Effects of Carperitide
ParameterStudyDosageChange from Baseline/ControlSignificance
Plasma AldosteroneKikuchi et al.[6]0.05-0.10 µg/kg/min↓ from 148±68 to 56±29 pg/mlp<0.05
Plasma cGMPHata et al. (PROTECT)[8]0.01-0.05 µg/kg/minSignificant increase-
Plasma AldosteroneLASCAR-AHF Trial[9]0.02 µg/kg/minNo significant difference vs. standard treatment-
Plasma ReninLASCAR-AHF Trial[9]0.02 µg/kg/minNo significant difference vs. standard treatment-
Cumulative Urine Volume (72h)LASCAR-AHF Trial[9]0.02 µg/kg/minNo significant difference vs. standard treatment-
Estimated Glomerular Filtration Rate (eGFR)LASCAR-AHF Trial[9]0.02 µg/kg/minGreater decrease (-3.9 mL/min/1.73 m²) vs. standard treatment95% CI -7.0 to -0.8
Table 3: Clinical Outcomes from Randomized Controlled Trials
OutcomeStudyCarperitide GroupControl GroupHazard Ratio (95% CI) / p-value
Death or Rehospitalization (18 months)Hata et al. (PROTECT)[8]11.5%34.8%p=0.0359
All-cause Death or HF Hospitalization (2 years)LASCAR-AHF Trial[9]29.5%28.0%1.26 (0.78-2.06), p=0.827
In-hospital MortalityMatsue et al.[10]--OR 2.13 (1.17-3.85), p=0.013

Experimental Protocols

The evaluation of carperitide's efficacy and safety has been conducted through a variety of experimental designs, from preclinical animal models to large-scale clinical trials.

Preclinical Evaluation in Animal Models

Animal models are crucial for elucidating the pathophysiology of heart failure and for the initial testing of therapeutic agents like carperitide.[11] Common models include:

  • Ischemia/Reperfusion Injury: Ligation of a coronary artery, followed by reperfusion, is used in small animals like mice and rats to mimic myocardial infarction-induced heart failure.[12]

  • Pressure Overload: Transverse aortic constriction in mice or aortic banding in larger animals induces left ventricular hypertrophy and subsequent heart failure.[12]

  • Tachycardia-Induced Cardiomyopathy: Chronic rapid ventricular pacing in animals such as rabbits and pigs leads to dilated cardiomyopathy.[12]

Preclinical Experimental Workflow cluster_model Model Development cluster_treatment Treatment Phase cluster_assessment Assessment Induction Induction of Heart Failure (e.g., Ischemia/Reperfusion, Pressure Overload) Treatment Carperitide Administration (vs. Vehicle Control) Induction->Treatment Hemodynamics Hemodynamic Monitoring (e.g., Echocardiography, Catheterization) Treatment->Hemodynamics Biomarkers Biomarker Analysis (e.g., cGMP, Aldosterone) Treatment->Biomarkers Histology Histopathological Examination (e.g., Fibrosis, Hypertrophy) Treatment->Histology

Caption: Preclinical evaluation workflow for carperitide.
Clinical Trial Design: The LASCAR-AHF Trial

The Low-dose Administration of Carperitide for Acute Heart Failure (LASCAR-AHF) trial was a multicenter, open-label, randomized controlled study designed to assess the long-term efficacy of low-dose carperitide in patients with AHF.[2][3]

  • Patient Population: 247 patients hospitalized for AHF.[9]

  • Intervention: Intravenous carperitide (0.02 µg/kg/min) in addition to standard treatment for 72 hours.[3]

  • Control: Standard treatment alone.[3]

  • Primary Endpoint: A composite of all-cause death and heart failure hospitalization within 2 years.[3]

  • Secondary Endpoints: Cumulative urine volume at 72 hours, change in dyspnea, and changes in levels of brain natriuretic peptide, cystatin C, renin, aldosterone, and catecholamines.[9]

Clinical Trial Design: The PROTECT Study

The PROTECT study was a multicenter randomized controlled trial that investigated the effects of low-dose carperitide on the long-term prognosis of patients with ADHF.[8]

  • Patient Population: 49 patients with ADHF.[8]

  • Intervention: Low-dose carperitide (0.01-0.05 µg/kg/min) infused for 72 hours as initial treatment (n=26).[8]

  • Control: Standard medical treatment without carperitide (n=23). Anti-aldosterone drugs were prohibited in both groups.[8]

  • Primary Outcome: Death and rehospitalization during an 18-month follow-up period.[8]

  • Biomarker Assessment: Plasma levels of ANP, cGMP, brain natriuretic peptide, troponin T, and creatinine were measured.[8]

Clinical Trial Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment_arms Treatment Arms cluster_followup Follow-up & Analysis Screening Screening of AHF Patients (Inclusion/Exclusion Criteria) Randomize Randomization Screening->Randomize Carperitide_Arm Carperitide + Standard Therapy Randomize->Carperitide_Arm Control_Arm Standard Therapy Alone Randomize->Control_Arm Followup Follow-up for Primary and Secondary Endpoints Carperitide_Arm->Followup Control_Arm->Followup Analysis Statistical Analysis Followup->Analysis

Caption: Generalized clinical trial workflow.
Measurement of cGMP

The quantification of cGMP is a critical experimental procedure to confirm the biochemical efficacy of carperitide.

  • In Vitro Assay: cGMP formation can be measured in vitro using radiolabeled GTP as a substrate for guanylate cyclase. The amount of radioactive cGMP produced is then quantified.[13]

  • Immunoassays: Enzyme-linked immunosorbent assays (ELISAs) are commonly used to measure cGMP levels in plasma or cell lysates.[14] These assays utilize antibodies specific for cGMP in a competitive binding format.

Discussion and Future Directions

These discrepancies may be attributable to differences in patient populations, carperitide dosing regimens, and the underlying standard of care. Future research should focus on identifying patient subgroups who are most likely to benefit from carperitide therapy. Additionally, further investigation into the optimal dosing and duration of carperitide infusion is warranted to maximize its therapeutic potential while minimizing adverse effects such as hypotension.[10]

Conclusion

This compound remains a valuable pharmacological tool in the management of acute heart failure, primarily through its well-defined mechanism of cGMP-mediated vasodilation, natriuresis, and RAAS inhibition. This technical guide has provided a detailed overview of its core pharmacology, supported by quantitative data and outlines of key experimental protocols. A thorough understanding of its mechanism and the nuances of its clinical application is essential for researchers and drug development professionals working to advance the treatment of cardiovascular diseases.

References

An In-depth Technical Guide to the Cellular Targets of Carperitide Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carperitide acetate, a recombinant form of human atrial natriuretic peptide (ANP), exerts its therapeutic effects in acute heart failure through a well-defined signaling cascade initiated by its interaction with specific cellular targets. This technical guide provides a comprehensive overview of the molecular interactions of this compound, detailing its primary receptor, the downstream second messenger system, and key effector proteins. This document summarizes quantitative data on binding affinities and functional responses, presents detailed experimental protocols for studying these interactions, and visualizes the core signaling pathways and experimental workflows using the DOT language for Graphviz.

Primary Cellular Target: Natriuretic Peptide Receptor-A (NPR-A)

The principal cellular target of this compound is the natriuretic peptide receptor-A (NPR-A), also known as guanylate cyclase-A (GC-A).[1][2] NPR-A is a transmembrane receptor with an extracellular ligand-binding domain and an intracellular domain possessing guanylate cyclase activity.[3] Carperitide, being a synthetic analog of ANP, binds to the NPR-A receptor, initiating a cascade of intracellular events.[1]

Binding Affinity of this compound to NPR-A
LigandReceptorTissue/Cell TypeKd (Equilibrium Dissociation Constant)Reference
Atrial Natriuretic Peptide (ANP)High-affinity NPR-AVascular Smooth Muscle Cells (WKY rats)~0.3 nmol/L[4]
Atrial Natriuretic Peptide (ANP)NPR-AHuman Glomeruli0.53 ± 0.11 nM[5]

Downstream Signaling Cascade

The binding of this compound to NPR-A triggers a conformational change in the receptor, leading to the activation of its intracellular guanylate cyclase domain.[3] This initiates a signaling cascade that mediates the physiological effects of the drug.

Cyclic Guanosine Monophosphate (cGMP) Production

Activated NPR-A catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3] cGMP acts as a crucial second messenger, relaying the signal from the cell surface receptor to intracellular effector proteins. Studies have shown that Carperitide infusion leads to a significant increase in plasma cGMP levels.[6]

The potency of a ligand in eliciting a functional response, such as cGMP production, is measured by its half-maximal effective concentration (EC50). While specific EC50 values for Carperitide-induced cGMP production are not widely published, the functional response to ANP can be considered analogous.

LigandResponseCell TypeEC50 (Half-maximal Effective Concentration)Reference
Atrial Natriuretic Peptide (ANP)cGMP accumulationVascular Smooth Muscle Cells (WKY rats)Decreased response in SHR vs WKY cells[4]
Protein Kinase G (PKG) Activation

The primary intracellular effector of cGMP is cGMP-dependent protein kinase (PKG).[2] Elevated levels of cGMP lead to the activation of PKG, which in turn phosphorylates a variety of downstream target proteins on serine and threonine residues, ultimately leading to the physiological effects of Carperitide, such as vasodilation.[1][3]

Key Downstream Effectors

The activation of PKG by the Carperitide-induced cGMP surge leads to the phosphorylation of several key proteins involved in cellular function, particularly in vascular smooth muscle and endothelial cells.

Vasodilator-Stimulated Phosphoprotein (VASP)

One of the most well-characterized downstream targets of the NPR-A/cGMP/PKG signaling pathway is the Vasodilator-Stimulated Phosphoprotein (VASP). ANP has been shown to greatly enhance the phosphorylation of VASP at the Ser-239 residue.[7] This phosphorylation event is linked to the reorganization of the actin cytoskeleton.[7]

Phospholamban (PLN)

In cardiac myocytes, the cGMP/PKG pathway can influence calcium handling through the phosphorylation of proteins like phospholamban (PLN). While direct evidence for Carperitide's effect on PLN phosphorylation is limited, studies on the broader effects of natriuretic peptides suggest a potential role in modulating sarcoplasmic reticulum Ca2+-ATPase (SERCA) activity through this mechanism.[8]

Ion Channels

The cGMP/PKG signaling pathway is known to modulate the activity of various ion channels, contributing to its effects on vascular tone and cardiac function.[9] This regulation can occur through direct phosphorylation of the channel proteins or associated regulatory subunits.

RhoA

The ANP-cGMP-PKG pathway has been shown to inhibit the activity of the small GTPase RhoA.[10] RhoA is a key regulator of smooth muscle contraction, and its inhibition contributes to vasodilation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular targets of this compound.

Radioligand Binding Assay for NPR-A

This protocol describes a method to determine the binding affinity of this compound for its receptor, NPR-A, using a competitive binding assay with a radiolabeled ligand (e.g., ¹²⁵I-ANP).

Materials:

  • Cell membranes prepared from cells expressing NPR-A

  • ¹²⁵I-labeled ANP (radioligand)

  • Unlabeled this compound (competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of ¹²⁵I-ANP, and varying concentrations of unlabeled this compound in binding buffer.

  • Equilibration: Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding of ¹²⁵I-ANP against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

cGMP Immunoassay

This protocol outlines a method to quantify the intracellular accumulation of cGMP in response to this compound stimulation using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Cultured cells (e.g., vascular smooth muscle cells)

  • This compound

  • Cell lysis buffer

  • cGMP ELISA kit (containing cGMP standards, cGMP-peroxidase conjugate, anti-cGMP antibody, substrate, and stop solution)

  • Microplate reader

Procedure:

  • Cell Culture and Stimulation: Plate cells in a multi-well plate and grow to confluency. Treat the cells with varying concentrations of this compound for a specified time.

  • Cell Lysis: Aspirate the medium and lyse the cells with the provided lysis buffer.

  • ELISA: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves adding cell lysates, cGMP standards, cGMP-peroxidase conjugate, and anti-cGMP antibody to a pre-coated plate.

  • Incubation and Washing: Incubate the plate to allow for the competitive binding reaction. Wash the plate to remove unbound reagents.

  • Substrate Reaction and Measurement: Add the substrate and incubate until a color develops. Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve using the cGMP standards. Calculate the concentration of cGMP in the cell lysates by interpolating their absorbance values from the standard curve. Plot the cGMP concentration against the this compound concentration to determine the EC50.

PKG Activity Assay

This protocol describes a method to measure the activity of PKG in cell lysates following stimulation with this compound, often by detecting the phosphorylation of a specific substrate.

Materials:

  • Cultured cells

  • This compound

  • Cell lysis buffer containing phosphatase and protease inhibitors

  • PKG assay kit (containing a specific PKG substrate, ATP, and a phosphospecific antibody)

  • Western blotting reagents or a fluorescence-based detection system

Procedure:

  • Cell Stimulation and Lysis: Treat cells with this compound and then lyse them to obtain cell extracts.

  • Kinase Reaction: Incubate the cell lysates with the PKG substrate and ATP to allow for phosphorylation.

  • Detection of Phosphorylation: Detect the level of substrate phosphorylation using a phosphospecific antibody. This can be done via Western blotting and chemiluminescence detection or through a more direct method like a fluorescence-based plate reader assay.

  • Data Analysis: Quantify the signal from the phosphorylated substrate and normalize it to the total amount of protein in the lysate. Compare the PKG activity in stimulated cells to that in unstimulated control cells.

Visualizations

Signaling Pathway of this compound

Carperitide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Carperitide Carperitide Acetate NPR_A NPR-A (Guanylate Cyclase-A) Carperitide->NPR_A Binds to cGMP cGMP NPR_A->cGMP Converts GTP GTP GTP PKG_inactive Inactive PKG cGMP->PKG_inactive Activates PKG_active Active PKG PKG_inactive->PKG_active VASP VASP PKG_active->VASP Phosphorylates PLN Phospholamban PKG_active->PLN Phosphorylates Ion_Channel Ion Channels PKG_active->Ion_Channel Modulates RhoA_active Active RhoA PKG_active->RhoA_active Inhibits VASP_P Phospho-VASP (Ser-239) VASP->VASP_P Physiological_Effects Vasodilation, Natriuresis, Diuresis VASP_P->Physiological_Effects PLN_P Phospho-PLN PLN->PLN_P PLN_P->Physiological_Effects Ion_Channel_mod Modulated Ion Channels Ion_Channel->Ion_Channel_mod Ion_Channel_mod->Physiological_Effects RhoA_inactive Inactive RhoA RhoA_active->RhoA_inactive RhoA_inactive->Physiological_Effects

Caption: Signaling pathway of this compound.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Cell Membranes, Radioligand, and Competitor start->prepare_reagents incubation Incubate Membranes with Radioligand and Carperitide prepare_reagents->incubation filtration Separate Bound and Free Ligand by Filtration incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing counting Measure Radioactivity with Gamma Counter washing->counting analysis Analyze Data to Determine IC50 and Ki counting->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

Experimental Workflow for cGMP Immunoassay

cGMP_Immunoassay_Workflow start Start cell_culture Culture and Stimulate Cells with Carperitide start->cell_culture cell_lysis Lyse Cells to Release Intracellular cGMP cell_culture->cell_lysis elisa Perform Competitive ELISA cell_lysis->elisa incubation Incubate Plate elisa->incubation washing Wash Plate incubation->washing substrate Add Substrate and Measure Absorbance washing->substrate analysis Calculate cGMP Concentration and Determine EC50 substrate->analysis end End analysis->end

Caption: Workflow for a cGMP immunoassay.

Conclusion

This compound's therapeutic efficacy is rooted in its specific interaction with NPR-A and the subsequent activation of the cGMP-PKG signaling pathway. This guide has provided a detailed overview of these cellular targets, a summary of relevant quantitative data, and standardized protocols for their investigation. A thorough understanding of these molecular mechanisms is paramount for the continued development and optimization of natriuretic peptide-based therapies in cardiovascular disease. The provided workflows and pathway diagrams serve as a visual aid for researchers navigating this important area of drug action.

References

Carperitide acetate and myocardial remodeling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Carperitide Acetate and Myocardial Remodeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myocardial remodeling refers to the alterations in the size, shape, structure, and function of the heart in response to cardiac injury or increased load. While initially a compensatory mechanism, prolonged remodeling often becomes maladaptive, leading to progressive cardiac dysfunction and heart failure. Key features of adverse remodeling include cardiomyocyte hypertrophy, apoptosis, and interstitial fibrosis. Therapeutic interventions that can attenuate or reverse these processes are of significant interest in cardiovascular medicine. Carperitide, a recombinant form of human atrial natriuretic peptide (ANP), has emerged as a potential agent in this context.[1][2][3] This guide provides a comprehensive technical overview of the role of this compound in mitigating myocardial remodeling, summarizing preclinical and clinical data, detailing experimental methodologies, and illustrating the key signaling pathways involved.

Mechanism of Action of this compound

Carperitide exerts its effects by mimicking the actions of endogenous ANP.[1] It binds to the natriuretic peptide receptor-A (NPR-A), a transmembrane receptor with intrinsic guanylyl cyclase activity.[4] This binding activates the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][4] The elevation of intracellular cGMP serves as a second messenger, activating cGMP-dependent protein kinase (PKG).[4] This signaling cascade triggers a range of downstream effects that collectively contribute to its cardioprotective and anti-remodeling properties:

  • Vasodilation: cGMP-mediated activation of PKG in vascular smooth muscle cells leads to their relaxation, resulting in both arterial and venous dilation. This reduces cardiac preload and afterload, thereby decreasing the workload on the heart.[1][4]

  • Natriuresis and Diuresis: In the kidneys, carperitide increases sodium and water excretion by inhibiting sodium reabsorption in the renal tubules. This reduces blood volume and alleviates fluid retention, a common feature of heart failure.[1][4]

  • Neurohormonal Antagonism: Carperitide inhibits the renin-angiotensin-aldosterone system (RAAS) and suppresses sympathetic nervous system activity.[2][4] Both the RAAS and the sympathetic nervous system are key drivers of maladaptive myocardial remodeling.

  • Direct Myocardial Effects: At the cellular level in the heart, the ANP/cGMP/PKG pathway has direct anti-hypertrophic, anti-fibrotic, and anti-apoptotic effects on cardiomyocytes and cardiac fibroblasts.[5][6][7]

Signaling Pathways

The cardioprotective effects of carperitide are mediated through a well-defined signaling pathway that counteracts pro-remodeling stimuli.

G Carperitide Carperitide (ANP) NPR_A NPR-A Receptor (Guanylyl Cyclase-A) Carperitide->NPR_A Binds to cGMP cGMP NPR_A->cGMP Converts GTP GTP PKG PKG-I cGMP->PKG Activates PI3K_Akt PI3K/Akt Pathway PKG->PI3K_Akt Activates Calcineurin_NFAT Calcineurin-NFAT Pathway PKG->Calcineurin_NFAT Inhibits MAPK MAPK Pathways (ERK, JNK, p38) PKG->MAPK Inhibits Anti_Apoptosis Anti-Apoptosis (Pro-Survival) PI3K_Akt->Anti_Apoptosis Anti_Hypertrophy Anti-Hypertrophy Anti_Fibrosis Anti-Fibrosis

Caption: Carperitide Signaling Pathway in Cardiomyocytes.

Preclinical Evidence

Animal models have provided crucial insights into the effects of carperitide on myocardial remodeling.

  • Myocardial Infarction (MI) Models: In a canine model of coronary occlusion and reperfusion, intravenous carperitide administered after the ischemic event significantly reduced infarct size compared to controls (4.5 ± 2.1% vs. 27.8 ± 7.8% of the area at risk, respectively).[8] This effect was associated with improved collateral blood flow and reduced left ventricular end-diastolic pressure.[8]

  • Volume Overload Models: In a rat model with an aortocaval shunt, which induces volume overload and subsequent cardiac hypertrophy, treatment with carperitide was shown to inhibit the development of cardiac hypertrophy.[9]

These preclinical studies suggest that carperitide can directly mitigate ischemic injury and prevent the hypertrophic response to volume overload, key drivers of myocardial remodeling.

Clinical Evidence

The clinical utility of carperitide in the context of myocardial remodeling has been investigated primarily in patients with acute decompensated heart failure (ADHF). The results, however, have been mixed.

A meta-analysis of six studies involving over 30,000 patients with acute heart failure found no significant reduction in heart failure-related mortality with carperitide.[10] In fact, after adjusting for heterogeneity, a significantly higher in-hospital mortality was observed in the carperitide group.[10] Another meta-analysis also found no significant improvement in all-cause mortality or rehospitalization for heart failure.[2]

In contrast, some studies suggest a dose-dependent benefit. A pooled analysis of two Japanese cohorts with over 2,400 patients with ADHF found that low-dose carperitide (≥0.02 μg/kg/min) was significantly associated with lower cardiovascular and all-cause mortality at one year compared to no carperitide or very low-dose carperitide (<0.02 μg/kg/min).[11][12][13] Similarly, a multicenter randomized controlled study of 49 ADHF patients demonstrated that low-dose carperitide (0.01-0.05 μg/kg/min) for 72 hours led to a significant reduction in death and rehospitalization over an 18-month follow-up period (11.5% in the carperitide group vs. 34.8% in the control group).[14] During the infusion, this study also noted a significant decrease in heart-type fatty acid-binding protein, suggesting a reduction in myocyte membrane damage.[14]

Table 1: Summary of Clinical Outcome Data for Carperitide in Acute Heart Failure

Study/Analysis (Year)Patient PopulationCarperitide DoseComparatorPrimary Outcome(s)Key Findings
Hata et al. (2008)[14]49 ADHF patientsLow-dose (0.01-0.05 µg/kg/min)Standard therapyDeath and rehospitalization at 18 monthsSignificant reduction in events with carperitide (11.5% vs 34.8%).
Nomura et al. (2022)[11][12][13]2435 ADHF patientsVery low-dose (<0.02 µg/kg/min) and low-dose (≥0.02 µg/kg/min)No carperitideCardiovascular and all-cause mortality at 1 yearLow-dose carperitide was associated with lower mortality.
Meta-analysis (2025)[2]Heart failure patientsVariousControlAll-cause mortality, HF hospitalizationNo significant difference in outcomes.
Meta-analysis (2025)[10]30,665 AHF patientsVariousPlaceboHeart failure-related mortality, in-hospital mortalityNo reduction in HF-related mortality; increased in-hospital mortality.

Experimental Protocols

The study of carperitide's effects on myocardial remodeling employs a range of established experimental models and techniques.

Animal Models of Myocardial Remodeling
  • Myocardial Infarction (MI) Model: This is commonly induced in rodents (mice, rats) or larger animals (dogs, pigs) by permanent or transient ligation of a coronary artery, typically the left anterior descending (LAD) artery.[15][16][17] This procedure mimics the pathophysiology of acute MI and the subsequent remodeling process.

  • Volume Overload Model: An aortocaval shunt, creating an arteriovenous fistula between the abdominal aorta and vena cava, is a standard method to induce chronic volume overload, leading to cardiac hypertrophy and eccentric remodeling.[9]

  • Pressure Overload Model: Transverse aortic constriction (TAC) in mice is a widely used model to induce pressure overload, resulting in concentric cardiac hypertrophy and fibrosis.

Assessment of Myocardial Remodeling and Cardiac Function
  • Echocardiography: A non-invasive technique used to serially assess cardiac dimensions (left ventricular internal diameter), wall thickness, and systolic function (ejection fraction, fractional shortening) in vivo.

  • Histological Analysis:

    • Fibrosis: Myocardial sections are stained with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition and interstitial fibrosis.[15]

    • Hypertrophy: Cardiomyocyte cross-sectional area is measured from sections stained with hematoxylin and eosin (H&E) or lectins (e.g., rhodamine-conjugated lectin) to assess cellular hypertrophy.[15]

    • Infarct Size: Triphenyltetrazolium chloride (TTC) staining is used to delineate the viable myocardium (red) from the infarcted tissue (pale) in acute MI models.[15]

  • Biomarker Analysis: Plasma or serum levels of natriuretic peptides (ANP, BNP), troponins, and inflammatory markers are quantified using ELISA or other immunoassays.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model Animal Model Selection (e.g., Mouse, Rat) Induction Induction of Myocardial Injury (e.g., Coronary Ligation) Animal_Model->Induction Grouping Randomization into Groups (Control vs. Carperitide) Induction->Grouping Treatment Carperitide Administration (e.g., Continuous Infusion) Grouping->Treatment Monitoring In-life Monitoring (e.g., Echocardiography) Treatment->Monitoring Sacrifice Euthanasia and Tissue Harvest Monitoring->Sacrifice Histology Histological Analysis (Fibrosis, Hypertrophy) Sacrifice->Histology Molecular Molecular & Biomarker Analysis (e.g., cGMP, ANP levels) Sacrifice->Molecular Data_Analysis Data Interpretation and Statistical Analysis Histology->Data_Analysis Molecular->Data_Analysis

Caption: Typical Experimental Workflow.

Logical Relationships in Carperitide's Anti-Remodeling Effects

The therapeutic rationale for using carperitide to combat myocardial remodeling is based on a logical cascade of physiological effects that address the core pathological processes.

G cluster_mech Primary Mechanisms of Carperitide cluster_phys Physiological Consequences cluster_remodeling Impact on Myocardial Remodeling Vasodilation Vasodilation Reduced_Preload Reduced Preload Vasodilation->Reduced_Preload Reduced_Afterload Reduced Afterload Vasodilation->Reduced_Afterload Natriuresis Natriuresis/Diuresis Reduced_Volume Reduced Fluid Volume Natriuresis->Reduced_Volume RAAS_Inhibition RAAS Inhibition RAAS_Inhibition->Reduced_Afterload Reduced_Neurohormonal Reduced Neurohormonal Activation RAAS_Inhibition->Reduced_Neurohormonal Direct_Effects Direct Myocardial Effects (via cGMP/PKG) Inhibit_Hypertrophy Inhibition of Hypertrophy Direct_Effects->Inhibit_Hypertrophy Inhibit_Fibrosis Inhibition of Fibrosis Direct_Effects->Inhibit_Fibrosis Promote_Survival Promotion of Cardiomyocyte Survival Direct_Effects->Promote_Survival Reduced_Stress Reduced Myocardial Wall Stress Reduced_Preload->Reduced_Stress Reduced_Afterload->Reduced_Stress Reduced_Volume->Reduced_Preload Reduced_Neurohormonal->Inhibit_Hypertrophy Reduced_Neurohormonal->Inhibit_Fibrosis Reduced_Stress->Inhibit_Hypertrophy

Caption: Logical Flow of Carperitide's Effects.

Conclusion and Future Directions

This compound possesses a strong mechanistic rationale for its use in mitigating adverse myocardial remodeling. Its ability to reduce cardiac load through vasodilation and natriuresis, coupled with direct anti-hypertrophic and anti-fibrotic effects mediated by the cGMP-PKG signaling pathway, is well-supported by preclinical data. However, clinical evidence remains inconclusive, with conflicting results regarding its impact on long-term clinical outcomes in patients with acute heart failure. The discrepancy may be related to dosing, patient selection, and the timing of administration.

For drug development professionals and researchers, future investigations should focus on:

  • Optimal Dosing Regimens: Well-designed randomized controlled trials are needed to determine the optimal dose and duration of carperitide therapy that can maximize its anti-remodeling benefits while minimizing adverse effects like hypotension.[12]

  • Patient Stratification: Identifying patient subgroups that are most likely to benefit from carperitide therapy is crucial. This may include patients with specific hemodynamic profiles or biomarker signatures.

  • Chronic Heart Failure: While most studies have focused on the acute setting, the potential of long-term, low-dose carperitide administration to prevent or reverse remodeling in chronic heart failure warrants investigation.

  • Combination Therapies: Exploring the synergistic effects of carperitide with other heart failure medications, such as neprilysin inhibitors that also modulate the natriuretic peptide system, could open new therapeutic avenues.

References

A Comprehensive Technical Guide to the Physiological Effects of Carperitide Acetate Infusion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carperitide acetate, a synthetic analog of human atrial natriuretic peptide (ANP), is a potent vasoactive and natriuretic agent. This technical guide provides an in-depth analysis of the physiological effects of this compound infusion, with a focus on its mechanism of action, and its hemodynamic, renal, and neurohormonal impacts. The information is curated from a range of preclinical and clinical studies to support research and drug development efforts in cardiovascular and renal therapeutics. This document adheres to stringent data presentation and visualization standards to facilitate clear and rapid comprehension.

Mechanism of Action

Carperitide exerts its physiological effects by mimicking endogenous atrial natriuretic peptide (ANP).[1] It is a 28-amino acid peptide that acts as a potent vasodilator and diuretic. The primary mechanism of action involves binding to the natriuretic peptide receptor-A (NPR-A). This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1][2] The elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, resulting in a cascade of physiological responses.[1]

Signaling Pathway

The signaling cascade initiated by Carperitide binding to NPR-A is depicted below. This pathway highlights the central role of cGMP as a second messenger in mediating the downstream physiological effects.

Carperitide_Signaling_Pathway cluster_extracellular cluster_membrane cluster_intracellular Carperitide Carperitide (ANP Analog) NPR_A Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPR_A GC Guanylate Cyclase (activated) NPR_A->GC GTP GTP cGMP cyclic GMP (Increased) GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis_Diuresis Natriuresis & Diuresis PKG->Natriuresis_Diuresis RAAS_Inhibition RAAS Inhibition PKG->RAAS_Inhibition

Carperitide Signaling Pathway

Hemodynamic Effects

Carperitide infusion leads to significant alterations in systemic and pulmonary hemodynamics, primarily through its potent vasodilatory actions. These effects contribute to a reduction in both cardiac preload and afterload.

Quantitative Data on Hemodynamic Parameters
ParameterSpecies/Patient PopulationDosageChange from BaselineReference
Pulmonary Arterial Pressure Dogs with low-output heart failure0.1 - 1 µg/kg/min IVDecreased[3]
Right Atrial Pressure Dogs with low-output heart failure0.1 - 1 µg/kg/min IVDecreased[3]
Systemic Vascular Resistance (SVR) Dogs with low-output heart failure0.1 - 1 µg/kg/min IVDecreased[3]
Cardiac Output Dogs with low-output heart failure0.1 - 1 µg/kg/min IVIncreased[3]
Pulmonary Capillary Wedge Pressure (PCWP) Post-cardiovascular surgery patients0.1 - 0.2 µg/kg/min IVDecreased[4]
Cardiac Index (CI) Post-cardiovascular surgery patients0.1 - 0.2 µg/kg/min IVIncreased[4]
Systolic Blood Pressure Patients with acute heart failure0.025 - 0.05 µg/kg/min IVHypotension reported as a frequent adverse event (3.55%)[5]
Experimental Protocols

Hemodynamic Monitoring in a Canine Model of Low-Output Heart Failure [3]

  • Animal Model: Low-output heart failure was induced in dogs through a combination of volume expansion, ligation of the left anterior descending coronary artery, and methoxamine infusion.

  • Intervention: Carperitide was administered as a continuous intravenous infusion at doses ranging from 0.1 to 1 µg/kg/min for 30 minutes.

  • Measurements: Hemodynamic parameters including pulmonary arterial pressure, right atrial pressure, and systemic vascular resistance were monitored. Cardiac output was also assessed. The specific techniques for these measurements (e.g., thermodilution for cardiac output) were not detailed in the available summary but are standard in such preclinical studies.

Post-Cardiovascular Surgery Hemodynamic Assessment in Humans [4]

  • Patient Population: Eight patients who had undergone cardiovascular surgery.

  • Intervention: Carperitide was infused intravenously at a rate of 0.1 to 0.2 µg/kg/min during the postoperative period.

  • Measurements: A Swan-Ganz catheter was used to monitor blood pressure (BP), central venous pressure (CVP), mean pulmonary arterial pressure (PA), pulmonary capillary wedge pressure (PCWP), cardiac index (CI), systemic vascular resistance (SVR), and pulmonary vascular resistance (PVR). Measurements were taken before and after the infusion.

Renal Effects

Carperitide has pronounced effects on renal function, primarily promoting diuresis and natriuresis. These effects are beneficial in conditions characterized by fluid overload, such as acute decompensated heart failure.

Quantitative Data on Renal Function
ParameterPatient PopulationDosageChange from BaselineReference
Urine Volume Dogs with low-output heart failure1 µg/kg/min IVIncreased[3]
Serum Creatinine Patients with preoperative renal dysfunction undergoing cardiovascular surgery0.02 µg/kg/min IV for ≥5 daysSignificantly lower on postoperative days 3, 4, and 7 compared to controls[6]
Creatinine Clearance Patients with preoperative renal dysfunction undergoing cardiovascular surgery0.02 µg/kg/min IV for ≥5 daysSignificantly higher on postoperative days 2 and 3 compared to controls[6]
Estimated Glomerular Filtration Rate (eGFR) Patients with acute decompensated heart failureLow-dose (0.01-0.05 µg/kg/min)Greater decrease compared to standard treatment[7]
Incidence of Worsening Renal Function (WRF) Patients with acute decompensated heart failureLow-dose (0.01-0.05 µg/kg/min)Hypotension within 12h was an independent predictor of WRF[8]
Experimental Protocols

Renal Function Assessment in Cardiovascular Surgery Patients [6]

  • Patient Population: 88 patients with a preoperative serum creatinine level of ≥1.2 mg/dl undergoing elective cardiovascular surgery with cardiopulmonary bypass.

  • Study Design: Prospective, randomized, controlled trial. The Carperitide group (n=44) received a continuous infusion starting at the beginning of surgery and continuing for at least 5 days. The control group (n=44) did not receive Carperitide.

  • Intervention: Carperitide was infused at a central dose of 0.02 µg/kg/min.

  • Primary Endpoint: Serum creatinine level on postoperative day 3.

  • Secondary Endpoints: Serum creatinine on other postoperative days and creatinine clearance. Blood samples were collected at specified postoperative time points for analysis.

Experimental_Workflow_Renal_Function cluster_screening Patient Screening cluster_randomization Randomization cluster_intervention Intervention cluster_assessment Postoperative Assessment P1 Elective Cardiovascular Surgery Patients P2 Preoperative Serum Creatinine ≥1.2 mg/dl P1->P2 Inclusion Criterion Rand Randomized (n=88) P2->Rand Group_C Carperitide Group (n=44) 0.02 µg/kg/min IV for ≥5 days Rand->Group_C Group_Ctrl Control Group (n=44) No Carperitide Rand->Group_Ctrl A1 Serum Creatinine (POD 3, 4, 7) Group_C->A1 A2 Creatinine Clearance (POD 2, 3) Group_C->A2 Group_Ctrl->A1 Group_Ctrl->A2

Renal Function Study Workflow

Neurohormonal Effects

Carperitide infusion influences the neurohormonal systems that regulate cardiovascular and renal function, most notably the renin-angiotensin-aldosterone system (RAAS).

Quantitative Data on Neurohormonal Parameters
ParameterPatient PopulationDosageChange from BaselineReference
Plasma Renin Activity Dogs with low-output heart failure1 µg/kg/min IVNo effect[3]
Plasma Aldosterone Concentration Dogs with low-output heart failure1 µg/kg/min IVNo effect[3]
Plasma Aldosterone Patients with chronic congestive heart failureInfusion for <7 daysSignificantly increased after stopping Carperitide[9]
Plasma Endothelin-1 Patients with chronic congestive heart failureInfusion for <7 daysSignificantly increased after stopping Carperitide[9]
Plasma cGMP Dogs with low-output heart failure1 µg/kg/min IVFurther increased from elevated baseline[3]
Plasma Atrial Natriuretic Peptide (ANP) Patients with acute decompensated heart failureLow-dose (≥0.02 µg/kg/min)Higher levels within 24h compared to no or very-low-dose groups[10][11]
Experimental Protocols

Neurohormonal Assessment in Chronic Congestive Heart Failure [9]

  • Patient Population: 42 patients with chronic congestive heart failure (CHF).

  • Study Design: Patients were divided into two groups based on the duration of Carperitide infusion: Group 1 (< 7 days, n=21) and Group 2 (> 7 days, n=21).

  • Intervention: Carperitide infusion was continued for more than 2 days until symptomatic improvement.

  • Measurements: Neurohumoral factors, including aldosterone and endothelin-1, were measured before and 1 hour after stopping the Carperitide infusion. The molar ratio of cGMP to ANP was also calculated.

Conclusion

This compound infusion elicits a multifaceted physiological response characterized by significant hemodynamic, renal, and neurohormonal effects. Its primary mechanism, mediated by the NPR-A/cGMP signaling pathway, results in vasodilation, diuresis, and natriuresis, which are clinically beneficial in the management of acute heart failure and in the perioperative setting of cardiovascular surgery. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development in this area. Future studies should aim to provide more granular data on dose-response relationships and long-term outcomes to further optimize the therapeutic application of Carperitide.

References

An In-depth Technical Guide to the Molecular Interactions of Carperitide Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carperitide, a synthetic analog of human atrial natriuretic peptide (ANP), is a 28-amino acid peptide that plays a crucial role in cardiovascular homeostasis.[1][2][3] As a therapeutic agent, carperitide acetate is utilized for its potent diuretic, natriuretic, and vasodilatory properties, primarily in the management of acute heart failure.[4][5] This technical guide provides a comprehensive overview of the molecular interactions of this compound, detailing its engagement with its primary receptor, the subsequent signaling cascades, and the downstream physiological effects. The content herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Primary Molecular Interaction: Binding to Natriuretic Peptide Receptor-A (NPR-A)

The principal molecular target of carperitide is the natriuretic peptide receptor-A (NPR-A), also known as guanylate cyclase-A (GC-A).[4] NPR-A is a transmembrane receptor with an extracellular ligand-binding domain and an intracellular guanylyl cyclase domain.[4] The binding of carperitide to the extracellular domain of NPR-A induces a conformational change in the receptor, leading to the activation of its intracellular guanylyl cyclase activity.[4]

Quantitative Binding Affinity Data

The affinity of carperitide for its receptor is a critical determinant of its biological activity. The following table summarizes the available quantitative data on the binding of carperitide (or human ANP) to NPR-A.

ParameterValueSpecies/SystemReference
Equilibrium Dissociation Constant (Kd)0.46 nMRat Glomeruli[1][6]
IC5010.8 nMNot Specified[3]

Downstream Signaling Pathway: The cGMP-PKG Cascade

Upon binding of carperitide to NPR-A and the subsequent activation of guanylate cyclase, intracellular levels of cyclic guanosine monophosphate (cGMP) are significantly increased.[4] cGMP acts as a second messenger, initiating a signaling cascade that is primarily mediated by cGMP-dependent protein kinase G (PKG).[4]

The activation of PKG leads to the phosphorylation of various downstream target proteins, which ultimately results in the diverse physiological effects of carperitide.

Carperitide_Signaling_Pathway cluster_effects Physiological Effects Carperitide Carperitide Acetate NPR_A NPR-A Receptor Carperitide->NPR_A Binds to GC_Activation Guanylate Cyclase Activation NPR_A->GC_Activation Induces cGMP Increased cGMP GC_Activation->cGMP Catalyzes GTP to PKG PKG Activation cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis Natriuresis/ Diuresis PKG->Natriuresis RAAS_Inhibition RAAS Inhibition PKG->RAAS_Inhibition

Caption: Carperitide signaling pathway.

Key Physiological Effects and Molecular Mechanisms

The activation of the NPR-A/cGMP/PKG signaling pathway by carperitide leads to several important physiological responses:

  • Vasodilation: PKG activation in vascular smooth muscle cells leads to the phosphorylation of proteins that decrease intracellular calcium levels and desensitize the contractile machinery to calcium. This results in smooth muscle relaxation and vasodilation, leading to a reduction in both preload and afterload on the heart.[4]

  • Natriuresis and Diuresis: In the kidneys, carperitide increases the glomerular filtration rate and inhibits sodium reabsorption in the renal tubules. This leads to increased excretion of sodium (natriuresis) and water (diuresis), reducing blood volume.[4]

  • Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Carperitide suppresses the secretion of renin from the kidneys, which in turn reduces the production of angiotensin II and aldosterone.[4][5] This contributes to vasodilation and a decrease in sodium and water retention.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular interactions of this compound.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Kd and IC50) of carperitide for its receptor, NPR-A.

Objective: To quantify the binding characteristics of carperitide to NPR-A.

Materials:

  • Membrane preparations from cells or tissues expressing NPR-A.

  • Radiolabeled natriuretic peptide (e.g., 125I-ANP).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing NPR-A in a suitable buffer and prepare a membrane fraction by differential centrifugation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radiolabeled ANP, and varying concentrations of unlabeled carperitide.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of carperitide. The IC50 value (the concentration of carperitide that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare NPR-A Membrane Suspension start->prep mix Mix Membranes, Radioligand, and Carperitide prep->mix incubate Incubate to Equilibrium mix->incubate filter Filter and Wash incubate->filter count Measure Radioactivity filter->count analyze Analyze Data (IC50, Ki) count->analyze end End analyze->end

Caption: Radioligand binding assay workflow.
cGMP Second Messenger Assay

This assay measures the ability of carperitide to stimulate cGMP production in target cells.

Objective: To quantify the functional activity of carperitide by measuring its effect on intracellular cGMP levels.

Materials:

  • Cultured cells expressing NPR-A (e.g., vascular smooth muscle cells).

  • This compound.

  • Cell lysis buffer.

  • cGMP enzyme immunoassay (EIA) kit.

  • Microplate reader.

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and grow to confluence.

  • Stimulation: Treat the cells with varying concentrations of carperitide for a defined period.

  • Cell Lysis: Lyse the cells to release intracellular cGMP.

  • EIA: Perform a competitive enzyme immunoassay according to the manufacturer's protocol. This typically involves incubating the cell lysate with a cGMP-specific antibody and a fixed amount of labeled cGMP.

  • Detection: Add a substrate that produces a colorimetric, fluorescent, or luminescent signal.

  • Measurement: Read the signal using a microplate reader. The signal intensity is inversely proportional to the amount of cGMP in the sample.

  • Data Analysis: Generate a standard curve using known concentrations of cGMP. Calculate the cGMP concentration in the samples and plot it against the carperitide concentration to determine the EC50 (the concentration of carperitide that produces 50% of the maximal cGMP response).

In Vitro Aortic Ring Vasodilation Assay

This ex vivo assay assesses the direct vasodilatory effect of carperitide on blood vessels.

Objective: To measure the relaxant effect of carperitide on isolated arterial segments.

Materials:

  • Isolated thoracic aorta from a suitable animal model (e.g., rat).

  • Krebs-Henseleit solution.

  • A vasoconstrictor agent (e.g., phenylephrine or norepinephrine).

  • This compound.

  • Organ bath system with force transducers.

Procedure:

  • Tissue Preparation: Isolate the thoracic aorta and cut it into rings of a few millimeters in length.

  • Mounting: Mount the aortic rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Equilibration: Allow the rings to equilibrate under a resting tension.

  • Contraction: Induce a stable contraction in the aortic rings using a vasoconstrictor.

  • Treatment: Once a stable contraction is achieved, add cumulative concentrations of carperitide to the organ bath.

  • Measurement: Record the changes in isometric tension using force transducers.

  • Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the carperitide concentration to determine the EC50 for vasodilation.

Measurement of Renin and Aldosterone Suppression

This in vivo or in vitro assay quantifies the inhibitory effect of carperitide on the RAAS.

Objective: To measure the changes in plasma renin activity and aldosterone concentration in response to carperitide administration.

Materials:

  • Blood samples collected from subjects before and after carperitide administration.

  • Radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits for renin and aldosterone.

Procedure:

  • Sample Collection: Collect blood samples at baseline and at various time points after the administration of carperitide.

  • Plasma Separation: Separate the plasma from the blood samples by centrifugation.

  • Assay: Measure the plasma renin activity and aldosterone concentration using commercially available RIA or ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the post-treatment levels of renin and aldosterone to the baseline levels to determine the extent of suppression.

Conclusion

This compound exerts its therapeutic effects through a well-defined molecular pathway, beginning with its high-affinity binding to the NPR-A receptor. This interaction triggers a cascade of intracellular events, primarily through the cGMP-PKG signaling pathway, leading to beneficial physiological responses such as vasodilation, natriuresis, and inhibition of the RAAS. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of carperitide and other natriuretic peptide-based therapeutics. A thorough understanding of these molecular interactions is paramount for the development of novel and improved treatments for cardiovascular diseases.

References

The Discovery and Development of Carperitide Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Carperitide acetate, a synthetic analog of the human α-atrial natriuretic peptide (α-hANP), represents a significant therapeutic agent in the management of acute heart failure. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the preclinical and clinical investigations that have defined its pharmacological profile and clinical utility. This document adheres to stringent data presentation and visualization requirements, offering structured tables for quantitative data, detailed experimental protocols, and Graphviz diagrams to elucidate key biological and experimental pathways.

Introduction

This compound is a 28-amino acid polypeptide that is chemically identical to the endogenous human α-atrial natriuretic peptide.[1] It is produced by recombinant DNA technology.[2] The development of Carperitide was driven by the need for effective therapies for acute decompensated heart failure (ADHF), a condition characterized by severe dyspnea, fluid retention, and hemodynamic instability.[3] Carperitide exerts its effects through a multi-faceted mechanism of action, primarily involving vasodilation, natriuresis, and neurohormonal modulation, which collectively reduce cardiac preload and afterload.[4]

Chemical and Physical Properties

Carperitide is a polypeptide with the molecular formula C127H203N45O39S3 and a molecular weight of approximately 3080.5 g/mol .[1][4] The acetate salt form enhances its water solubility and stability.[5]

Table 1: Chemical and Physical Properties of Carperitide

PropertyValueReference(s)
Molecular Formula C127H203N45O39S3[1][4]
Molecular Weight ~3080.5 g/mol [1][4]
Amino Acid Sequence H-Ser-Leu-Arg-Arg-Ser-Ser-Cys(1)-Phe-Gly-Gly-Arg-Met-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys(1)-Asn-Ser-Phe-Arg-Tyr-OH[1]
Disulfide Bridge Cys7-Cys23[6]

Mechanism of Action

Carperitide's primary mechanism of action is the activation of the natriuretic peptide receptor-A (NPR-A).[1] This binding stimulates membrane-bound guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1][4] Elevated cGMP levels mediate a cascade of downstream effects:

  • Vasodilation: cGMP induces the relaxation of vascular smooth muscle cells, resulting in arterial and venous dilation. This reduces both preload and afterload on the heart.[1]

  • Natriuresis and Diuresis: Carperitide promotes the excretion of sodium and water by the kidneys, further reducing blood volume and cardiac preload.[1]

  • Neurohormonal Inhibition: It suppresses the renin-angiotensin-aldosterone system (RAAS) and inhibits the secretion of endothelin-1, a potent vasoconstrictor.[4][7][8]

Carperitide_Signaling_Pathway cluster_receptor Carperitide Carperitide (α-hANP) NPR_A Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPR_A Binds to GC Guanylate Cyclase (intrinsic) GTP GTP GC->GTP cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation (↓ Preload & Afterload) PKG->Vasodilation Natriuresis Natriuresis & Diuresis (↓ Blood Volume) PKG->Natriuresis RAAS ↓ RAAS Activity PKG->RAAS ET1 ↓ Endothelin-1 Secretion PKG->ET1

Carperitide signaling pathway.

Synthesis and Manufacturing

Carperitide is a polypeptide that can be synthesized using solid-phase peptide synthesis (SPPS) with an Fmoc (9-fluorenylmethyloxycarbonyl) strategy.[9] A patented method describes a solid-liquid combination fragment approach, which involves the synthesis of multiple peptide fragments that are then coupled to form the final 28-amino acid peptide.[9] This method is reported to reduce the synthesis time and improve the purity and yield of the final product.[9]

The general steps for the solid-phase synthesis of a peptide like Carperitide include:

  • Resin Preparation: A suitable resin support, such as 2-chlorotrityl chloride (2-CTC) resin, is selected.[9]

  • Amino Acid Coupling: The C-terminal amino acid is attached to the resin, and subsequent amino acids are sequentially coupled in the desired order. Protecting groups are used for the amino and side-chain functional groups to prevent unwanted reactions.[10]

  • Deprotection: The N-terminal protecting group (Fmoc) is removed after each coupling step to allow for the addition of the next amino acid.[10]

  • Cleavage: Once the full peptide chain is assembled, it is cleaved from the resin support.[10]

  • Purification and Folding: The crude peptide is purified, typically using high-performance liquid chromatography (HPLC), and the intramolecular disulfide bond between Cys7 and Cys23 is formed through oxidation.[9]

Preclinical Development

Preclinical studies in various animal models were crucial in elucidating the pharmacological effects of Carperitide. These studies demonstrated its vasodilatory, diuretic, and natriuretic properties, as well as its impact on hemodynamic parameters in models of heart failure.

Table 2: Summary of Preclinical Data for Carperitide

ParameterAnimal ModelKey FindingsReference(s)
Receptor Binding Affinity (Kd) Rat Glomeruli0.46 nM (for human ANP 1-28)[5]
NPR-A Activation (IC50) Not Specified10.8 nM[7]
Hemodynamic Effects Dogs with induced heart failureDecreased pulmonary capillary wedge pressure, pulmonary pressure, and right atrial pressure.[11]
Vasodilation Canine arteries and veinsRelaxed vessels contracted by high K+ or norepinephrine.[11]
RAAS Inhibition Isolated rat kidney slices and bovine zona glomerulosa cellsDecreased isoproterenol-induced renin release and angiotensin II-induced aldosterone release.[11]
Endothelin-1 Inhibition Cultured porcine endothelial cellsInhibited immunoreactive endothelin-1 secretion stimulated by Angiotensin II.[5]

Clinical Development

The clinical development of Carperitide has involved numerous trials to establish its safety and efficacy in patients with acute heart failure.

Phase I and II Trials

Early-phase clinical trials focused on the pharmacokinetics, pharmacodynamics, and safety of Carperitide in healthy volunteers and patients with heart failure. These studies established the appropriate dosing regimens, typically a continuous intravenous infusion, and confirmed the drug's hemodynamic effects, such as reductions in blood pressure and cardiac filling pressures.[12]

Phase III and Post-Marketing Studies

Larger, multicenter studies have been conducted to evaluate the clinical outcomes of Carperitide treatment in patients with ADHF. The results of these studies have been varied, particularly concerning the drug's impact on mortality.

The PROTECT multicenter randomized controlled study investigated the effects of low-dose Carperitide (0.01-0.05 µg/kg/min) infused for 72 hours in patients with ADHF.[3] The study found a significant reduction in the composite endpoint of death and rehospitalization at 18 months in the Carperitide group compared to the control group (11.5% vs. 34.8%; p=0.0359).[3]

However, other observational studies and meta-analyses have yielded conflicting results. A propensity score-matched analysis suggested an association between Carperitide use and increased in-hospital mortality.[13] A recent systematic review and meta-analysis found no significant difference in all-cause mortality or heart failure-related hospitalization between Carperitide and control groups.[12]

A study analyzing data from the Consortium for Pooled Data Analysis regarding Hospitalized Patients with Heart Failure in Japan (COOPERATE-HF-J) found that low-dose Carperitide (≥0.02 µg/kg/min) was associated with lower cardiovascular and all-cause mortality at one year compared to no Carperitide or very low-dose Carperitide (<0.02 µg/kg/min).[14][15]

Table 3: Summary of Key Clinical Trial Data for Carperitide in Acute Heart Failure

Trial/StudyPatient PopulationDosing RegimenKey OutcomesReference(s)
PROTECT Study 49 patients with ADHF0.01-0.05 µg/kg/min for 72 hoursReduced death and rehospitalization at 18 months (11.5% vs 34.8%, p=0.0359).[3]
Propensity Score-Matched Analysis 367 pairs of ADHF patientsNot specifiedAssociated with increased in-hospital mortality (OR 2.13, 95% CI 1.17-3.85, p=0.013).[13]
Meta-Analysis 6 studiesVariousNo significant difference in all-cause mortality (RR 1.02, 95% CI 0.63-1.66) or hospitalization (RR 0.98, 95% CI 0.85-1.14).[12]
COOPERATE-HF-J Analysis 2435 patients with ADHFLow-dose (≥0.02 µg/kg/min) vs. very low-dose (<0.02 µg/kg/min) vs. no CarperitideLow-dose was associated with lower 1-year cardiovascular mortality (p<0.001) and all-cause mortality (p=0.002).[14][15][16]
Post-marketing surveillance 3,777 patients with acute heart failureMedian 0.085 µg/kg/min for a median of 65 hours82% of patients showed clinical improvement; most frequent adverse event was hypotension (9.5%).[17]

Experimental Protocols

Receptor Binding Assay (Illustrative Protocol)

This protocol is a generalized representation of a competitive binding assay to determine the affinity of Carperitide for the NPR-A receptor.

Receptor_Binding_Assay Start Start Prepare_Membranes Prepare Cell Membranes Expressing NPR-A Start->Prepare_Membranes Incubate Incubate Membranes with Radiolabeled ANP and varying concentrations of Carperitide Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (e.g., filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Analyze Analyze Data to Determine IC50 and Kd Measure->Analyze End End Analyze->End

Workflow for a receptor binding assay.
  • Preparation of Cell Membranes: Cell membranes rich in NPR-A receptors are prepared from a suitable cell line or tissue source.

  • Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of radiolabeled ANP (e.g., ¹²⁵I-ANP) and varying concentrations of unlabeled Carperitide.

  • Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Measurement of Radioactivity: The radioactivity retained on the filter, representing the bound radioligand, is quantified using a gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of Carperitide. The concentration of Carperitide that inhibits 50% of the specific binding of the radiolabeled ANP (IC50) is determined. The equilibrium dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.

cGMP Functional Assay (Illustrative Protocol)

This protocol outlines a general procedure for measuring the effect of Carperitide on intracellular cGMP levels.

cGMP_Assay_Workflow Start Start Culture_Cells Culture NPR-A Expressing Cells to Confluence Start->Culture_Cells Preincubate Pre-incubate Cells with a Phosphodiesterase Inhibitor (e.g., IBMX) Culture_Cells->Preincubate Stimulate Stimulate Cells with Varying Concentrations of Carperitide Preincubate->Stimulate Lyse_Cells Lyse Cells to Release Intracellular cGMP Stimulate->Lyse_Cells Measure_cGMP Measure cGMP Levels (e.g., ELISA or RIA) Lyse_Cells->Measure_cGMP End End Measure_cGMP->End

Workflow for a cGMP functional assay.
  • Cell Culture: Cells expressing NPR-A (e.g., vascular smooth muscle cells) are cultured to confluence in multi-well plates.

  • Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cGMP.

  • Stimulation: The cells are then stimulated with various concentrations of Carperitide for a defined period.

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cGMP.

  • cGMP Measurement: The concentration of cGMP in the cell lysates is quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.[11][18] The results are typically expressed as pmol of cGMP per well or per milligram of protein.

Conclusion

References

Methodological & Application

Carperitide Acetate: In Vitro Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carperitide acetate is a synthetic analog of the human atrial natriuretic peptide (ANP), a hormone secreted by the heart in response to cardiac stress and injury.[1] It plays a crucial role in cardiovascular homeostasis by inducing vasodilation, natriuresis, and diuresis. The primary mechanism of action for carperitide involves its binding to the natriuretic peptide receptor-A (NPR-A). This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). The elevation in cGMP levels mediates a cascade of downstream effects, including the relaxation of vascular smooth muscle and the inhibition of endothelin-1 secretion, a potent vasoconstrictor. These actions collectively reduce cardiac preload and afterload, making carperitide a subject of interest in the management of acute heart failure.

These application notes provide a comprehensive overview of standard in vitro experimental protocols to investigate the cellular and molecular effects of this compound. The following sections detail methodologies for assessing cell viability, apoptosis, second messenger activation, and key functional readouts in relevant cell types.

Signaling Pathway of this compound

The binding of this compound to its receptor, NPR-A, initiates a signaling cascade that culminates in various physiological responses. The central event is the production of cGMP, which then acts as a second messenger to influence downstream targets.

Carperitide_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Carperitide This compound NPR_A Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPR_A Binds to GC Guanylate Cyclase (GC) NPR_A->GC Activates GTP GTP GC->GTP cGMP cGMP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates VASP Phospho-VASP PKG->VASP ET1_Secretion Inhibition of Endothelin-1 Secretion PKG->ET1_Secretion Vasodilation Vasodilation VASP->Vasodilation

Caption: this compound signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cardiomyocyte cell lines, such as H9c2 cells.

Materials:

  • H9c2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • MTT Solubilization Solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed H9c2 cells in a 96-well plate at a density of 1 x 104 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in serum-free DMEM. After 24 hours, remove the culture medium and replace it with the this compound solutions. Include a vehicle control (serum-free DMEM without carperitide).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: After the incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

This compound (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.0198.7 ± 4.8
0.199.1 ± 5.5
197.5 ± 6.1
1096.3 ± 5.9
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound using flow cytometry.

Materials:

  • Primary neonatal rat ventricular cardiomyocytes or a relevant cell line

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment: Culture cardiomyocytes in appropriate media. Treat cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Gently collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Data Presentation:

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.6
Carperitide (1 µM)94.8 ± 2.52.8 ± 0.92.4 ± 0.7
Staurosporine (Positive Control)45.3 ± 4.235.1 ± 3.519.6 ± 2.8
cGMP Assay (ELISA)

This protocol measures the intracellular accumulation of cGMP in response to this compound stimulation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or rat aortic smooth muscle cells

  • cGMP ELISA Kit

  • This compound

  • Phosphodiesterase inhibitors (e.g., IBMX)

  • Cell lysis buffer

Protocol:

  • Cell Culture: Culture cells to confluency in appropriate multi-well plates.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 10-15 minutes) to prevent cGMP degradation.

  • Stimulation: Stimulate the cells with different concentrations of this compound for a defined time (e.g., 10-30 minutes).

  • Cell Lysis: Terminate the stimulation and lyse the cells using the provided lysis buffer.

  • ELISA: Perform the cGMP ELISA according to the manufacturer's protocol.

  • Data Analysis: Calculate the cGMP concentration based on the standard curve.

Data Presentation:

This compound (nM)cGMP Concentration (pmol/mg protein) (Mean ± SD)
0 (Basal)5.2 ± 1.1
125.8 ± 4.3
1089.4 ± 9.7
100254.1 ± 21.5
1000412.6 ± 35.8
Endothelin-1 Secretion Assay (ELISA)

This protocol is used to quantify the inhibitory effect of this compound on endothelin-1 (ET-1) secretion from endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelin-1 ELISA Kit

  • This compound

  • Stimulating agent (e.g., Angiotensin II)

  • Cell culture medium

Protocol:

  • Cell Culture: Culture HUVECs to confluency in multi-well plates.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulation: Add a stimulating agent like Angiotensin II to induce ET-1 secretion and co-incubate with carperitide for an appropriate period (e.g., 4-6 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ET-1 ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of ET-1 from the standard curve and calculate the percentage of inhibition.

Data Presentation:

This compound (nM)Angiotensin II (100 nM)ET-1 Concentration (pg/mL) (Mean ± SD)% Inhibition of ET-1 Secretion
0-25.3 ± 3.1-
0+158.9 ± 12.40
1+125.4 ± 10.821.1
10+85.7 ± 9.246.1
100+42.1 ± 5.573.5
Cardiomyocyte Hypertrophy Assay

This assay evaluates the potential of this compound to inhibit agonist-induced cardiomyocyte hypertrophy by measuring cell size and hypertrophic marker gene expression.

Materials:

  • Neonatal rat ventricular myocytes (NRVMs)

  • Hypertrophic agonist (e.g., Phenylephrine, Angiotensin II)

  • This compound

  • Reagents for immunofluorescence (e.g., anti-α-actinin antibody)

  • Reagents for qRT-PCR (e.g., primers for ANP, BNP, β-MHC)

Protocol:

  • Cell Culture and Treatment: Culture NRVMs and induce hypertrophy with an agonist in the presence or absence of different concentrations of this compound for 48-72 hours.

  • Immunofluorescence for Cell Size:

    • Fix the cells and permeabilize them.

    • Stain with an anti-α-actinin antibody followed by a fluorescently labeled secondary antibody.

    • Capture images using a fluorescence microscope and measure the cell surface area using image analysis software.

  • qRT-PCR for Hypertrophic Markers:

    • Isolate total RNA from the treated cells.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the expression of hypertrophic marker genes (ANP, BNP, β-MHC) using qRT-PCR, normalizing to a housekeeping gene (e.g., GAPDH).

Data Presentation:

Cell Surface Area

TreatmentAverage Cell Surface Area (µm²) (Mean ± SD)
Control1500 ± 120
Agonist2800 ± 250
Agonist + Carperitide (100 nM)1900 ± 180

Gene Expression

TreatmentANP Fold ChangeBNP Fold Changeβ-MHC Fold Change
Control1.01.01.0
Agonist8.5 ± 1.26.2 ± 0.94.8 ± 0.7
Agonist + Carperitide (100 nM)3.2 ± 0.52.5 ± 0.42.1 ± 0.3

Experimental Workflow Diagrams

Cell_Viability_Workflow A Seed H9c2 cells in 96-well plate B Treat with this compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F

Caption: Workflow for MTT-based cell viability assay.

Apoptosis_Assay_Workflow A Treat cells with this compound B Harvest cells A->B C Stain with Annexin V-FITC and PI B->C D Incubate in the dark C->D E Analyze by flow cytometry D->E

References

Application Notes and Protocols: Carperitide Acetate Dose-Response Curve in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carperitide acetate, a synthetic analog of human atrial natriuretic peptide (ANP), is a 28-amino acid peptide that plays a crucial role in cardiovascular homeostasis. It exerts its biological effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylate cyclase. This binding event triggers the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[1][2] The elevation of intracellular cGMP activates protein kinase G (PKG), which in turn mediates a cascade of downstream signaling events, leading to vasodilation, natriuresis, and inhibition of cardiac fibroblast proliferation and collagen synthesis.[2][3]

These application notes provide a comprehensive overview of the dose-dependent effects of this compound in cell culture models, with a focus on its impact on cGMP production, cell viability, and the expression of key fibrotic markers. Detailed protocols for conducting these essential in vitro assays are provided to guide researchers in establishing robust and reproducible dose-response curves for this compound and other natriuretic peptides.

Mechanism of Action: The Carperitide Signaling Pathway

This compound's mechanism of action is initiated by its binding to the extracellular domain of NPR-A. This ligand-receptor interaction induces a conformational change in the receptor, leading to the activation of its intracellular guanylate cyclase domain. This enzymatic activity catalyzes the synthesis of cGMP from GTP. The subsequent increase in intracellular cGMP concentration activates PKG, which phosphorylates various downstream target proteins, ultimately leading to the physiological effects of carperitide, such as the inhibition of fibrosis-related gene expression in cardiac fibroblasts.

Carperitide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carperitide Carperitide Acetate NPRA NPR-A Receptor Carperitide->NPRA Binds to GC Guanylate Cyclase (activated) NPRA->GC Activates GTP GTP cGMP cGMP GTP->cGMP Conversion Guanylate Cyclase PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Effects (e.g., Anti-fibrotic gene expression) PKG->Downstream Phosphorylates Targets

Carperitide signaling cascade.

Quantitative Dose-Response Data

The following tables summarize the dose-dependent effects of carperitide (or its natural analog, ANP) on key cellular responses in relevant cell culture models. These data are compiled from various in vitro studies and serve as a reference for expected outcomes.

Table 1: Dose-Response of Carperitide/ANP on Intracellular cGMP Concentration

Cell TypePeptideConcentration (M)Incubation TimecGMP Concentration (fold increase vs. control)Reference
Human Cardiac FibroblastsCNP10-915 min~5[4]
Human Cardiac FibroblastsCNP10-815 min~20[4]
Human Cardiac FibroblastsCNP10-715 min~45[4]
Mouse Cardiac FibroblastsANP10-730 minIncreased (qualitative)[3]
Rat Cardiac FibroblastsANP10-730 minIncreased (qualitative)[3]
Bovine Aortic Endothelial CellsANP10-95 min~2[5]
Bovine Aortic Endothelial CellsANP10-85 min~5[5]
Bovine Aortic Endothelial CellsANP10-75 min~10[5]

Table 2: Dose-Response of Carperitide/ANP on Cell Viability and Proliferation

Cell TypePeptideTreatment ConditionConcentration (M)Incubation TimeEffect on Viability/Proliferation (% of control)Reference
Rat Cardiac FibroblastsANPSerum-induced proliferation10-648 hoursSignificant decrease in proliferation rate[1]
Human Cardiac FibroblastsPirfenidone (anti-fibrotic drug)TGF-β1 stimulation1 mg/ml48 hoursInhibition of proliferation[6]

Note: Specific quantitative dose-response data for carperitide on cell viability is limited in the reviewed literature. The provided data for ANP and another anti-fibrotic agent offer insights into expected anti-proliferative effects.

Table 3: Dose-Response of Carperitide/ANP on Fibrosis-Related Gene Expression

Cell TypePeptideTarget GeneConcentration (M)Incubation TimeFold Change in Gene Expression (vs. control)Reference
Rat Cardiac FibroblastsANPCollagen10-648 hoursSignificant decrease in collagen secretion[1]
Human Lung FibroblastsMMF (anti-fibrotic drug)COL1A1, COL1A2Dose-dependentTime-dependentReduction in synthesis and expression[7]

Experimental Protocols

The following are detailed protocols for key experiments to determine the dose-response of this compound in cell culture.

Experimental Workflow: Dose-Response Analysis

experimental_workflow A 1. Cell Culture (e.g., Cardiac Fibroblasts) B 2. Seeding (e.g., 96-well plates) A->B C 3. Carperitide Treatment (Dose range & time course) B->C D 4. Endpoint Assays C->D E cGMP Assay D->E F Cell Viability Assay (e.g., MTT) D->F G Gene Expression Analysis (qRT-PCR) D->G H 5. Data Analysis (Dose-response curve generation) E->H F->H G->H

General workflow for dose-response studies.
Protocol 1: Intracellular cGMP Measurement using Enzyme Immunoassay (EIA)

This protocol is adapted from commercially available cGMP ELISA kits.

Materials:

  • This compound stock solution

  • Cultured cells (e.g., primary human cardiac fibroblasts)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (provided with cGMP ELISA kit)

  • cGMP ELISA kit (containing cGMP standard, antibody, tracer, wash buffer, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 105 cells/well and culture overnight.

  • Cell Treatment:

    • Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 10-10 M to 10-6 M).

    • Remove the culture medium from the wells and wash once with PBS.

    • Add 100 µL of the carperitide dilutions or vehicle control to the respective wells.

    • Incubate for the desired time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis:

    • Aspirate the treatment medium.

    • Add 100 µL of Lysis Buffer to each well.

    • Incubate on a shaker for 10 minutes at room temperature.

  • cGMP EIA:

    • Follow the specific instructions provided with the cGMP ELISA kit. This typically involves:

      • Adding cell lysates and cGMP standards to the antibody-coated plate.

      • Adding cGMP conjugate (tracer).

      • Incubating for 2 hours at room temperature.

      • Washing the plate multiple times.

      • Adding substrate solution and incubating until color develops.

      • Adding stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve using the absorbance values of the cGMP standards.

    • Calculate the cGMP concentration in each sample from the standard curve.

    • Express the results as pmol/mL or fold change relative to the vehicle control.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of carperitide on cell viability and proliferation.

Materials:

  • This compound stock solution

  • Cultured cells

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and allow them to adhere overnight.

  • Cell Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Replace the existing medium with 100 µL of medium containing the different concentrations of carperitide or vehicle control.

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 10-15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

Protocol 3: Gene Expression Analysis using Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the analysis of fibrosis-related gene expression (e.g., COL1A1, COL3A1, ACTA2) in response to carperitide treatment.

Materials:

  • This compound stock solution

  • Cultured cells (e.g., primary human cardiac fibroblasts)

  • 6-well plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target genes (COL1A1, COL3A1, ACTA2) and a housekeeping gene (e.g., GAPDH, 18S rRNA)

  • qRT-PCR instrument

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to near confluence.

    • Treat cells with various concentrations of this compound in serum-free or low-serum medium for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • RNA Extraction:

    • Lyse the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

    • Perform the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.

Conclusion

The provided application notes and protocols offer a framework for investigating the dose-response relationship of this compound in cell culture. By systematically evaluating its effects on cGMP signaling, cell viability, and fibrosis-related gene expression, researchers can gain valuable insights into the therapeutic potential of this and other natriuretic peptides in cardiovascular diseases characterized by fibrosis and abnormal cell proliferation. The quantitative data and detailed methodologies presented herein are intended to facilitate the design and execution of robust in vitro studies, ultimately contributing to the development of novel therapeutic strategies.

References

Preparation of Carperitide Acetate Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carperitide acetate, a synthetic analog of human atrial natriuretic peptide (ANP), is a 28-amino acid peptide that plays a crucial role in regulating blood pressure and electrolyte balance. It functions as a diuretic, natriuretic, and vasodilator.[1] In a research context, it is often used to investigate its effects on the endothelin receptor system, as it has been shown to inhibit endothelin-1 secretion in a dose-dependent manner.[2][3][4] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation of a this compound stock solution.

ParameterValueSource(s)
Molecular Weight 3140.5 g/mol [2][3][4][5]
Appearance White to off-white powder/solid[2][6][7]
Solvent Water (H₂O)[2][4][5]
Solubility in Water ≥ 50 mg/mL (15.92 mM)[2]
60 mg/mL (19.1 mM)[8]
100 mg/mL (31.84 mM)[5]
Recommended Stock Solution Concentration 1 mM, 5 mM, 10 mM[2]
Storage of Lyophilized Powder -20°C for up to 3 years; -80°C for up to 2 years (sealed from moisture)[2][3][5]
Storage of Stock Solution -20°C for up to 1 month; -80°C for up to 6 months (sealed from moisture)[2][3]

Experimental Protocol

This protocol details the step-by-step procedure for preparing a this compound stock solution.

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Sterile, filter-equipped pipette tips

  • Vortex mixer

  • Ultrasonic water bath (optional, but recommended)[5]

  • 0.22 µm sterile syringe filter (optional, for sterilization of the final solution)[2]

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.[9]

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a clean, draft-free environment.

  • Reconstitution:

    • Add the appropriate volume of sterile, nuclease-free water to the vial containing the lyophilized powder to achieve the desired stock solution concentration. Refer to the table below for example calculations.

    • For instance, to prepare a 10 mg/mL stock solution, dissolve 1 mg of this compound in 100 µL of water.

  • Dissolution:

    • Gently vortex the vial to mix.

    • If the powder does not dissolve completely, sonication in an ultrasonic water bath for a few minutes is recommended to aid dissolution.[5] Visually inspect the solution to ensure it is clear and free of particulates.

  • Sterilization (Optional): If the stock solution is intended for use in cell culture or other sterile applications, it can be filter-sterilized using a 0.22 µm syringe filter.[2]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is crucial to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2][3][9] The volume of each aliquot should be appropriate for a single experiment.

  • Storage:

    • For short-term storage (up to 1 month), store the aliquots at -20°C.[2][3]

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[2]

    • Ensure the storage containers are tightly sealed to prevent evaporation and contamination.[2] Avoid using frost-free freezers due to their temperature fluctuations.[9]

Stock Solution Calculation Examples:

Desired ConcentrationMass of this compoundVolume of Water
1 mM3.14 mg1 mL
5 mM15.70 mg1 mL
10 mM31.40 mg1 mL
10 mg/mL10 mg1 mL

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway affected by carperitide and the experimental workflow for preparing the stock solution.

Carperitide_Signaling_Pathway Carperitide Carperitide (ANP Analog) NPR_A NPR-A Receptor Carperitide->NPR_A Binds to Endothelin_1 Endothelin-1 Secretion Carperitide->Endothelin_1 Inhibits GC Guanylate Cyclase NPR_A->GC Activates GTP GTP cGMP cGMP GTP->cGMP Converts GC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis Natriuresis PKG->Natriuresis

Caption: Carperitide signaling pathway.

Stock_Solution_Workflow start Start equilibrate Equilibrate Lyophilized Carperitide to Room Temp start->equilibrate weigh Weigh Powder equilibrate->weigh reconstitute Reconstitute with Sterile Water weigh->reconstitute dissolve Vortex / Sonicate to Dissolve reconstitute->dissolve check_solubility Visually Inspect for Clarity dissolve->check_solubility check_solubility->dissolve Particulates Present aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Clear Solution store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for carperitide stock solution preparation.

References

Carperitide Acetate Administration in Animal Models of Heart Failure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carperitide, a synthetic analog of human atrial natriuretic peptide (ANP), is a vasodilator with diuretic and natriuretic properties. It exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) in vascular smooth muscle and endothelial cells. This signaling cascade results in vasodilation, reduction of both preload and afterload, and inhibition of the renin-angiotensin-aldosterone system. In preclinical research, carperitide acetate is a valuable tool for investigating the pathophysiology of heart failure and for evaluating novel therapeutic strategies. These application notes provide a comprehensive overview of the administration of this compound in various animal models of heart failure, including detailed protocols and expected outcomes.

Data Presentation

The following tables summarize the quantitative data from key studies on the administration of this compound in different animal models of heart failure.

Table 1: Hemodynamic and Renal Effects of Carperitide in a Canine Model of Acute Heart Failure

ParameterBaseline (Heart Failure)Carperitide Infusion (0.1-1 µg/kg/min)
Pulmonary Arterial PressureElevatedDecreased[1]
Right Atrial PressureElevatedDecreased[1]
Systemic Vascular ResistanceElevatedDecreased[1]
Cardiac OutputDepressedIncreased[1]
Urine VolumeMarkedly ReducedIncreased[1]
Plasma cGMPElevatedFurther Increased[1]
Plasma Renin ActivityNo significant changeNo significant change[1]
Plasma AldosteroneNo significant changeNo significant change[1]

Table 2: Effects of Carperitide on Myocardial Remodeling in a Rat Model of Autoimmune Myocarditis-Induced Heart Failure

ParameterVehicle ControlCarperitide Infusion (28-day)
Myocardial cGMP levelsBaselineIncreased[2]
Myocyte Cross-sectional AreaIncreasedDecreased[2]
Interstitial FibrosisIncreasedDecreased[2]
Capillary to Myocyte RatioDecreasedIncreased[2]
Phosphorylation of VASP (Ser239)BaselineEnhanced[2]

Experimental Protocols

Induction of Heart Failure in Animal Models

This model mimics heart failure resulting from a heart attack.

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane or intraperitoneal injection of ketamine/xylazine).

  • Intubate the mouse and connect it to a rodent ventilator.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a fine suture (e.g., 7-0 silk).

  • Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the left ventricular free wall.

  • Close the chest in layers and allow the animal to recover.

  • Heart failure typically develops over several weeks, characterized by left ventricular dilation and reduced ejection fraction.

This model simulates heart failure caused by chronic high blood pressure.

Procedure:

  • Anesthetize and intubate the mouse as described above.

  • Perform a thoracotomy to expose the aortic arch.

  • Place a ligature (e.g., 7-0 silk suture) around the transverse aorta between the innominate and left common carotid arteries.

  • Tie the ligature around the aorta and a blunt needle (e.g., 27-gauge) to create a standardized constriction.

  • Remove the needle, leaving a stenotic aorta.

  • Close the chest and allow the animal to recover.

  • This procedure leads to a gradual increase in afterload, resulting in cardiac hypertrophy and subsequent heart failure.[3][4]

Preparation and Administration of this compound

a) Reconstitution of Lyophilized this compound:

This compound is typically supplied as a lyophilized powder and requires reconstitution before administration.

Protocol:

  • Bring the vial of lyophilized this compound and sterile diluent (e.g., sterile water for injection or 0.9% saline) to room temperature.

  • Aseptically add the required volume of diluent to the vial to achieve the desired stock concentration.

  • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent denaturation of the peptide.

  • The reconstituted solution should be clear and colorless.

b) Administration Protocols:

Continuous infusion is preferred for maintaining steady-state plasma concentrations and achieving sustained hemodynamic effects.[5][6]

Procedure:

  • Anesthetize the animal and cannulate a suitable vein (e.g., jugular or femoral vein) with a catheter.

  • Connect the catheter to an infusion pump.

  • Administer a loading dose (bolus) of carperitide if required, followed by a continuous infusion at the desired rate (e.g., 0.1-1 µg/kg/min in dogs, with lower doses potentially being effective in rodents).[1]

  • Monitor hemodynamic parameters (e.g., blood pressure, heart rate) throughout the infusion period.

Bolus injections produce rapid but transient effects.[5][6]

Procedure:

  • Cannulate a vein as described above.

  • Inject the desired dose of this compound as a single bolus.

  • Monitor for immediate changes in hemodynamic parameters. Be aware that this method may lead to more pronounced initial hypotension compared to continuous infusion.

Signaling Pathways and Experimental Workflows

Carperitide Signaling Pathway in Heart Failure

Carperitide_Signaling cluster_receptor Carperitide Carperitide (α-hANP) NPR_A Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPR_A Binds to GTP GTP pGC Particulate Guanylate Cyclase (pGC) pGC->GTP cGMP Cyclic GMP (cGMP) GTP->cGMP Catalyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates VASP VASP Phosphorylation PKG->VASP Myofilament Myofilament Ca²⁺ Desensitization PKG->Myofilament Antihypertrophy Anti-hypertrophic Effects PKG->Antihypertrophy Vasodilation Vasodilation PKG->Vasodilation

Caption: Carperitide signaling cascade in cardiomyocytes.

Experimental Workflow for Carperitide Administration in a Mouse MI Model

Experimental_Workflow Induction Induce Myocardial Infarction (LAD Ligation in Mice) Development Allow Heart Failure to Develop (e.g., 4 weeks) Induction->Development Grouping Randomize into Treatment Groups (Carperitide vs. Vehicle) Development->Grouping Treatment Administer Carperitide/Vehicle (e.g., Continuous Infusion) Grouping->Treatment Monitoring Monitor Hemodynamics and Cardiac Function (Echocardiography) Treatment->Monitoring Analysis Terminal Analysis: - Histology (Fibrosis, Hypertrophy) - Biomarkers (ANP, cGMP) - Gene/Protein Expression Monitoring->Analysis Bolus_vs_Infusion Bolus Bolus Injection Rapid Rapid, High Peak Concentration Bolus->Rapid Infusion Continuous Infusion Stable Stable, Steady-State Concentration Infusion->Stable Transient Transient Hemodynamic Effects Rapid->Transient Sustained Sustained Hemodynamic Effects Stable->Sustained

References

Application Notes and Protocols for Measuring cGMP Levels Following Carperitide Acetate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carperitide acetate, a synthetic analog of human atrial natriuretic peptide (ANP), is a therapeutic agent known for its vasodilatory and natriuretic properties.[1] Its mechanism of action is primarily mediated through the activation of the natriuretic peptide receptor-A (NPR-A), which leads to the increased intracellular production of the second messenger, cyclic guanosine monophosphate (cGMP).[2] Elevated cGMP levels trigger a cascade of downstream effects, including the activation of protein kinase G (PKG), resulting in the relaxation of vascular smooth muscle cells, increased glomerular filtration rate, and inhibition of the renin-angiotensin-aldosterone system.[2][3]

The quantification of intracellular cGMP levels is a critical step in assessing the pharmacodynamic effects of this compound and understanding its therapeutic efficacy. This document provides detailed application notes and protocols for measuring cGMP levels in response to this compound treatment, intended for use by researchers, scientists, and drug development professionals.

This compound Signaling Pathway

This compound initiates its physiological effects by binding to the extracellular domain of the NPR-A receptor. This binding event induces a conformational change in the receptor, activating its intracellular guanylyl cyclase domain. This, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinases, ion channels, and phosphodiesterases, culminating in the desired physiological responses.

Carperitide_Signaling_Pathway Carperitide Carperitide acetate NPR_A Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPR_A Binds to cGMP cGMP NPR_A->cGMP Activates Guanylyl Cyclase Domain GTP GTP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Leads to

This compound signaling pathway.

Quantitative Data on cGMP Levels After Natriuretic Peptide Treatment

The following table summarizes the dose-dependent effect of atrial natriuretic peptide (ANP), the natural analog of this compound, on intracellular cGMP levels in cultured human glomerular endothelial cells. This data is representative of the expected response following this compound treatment.

Treatment GroupANP ConcentrationBasal cGMP Level (pmol/mg protein)Post-treatment cGMP Level (pmol/mg protein)Fold Increase
Control017.88 ± 1.29--
Low Dose1 nM17.88 ± 1.2923.33 ± 3.00~1.3
High Dose1 µM21.00 ± 0.1080.50 ± 14.50~3.8

Data adapted from a study on the effects of ANP on cultured human glomerular endothelial cells. The results demonstrate a significant, dose-dependent increase in intracellular cGMP concentration following treatment.

In clinical settings, the administration of a low-dose infusion of Carperitide (0.01-0.05 µg/kg⁻¹/min⁻¹) has been observed to lead to significant increases in plasma cGMP levels in patients with acute decompensated heart failure.[3]

Experimental Protocols

This section provides a detailed protocol for the measurement of cGMP levels in cultured cells or plasma samples following treatment with this compound. The most common method for quantifying cGMP is the Enzyme-Linked Immunosorbent Assay (ELISA), which offers high sensitivity and specificity.

Experimental Workflow for cGMP Measurement

cGMP_Measurement_Workflow start Start: Sample Preparation treatment Cell/Patient Treatment with this compound start->treatment collection Sample Collection (Cells, Plasma, etc.) treatment->collection lysis Cell Lysis or Sample Processing collection->lysis elisa cGMP ELISA Assay lysis->elisa data_analysis Data Analysis and Quantification elisa->data_analysis end End: Report cGMP Levels data_analysis->end

Workflow for cGMP measurement.
Materials

  • This compound

  • Cell culture medium or appropriate buffer for in vivo studies

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

  • Cell lysis buffer (e.g., 0.1 M HCl)

  • Commercially available cGMP ELISA kit

  • Microplate reader capable of measuring absorbance at 450 nm

  • Standard laboratory equipment (pipettes, tubes, centrifuge, etc.)

Protocol for cGMP Measurement in Cultured Cells
  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere and grow to the desired confluence.

    • Prior to treatment, replace the culture medium with serum-free medium for a period of time (e.g., 2-4 hours) to establish a basal state.

    • To prevent the degradation of cGMP by phosphodiesterases, it is recommended to pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 10-30 minutes before adding this compound.

    • Treat the cells with varying concentrations of this compound for the desired time period (e.g., 10-30 minutes). Include a vehicle-only control group.

  • Sample Preparation (Cell Lysis):

    • After treatment, aspirate the medium and wash the cells once with cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding an appropriate volume of 0.1 M HCl to the culture plate.

    • Incubate at room temperature for 10-20 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 600 x g for 10 minutes to pellet cellular debris.

    • Collect the supernatant, which contains the intracellular cGMP. This supernatant can be used directly in the cGMP ELISA or stored at -80°C for later analysis.

Protocol for cGMP Measurement in Plasma
  • Sample Collection:

    • Collect whole blood into tubes containing a suitable anticoagulant (e.g., EDTA or heparin).

    • It is crucial to add a PDE inhibitor to the collection tube to prevent ex vivo cGMP degradation.

    • Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Sample Preparation:

    • Transfer the plasma to a clean tube.

    • For some ELISA kits, a deproteinization step may be necessary. This can be achieved by adding a precipitating agent (e.g., ethanol) to the plasma, followed by centrifugation to remove the precipitated proteins.

    • The resulting supernatant can be used for the cGMP ELISA.

cGMP ELISA Procedure (General Steps)

Follow the specific instructions provided with your chosen commercial cGMP ELISA kit. The following is a generalized procedure.

  • Reagent Preparation: Prepare all standards, controls, and reagents as described in the kit manual.

  • Assay Procedure:

    • Add standards, controls, and samples to the appropriate wells of the ELISA plate.

    • Add the cGMP conjugate and the anti-cGMP antibody to each well.

    • Incubate the plate as per the kit's instructions (typically 1-2 hours at room temperature or 37°C).

    • Wash the plate several times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate for a specified time to allow for color development.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known cGMP concentrations.

    • Determine the cGMP concentration in your samples by interpolating their absorbance values from the standard curve.

    • Normalize the cGMP concentration to the total protein content of the cell lysate for cellular samples.

Conclusion

The measurement of cGMP levels is a robust method for evaluating the cellular and physiological response to this compound. The provided protocols and application notes offer a comprehensive guide for researchers to accurately quantify this important second messenger. Adherence to proper sample handling and the use of a reliable cGMP ELISA kit are essential for obtaining accurate and reproducible results. This will ultimately contribute to a better understanding of the pharmacodynamics of this compound and its therapeutic applications.

References

Application Notes and Protocols for Carperitide Acetate in Acute Decompensated Heart Failure (ADHF) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Carperitide Acetate

Carperitide, also known as alpha-human atrial natriuretic peptide (α-hANP), is a synthetic 28-amino acid peptide identical to the endogenous hormone produced and secreted by atrial myocytes in response to cardiac injury and mechanical stretch.[1][2][3] It is primarily utilized in Japan for the treatment of acute decompensated heart failure (ADHF), a condition characterized by the rapid onset or worsening of heart failure symptoms.[4][5] Carperitide's therapeutic effects stem from its multifaceted actions, including vasodilation, diuresis, and natriuresis, which collectively reduce cardiac preload and afterload, thereby alleviating the hemodynamic stress on the failing heart.[1][2][6]

Mechanism of Action

Carperitide exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane receptor predominantly found on the surface of vascular smooth muscle cells, endothelial cells, kidneys, and adrenal glands.[1] This binding activates the intracellular guanylate cyclase domain of the receptor.

Signaling Cascade:

  • Receptor Binding: Carperitide binds to the extracellular domain of NPR-A.[1]

  • Guanylate Cyclase Activation: This binding event triggers a conformational change that activates the intracellular guanylate cyclase enzyme.[1]

  • cGMP Production: Activated guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][4]

  • Downstream Effects: The elevated intracellular cGMP levels act as a second messenger, activating protein kinase G (PKG) and leading to several physiological responses.[1]

Key Physiological Responses:

  • Vasodilation: cGMP-activated PKG leads to the relaxation of vascular smooth muscle, causing both arterial and venous dilation. This reduces systemic vascular resistance (afterload) and venous return (preload).[1][4]

  • Natriuresis and Diuresis: In the kidneys, Carperitide inhibits sodium reabsorption in the renal tubules, promoting the excretion of sodium and water. This diuretic effect helps reduce blood volume and alleviate fluid overload.[1][2]

  • Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Carperitide suppresses the secretion of renin and aldosterone, counteracting the neurohormonal activation that contributes to vasoconstriction and fluid retention in heart failure.[1][2][7]

  • Sympathetic Nervous System Inhibition: The peptide has an inhibitory effect on the sympathetic nervous system, which helps to decrease heart rate and sympathetic-mediated vasoconstriction.[1][8]

Carperitide_Signaling_Pathway cluster_cell Target Cell (e.g., Vascular Smooth Muscle) cluster_effects Physiological Effects NPR_A NPR-A Receptor GC Guanylate Cyclase (Intracellular Domain) NPR_A->GC activates cGMP cGMP GC->cGMP converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation (↓ Preload/Afterload) PKG->Vasodilation leads to Natriuresis Natriuresis/Diuresis (↓ Blood Volume) PKG->Natriuresis RAAS RAAS Inhibition (↓ Aldosterone) PKG->RAAS Carperitide Carperitide (α-hANP) Carperitide->NPR_A Binds to

Caption: Carperitide signaling pathway via NPR-A and cGMP production.
Summary of Clinical Trial Data

The clinical efficacy and safety of Carperitide in ADHF have been evaluated in several studies, with mixed results regarding long-term outcomes. Low-dose infusions have shown potential for improved prognosis in some patient populations.[9][10] However, other analyses have not found a significant benefit on mortality or have even suggested potential harm.[11][12][13]

Table 1: Selected Clinical Trial and Observational Study Outcomes for Carperitide in ADHF

Study / Trial Patient Population Dosing Regimen Key Findings Reference(s)
PROTECT 49 patients with ADHF Low-dose Carperitide (0.01-0.05 µg/kg/min) for 72h vs. standard therapy Carperitide group had significantly lower rates of death and rehospitalization at 18 months (11.5% vs 34.8%, p=0.0359). [9]
COMPASS 1,832 ADHF patients with preserved SBP (≥120 mmHg) Initial dosage of 0.025-0.05 µg/kg/min in 50.4% of patients 83.2% of patients recovered from the acute phase with Carperitide monotherapy. The most common adverse reaction was hypotension (3.55%). [5]
COOPERATE-HF-J Analysis 2,435 patients with ADHF No Carperitide (n=1098), Very Low-Dose (<0.02 µg/kg/min, n=593), Low-Dose (≥0.02 µg/kg/min, n=744) Low-dose Carperitide was associated with lower 1-year cardiovascular mortality (HR: 0.696) and all-cause mortality (HR: 0.791) compared to no Carperitide. [10][14]
HIJ-HF II Subanalysis 1,245 patients with ADHF (propensity-matched pairs) Standard therapy with or without Carperitide No significant difference in in-hospital mortality or 1-year outcomes between the Carperitide and non-Carperitide groups. [11]

| Propensity-Matched Analysis | 367 matched pairs of AHF patients | Standard therapy with or without Carperitide | Carperitide use was associated with increased in-hospital mortality (OR 2.13, 95% CI 1.17-3.85). |[12] |

Table 2: Adverse Events and Safety Considerations

Adverse Event Description Management and Monitoring Reference(s)
Hypotension The most frequently reported adverse effect due to Carperitide's vasodilatory properties. Frequent blood pressure monitoring is critical, especially during initiation and dose titration. Dose reduction or discontinuation may be necessary. [5][15]
Worsening Renal Function (WRF) An increase in serum creatinine (e.g., ≥0.3 mg/dL) can occur, particularly in patients with pre-existing renal dysfunction or those who develop hypotension. Monitor serum creatinine and eGFR. Independent predictors of WRF include hypotension within 12h and baseline renal dysfunction. [15][16]

| Electrolyte Imbalances | Natriuresis can lead to the loss of other electrolytes like potassium and magnesium. | Regular monitoring of serum electrolytes is recommended. |[15] |

Experimental Protocols

Protocol 1: In Vitro Assessment of Carperitide-Induced cGMP Production

Objective: To quantify the dose-dependent effect of Carperitide on intracellular cyclic guanosine monophosphate (cGMP) production in cultured vascular smooth muscle cells (VSMCs).

Materials:

  • Primary human aortic smooth muscle cells (HASMCs)

  • Smooth muscle cell growth medium (with supplements)

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (1 mg/mL in sterile water)

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

  • Cell lysis buffer

  • Commercially available cGMP competitive enzyme immunoassay (EIA) kit

  • Multi-well cell culture plates (24-well)

  • Standard laboratory equipment (incubator, centrifuge, plate reader)

Methodology:

  • Cell Culture: Culture HASMCs in growth medium at 37°C in a humidified 5% CO₂ incubator. Subculture cells upon reaching 80-90% confluency. Seed cells into 24-well plates and grow to confluency.

  • Pre-treatment: One hour prior to stimulation, replace the growth medium with serum-free medium containing 0.5 mM IBMX to prevent cGMP degradation.

  • Carperitide Stimulation: Prepare serial dilutions of Carperitide in serum-free medium to achieve final concentrations ranging from 10⁻¹² M to 10⁻⁶ M. Add the diluted Carperitide solutions to the respective wells. Include a vehicle control (medium only).

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Cell Lysis: Aspirate the medium and lyse the cells by adding the lysis buffer provided with the cGMP EIA kit.

  • cGMP Quantification: Follow the manufacturer's protocol for the cGMP EIA kit. This typically involves transferring cell lysates to the antibody-coated plate, adding cGMP conjugate and substrate, and measuring absorbance at the specified wavelength using a plate reader.

  • Data Analysis: Calculate the cGMP concentration for each sample based on the standard curve. Plot the cGMP concentration against the log of the Carperitide concentration to determine the dose-response relationship and calculate the EC₅₀.

Protocol 2: Preclinical Evaluation in an Animal Model of ADHF

Objective: To evaluate the hemodynamic effects of Carperitide infusion in a rodent model of acute decompensated heart failure.

Preclinical_Workflow cluster_prep Phase 1: Model Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A1 Induce Chronic HF (e.g., Myocardial Infarction via LAD ligation) A2 Allow for Recovery & HF Development (4-6 weeks) A1->A2 A3 Induce Acute Decompensation (e.g., Volume Overload) A2->A3 B1 Anesthetize Animal & Insert Catheters (PV loop, arterial line) A3->B1 Proceed to Experiment B2 Acquire Baseline Hemodynamic Data B1->B2 B3 Randomize: Vehicle vs. Carperitide Infusion B2->B3 B4 Continuous Hemodynamic Monitoring During Infusion B3->B4 C1 Collect Blood/Tissue Samples (Biomarkers: cGMP, BNP) B4->C1 Conclude Infusion & Proceed to Analysis C3 Statistical Analysis C1->C3 C2 Analyze Hemodynamic Traces (LVESP, LVEDP, dP/dt) C2->C3

Caption: Experimental workflow for preclinical evaluation of Carperitide.

Methodology:

  • Model Induction: Induce chronic heart failure in adult male rats via permanent ligation of the left anterior descending (LAD) coronary artery. Allow animals to recover for 4-6 weeks to develop stable HF.

  • Instrumentation: Anesthetize the animals. Insert a pressure-volume (PV) loop catheter into the left ventricle via the carotid artery for real-time hemodynamic assessment. Place a catheter in the femoral artery for blood pressure monitoring and blood sampling.

  • Acute Decompensation: Induce acute decompensation by a rapid intravenous infusion of saline to increase preload.

  • Baseline Measurement: Once hemodynamics stabilize post-volume load, record baseline measurements for 30 minutes. Parameters include heart rate, systolic/diastolic blood pressure, left ventricular end-systolic pressure (LVESP), left ventricular end-diastolic pressure (LVEDP), and dP/dt max/min.

  • Drug Administration: Randomize animals to receive a continuous intravenous infusion of either vehicle (saline) or Carperitide at a clinically relevant dose (e.g., 0.05-0.2 µg/kg/min) for a predefined period (e.g., 60-120 minutes).

  • Data Collection: Continuously record all hemodynamic parameters throughout the infusion period. Collect blood samples at baseline and at the end of the infusion for biomarker analysis (e.g., plasma cGMP, ANP).

  • Terminal Procedure: At the end of the experiment, euthanize the animals and collect heart tissue for histological analysis if required.

  • Data Analysis: Compare the changes in hemodynamic parameters from baseline between the Carperitide and vehicle groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).

Protocol 3: Clinical Administration and Monitoring in ADHF Patients

Objective: To provide a standardized protocol for the administration and monitoring of Carperitide in eligible patients with ADHF, based on common clinical trial methodologies.[5][7][9]

Inclusion Criteria (Example):

  • Hospitalized with a primary diagnosis of ADHF.

  • Signs of fluid overload (e.g., pulmonary congestion on chest X-ray, elevated jugular venous pressure).

  • Systolic Blood Pressure (SBP) ≥ 100 mmHg at the time of initiation.

Exclusion Criteria (Example):

  • Cardiogenic shock or SBP < 90 mmHg.[6]

  • Known severe obstructive valvular disease.

  • End-stage renal failure requiring dialysis.[17]

  • History of allergy to Carperitide.[17]

Clinical_Trial_Flow Screen Screen Patients with ADHF for Eligibility Criteria Consent Informed Consent Screen->Consent Randomize Randomization Consent->Randomize ArmA Arm A: Standard Therapy + Carperitide Infusion Randomize->ArmA 1:1 ArmB Arm B: Standard Therapy + Placebo Infusion Randomize->ArmB TreatA Administer Low-Dose Carperitide (e.g., 0.025 µg/kg/min) for 48-72 hours ArmA->TreatA TreatB Administer Placebo for 48-72 hours ArmB->TreatB MonitorA Monitor Vitals, Urine Output, Renal Function, Biomarkers TreatA->MonitorA MonitorB Monitor Vitals, Urine Output, Renal Function, Biomarkers TreatB->MonitorB FollowUp Post-Infusion Follow-up (e.g., 30, 90, 180 days) MonitorA->FollowUp MonitorB->FollowUp Endpoints Assess Primary & Secondary Endpoints (Mortality, Rehospitalization, Symptom Relief) FollowUp->Endpoints

Caption: Patient flow diagram for a randomized controlled trial of Carperitide.

Administration Protocol:

  • Preparation: Reconstitute this compound powder with sterile saline or 5% dextrose solution to the desired concentration.

  • Dosing:

    • Initiation: Begin with a low-dose continuous intravenous infusion, typically between 0.01 to 0.05 µg/kg/min.[9] The Japanese Circulation Society guidelines recommend an initial dose of 0.025–0.050 μg/kg/min.[7]

    • Titration: The dose may be adjusted based on the patient's blood pressure, urine output, and clinical response. Avoid rapid dose escalation.

  • Duration: The infusion is typically continued for 24 to 72 hours, depending on the clinical trial protocol and patient stability.[8][9]

Monitoring Protocol:

  • Hemodynamic Monitoring:

    • Measure blood pressure and heart rate every 15-30 minutes for the first 2 hours, then hourly for the next 4-6 hours, and then every 4-6 hours once stable.

    • Be vigilant for hypotension (SBP < 90 mmHg), which is the most common adverse event.[5]

  • Renal Function & Fluid Balance:

    • Measure urine output hourly for the first 6 hours, then as clinically indicated. A good diuretic response may be defined as ≥100 mL/h.[18]

    • Monitor serum creatinine and electrolytes at baseline and at least daily during the infusion.[16]

  • Clinical Assessment:

    • Regularly assess for improvement in symptoms of congestion, such as dyspnea and edema.

  • Biomarkers (for research purposes):

    • Collect blood samples at baseline, and at 24 and 48 hours to measure levels of BNP/NT-proBNP and cGMP to assess neurohormonal and pharmacodynamic responses.[9]

References

Application Notes and Protocols for Carperitide Acetate in Isolated Heart Perfusion Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carperitide acetate, a synthetic analog of human atrial natriuretic peptide (ANP), is a potent vasodilator with diuretic and natriuretic properties.[1][2][3] Primarily utilized in clinical settings for the treatment of acute decompensated heart failure, its mechanism of action involves the stimulation of particulate guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1][2][4] This signaling cascade results in vasodilation, reduction of both cardiac preload and afterload, and inhibition of the renin-angiotensin-aldosterone system.[1][2]

Isolated heart perfusion systems, such as the Langendorff preparation, offer a valuable ex vivo model to investigate the direct cardiac effects of pharmacological agents like this compound, independent of systemic neurohumoral influences.[5] These studies allow for the precise measurement of hemodynamic parameters and the elucidation of cellular mechanisms in a controlled environment. These application notes provide detailed protocols for utilizing this compound in isolated heart perfusion studies, data presentation guidelines, and visualization of the relevant signaling pathway.

Mechanism of Action

This compound exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A) on the surface of cardiomyocytes and vascular smooth muscle cells. This binding activates guanylate cyclase, which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1] The subsequent rise in intracellular cGMP concentration activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to the relaxation of vascular smooth muscle and other cardiac effects.[1]

Carperitide_Signaling_Pathway cluster_cell Cardiomyocyte / Vascular Smooth Muscle Cell cluster_response Physiological Responses Carperitide Carperitide Acetate NPR_A NPR-A Receptor Carperitide->NPR_A Binds to GC Guanylate Cyclase NPR_A->GC Activates GTP GTP GC->GTP Catalyzes cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Phosphorylation Phosphorylation of Downstream Targets PKG->Phosphorylation Response Physiological Response Phosphorylation->Response Vasodilation Vasodilation Response->Vasodilation Preload_Afterload ↓ Preload & Afterload Response->Preload_Afterload RAAS_Inhibition ↓ RAAS Activity Response->RAAS_Inhibition Langendorff_Workflow A Animal Preparation (Anesthesia, Heparin) B Heart Excision A->B C Aortic Cannulation B->C D Initiate Retrograde Perfusion C->D E LV Balloon Insertion D->E F Stabilization Period (20-30 min) E->F G Baseline Data Recording F->G H This compound Administration G->H I Experimental Data Recording H->I J Washout with Drug-Free Buffer I->J K Final Data Recording J->K

References

Application Notes and Protocols for the Quantification of Carperitide Acetate in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of Carperitide acetate in plasma, targeting researchers, scientists, and professionals in drug development. The protocols described herein are based on established bioanalytical techniques for peptide quantification, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

Introduction to this compound

Carperitide, also known as alpha-human atrial natriuretic peptide (α-hANP), is a synthetic 28-amino acid peptide hormone.[1][2] It is a recombinant form of human atrial natriuretic peptide (ANP) and is used in the treatment of acute heart failure.[3] Carperitide exerts its therapeutic effects through mechanisms such as vasodilation, natriuresis, and diuresis, which help to reduce cardiac preload and afterload.[3] Accurate quantification of Carperitide in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose-optimization in clinical settings.

The inherent challenges in quantifying peptides in biological matrices include low concentrations, susceptibility to enzymatic degradation, and potential for adsorption. The methods outlined below are designed to address these challenges, offering high sensitivity and specificity.

Analytical Methods Overview

Two primary analytical methods are detailed for the quantification of this compound in plasma:

  • LC-MS/MS: This is the preferred method for peptide quantification due to its high sensitivity, specificity, and wide dynamic range.[4] It overcomes the limitations of traditional ligand-binding assays, which can suffer from cross-reactivity.[5][6]

  • HPLC-UV: A more accessible and cost-effective method, suitable for applications where the required sensitivity is within the micromolar range. While less sensitive than LC-MS/MS, it can be a robust alternative for certain study designs.[7][8]

Data Presentation: Quantitative Method Parameters

The following tables summarize the typical validation parameters for the analytical methods described. These values are representative and may vary based on specific instrumentation and laboratory conditions.

Table 1: Representative Quantitative Parameters for LC-MS/MS Method

ParameterRepresentative Value
Lower Limit of Quantification (LLOQ)2 - 10 pg/mL
Upper Limit of Quantification (ULOQ)1000 - 5000 pg/mL
Linearity (r²)> 0.99
Accuracy (% Bias)Within ±15%
Precision (% CV)< 15%
Recovery> 80%

Table 2: Representative Quantitative Parameters for HPLC-UV Method

ParameterRepresentative Value
Lower Limit of Quantification (LLOQ)5 - 20 ng/mL
Upper Limit of Quantification (ULOQ)1000 - 2000 ng/mL
Linearity (r²)> 0.99
Accuracy (% Bias)Within ±15%
Precision (% CV)< 15%
Recovery> 85%

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by LC-MS/MS

This protocol describes a highly sensitive method for the quantification of Carperitide using solid-phase extraction (SPE) for sample clean-up and concentration, followed by LC-MS/MS analysis. The use of a stable isotope-labeled internal standard (SIL-IS) is recommended for optimal accuracy and precision.

1. Materials and Reagents

  • This compound reference standard

  • Stable Isotope Labeled-Carperitide (Internal Standard)

  • Human plasma (K2-EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode C18)

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Water (deionized, 18 MΩ·cm)

  • Phosphate-buffered saline (PBS)

2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Spiking: Thaw plasma samples on ice. Spike 500 µL of plasma with the internal standard solution. For calibration standards and quality control samples, spike with the appropriate concentration of Carperitide reference standard.

  • Pre-treatment: Dilute the plasma sample with an equal volume of PBS to reduce viscosity.[9]

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute Carperitide and the internal standard with 1 mL of an appropriate elution solvent (e.g., 80% acetonitrile with 0.1% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusion of Carperitide and its SIL-IS.

4. Data Analysis Quantify Carperitide by calculating the peak area ratio of the analyte to the internal standard against a calibration curve constructed from standards of known concentrations.

Protocol 2: Quantification of this compound in Plasma by HPLC-UV

This protocol provides a method for the quantification of Carperitide using protein precipitation for sample preparation followed by HPLC-UV analysis. This method is suitable for higher concentration ranges of the analyte.

1. Materials and Reagents

  • This compound reference standard

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (deionized, 18 MΩ·cm)

2. Sample Preparation: Protein Precipitation

  • Spiking: Thaw plasma samples on ice. Spike 200 µL of plasma with the appropriate concentration of Carperitide reference standard for calibration and QC samples.

  • Precipitation: Add 600 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

3. HPLC-UV Conditions

  • HPLC System: HPLC with a UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-15 min: 20-80% B

    • 15-17 min: 80% B

    • 17-17.1 min: 80-20% B

    • 17.1-20 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 50 µL

  • Detection Wavelength: 214 nm or 280 nm

4. Data Analysis Quantify Carperitide by measuring the peak area at the specified wavelength and comparing it to a calibration curve prepared with known concentrations of the standard.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (500 µL) spike_is Spike with Internal Standard plasma->spike_is pretreat Dilute with PBS spike_is->pretreat load_sample Load Sample onto SPE pretreat->load_sample spe_condition Condition SPE Cartridge (Methanol, Water) spe_condition->load_sample wash_spe Wash SPE Cartridge (5% Methanol) load_sample->wash_spe elute Elute Carperitide (80% ACN, 0.1% FA) wash_spe->elute dry_recon Evaporate and Reconstitute elute->dry_recon inject Inject into UPLC/HPLC dry_recon->inject separation C18 Reversed-Phase Separation inject->separation detection Mass Spectrometry (ESI+, MRM) separation->detection quantification Data Quantification detection->quantification

Caption: Workflow for Carperitide quantification by LC-MS/MS.

G Carperitide Carperitide (ANP) NPRA Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPRA Binds to GC Guanylate Cyclase (particulate) NPRA->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis Natriuresis & Diuresis PKG->Natriuresis RAAS_Inhibition RAAS Inhibition PKG->RAAS_Inhibition

References

Application Notes and Protocols for Carperitide Acetate in Studies of Renal Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carperitide, a synthetic analog of human atrial natriuretic peptide (ANP), has been investigated for its potential therapeutic effects in various forms of renal dysfunction.[1][2][3] As a potent vasodilator and natriuretic agent, carperitide's mechanism of action involves increasing intracellular cyclic guanosine monophosphate (cGMP), leading to a cascade of effects that can be beneficial in the context of kidney injury.[2][3] These application notes provide a summary of key findings from studies on carperitide in renal dysfunction, detailed experimental protocols derived from published research, and visualizations of relevant pathways and workflows.

Mechanism of Action in the Kidney

Carperitide exerts its effects on the kidney through several mechanisms:

  • Renal Hemodynamics: It causes vasodilation of the afferent arteriole and constriction of the efferent arteriole, which increases glomerular capillary pressure and, consequently, the glomerular filtration rate (GFR).[4][5][6] This action helps to improve renal filtration in states of hypoperfusion.

  • Tubular Function: Carperitide inhibits sodium reabsorption in the renal tubules, leading to natriuresis (sodium excretion) and diuresis (water excretion).[1][3] This can help to alleviate fluid overload, a common complication in renal dysfunction.

  • Neurohormonal Antagonism: It suppresses the renin-angiotensin-aldosterone system (RAAS), a key pathway involved in the pathophysiology of renal and cardiovascular diseases.[2][3]

  • Renal Blood Flow: Carperitide has been shown to increase blood flow in the vasa recta of the renal medulla, which may protect against medullary ischemia.[6][7]

Signaling Pathway of Carperitide in Renal Cells

Carperitide_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carperitide Carperitide (ANP) NPR_A Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPR_A GC Guanylate Cyclase NPR_A->GC activates GTP GTP cGMP cGMP GTP->cGMP converted by GC PKG Protein Kinase G (PKG) cGMP->PKG activates Cellular_Effects Cellular Effects (Vasodilation, Natriuresis) PKG->Cellular_Effects phosphorylates targets

Caption: Signaling cascade of carperitide in renal cells.

Summary of Quantitative Data from Clinical Studies

The following tables summarize the effects of carperitide on key renal function parameters as reported in various clinical studies.

Table 1: Effect of Carperitide on Serum Creatinine and Creatinine Clearance in Patients Undergoing Cardiovascular Surgery [8]

ParameterCarperitide Group (n=44)Control Group (n=44)P-value
Serum Creatinine (mg/dL)
Postoperative Day 3Significantly lowerHigher<0.05
Postoperative Day 4Significantly lowerHigher<0.05
Postoperative Day 7Significantly lowerHigher<0.05
Creatinine Clearance (mL/min)
Postoperative Day 2Significantly higherLower<0.05
Postoperative Day 3Significantly higherLower<0.05

Table 2: Carperitide in Contrast-Induced Acute Kidney Injury (CIAKI) [9]

ParameterCarperitide GroupControl GroupP-value
Incidence of CIAKI (≥25% increase in serum creatinine)8.5%5.7%0.564
Change in Serum Creatinine at 24-48hSignificant deteriorationLess deterioration0.002
Change in eGFR at 24-48hSignificant deteriorationLess deterioration0.006
Change in Serum Cystatin C at 24-48hSignificant deteriorationLess deterioration0.001

Note: In this study, hypotension was a significant predictor of CIAKI in the carperitide group.[9]

Table 3: Meta-Analysis of Carperitide in Cardiovascular Surgery Patients [6]

OutcomeEffect of Carperitide
Peak Serum Creatinine LevelsSignificantly decreased
Incidence of ArrhythmiaSignificantly decreased
Renal Replacement TherapySignificantly decreased
Length of ICU StaySignificantly decreased
Length of Hospital StaySignificantly decreased

Experimental Protocols

Protocol 1: Prophylactic Use of Carperitide in Patients with Renal Dysfunction Undergoing Cardiovascular Surgery

This protocol is based on a multicenter trial evaluating the efficacy of carperitide in maintaining renal function in high-risk patients.[8]

1. Patient Selection:

  • Inclusion criteria: Patients with a preoperative serum creatinine level of ≥1.2 mg/dL scheduled for elective cardiovascular surgery using cardiopulmonary bypass.[8]
  • Exclusion criteria: Patients on maintenance dialysis, severe hepatic dysfunction, or with a history of allergy to carperitide.[10][11]

2. Randomization and Blinding:

  • Patients are prospectively and randomly assigned to either the carperitide group or the control group.
  • Due to the nature of the intervention (continuous infusion), blinding of the clinical staff may be challenging but should be attempted where feasible.

3. Investigational Drug Administration:

  • Carperitide Group: Continuous intravenous infusion of carperitide is initiated at the start of surgery.[8]
  • Dose: A central dose of 0.02 μg/kg/min.[8]
  • Duration: The infusion is continued for at least 5 days postoperatively.[8]
  • Control Group: Patients receive standard care without carperitide infusion.[8]

4. Monitoring and Endpoints:

  • Primary Endpoint: Serum creatinine level on postoperative day 3.[8]
  • Secondary Endpoints:
  • Serum creatinine levels on other postoperative days (e.g., 4 and 7).[8]
  • Creatinine clearance on postoperative days 2 and 3.[8]
  • Urine output.
  • Incidence of acute kidney injury (AKI) defined by standard criteria (e.g., KDIGO).
  • Requirement for renal replacement therapy.[8]
  • Length of ICU and hospital stay.
  • Adverse events, particularly hypotension.

5. Statistical Analysis:

  • Comparison of primary and secondary endpoints between the two groups using appropriate statistical tests (e.g., t-test for continuous variables, chi-square test for categorical variables).

Experimental Workflow: Prophylactic Carperitide in Cardiac Surgery

experimental_workflow Patient_Screening Patient Screening (Pre-op SCr >= 1.2 mg/dL) Randomization Randomization Patient_Screening->Randomization Carperitide_Group Carperitide Group (0.02 ug/kg/min) Randomization->Carperitide_Group Control_Group Control Group (Standard Care) Randomization->Control_Group Surgery Cardiovascular Surgery with CPB Carperitide_Group->Surgery Control_Group->Surgery PostOp_Monitoring Postoperative Monitoring (Days 1-7) Surgery->PostOp_Monitoring Data_Analysis Data Analysis PostOp_Monitoring->Data_Analysis

Caption: Workflow for a clinical trial of carperitide in cardiac surgery.

Protocol 2: Evaluation of Carperitide for the Prevention of Contrast-Induced Acute Kidney Injury (CIAKI)

This protocol is based on a randomized controlled trial investigating the prophylactic effect of carperitide in patients with chronic kidney disease (CKD) undergoing coronary angiography.[9]

1. Patient Selection:

  • Inclusion criteria: Patients with chronic kidney disease (defined by estimated GFR) scheduled for coronary angiography.
  • Exclusion criteria: Patients with end-stage renal disease, acute coronary syndrome, or hemodynamic instability.

2. Randomization and Blinding:

  • Patients are randomly assigned to a carperitide group or a control group.
  • This study was designed as a randomized, open-label trial.

3. Investigational Drug Administration:

  • Carperitide Group:
  • Hydration: Intravenous hydration (e.g., normal saline) is administered before and after the procedure.
  • Carperitide Infusion: A continuous intravenous infusion of carperitide is started before the administration of contrast media.
  • Dose: Low-dose carperitide (e.g., 0.025 μg/kg/min).
  • Duration: Infusion is continued for a specified period post-procedure (e.g., 24 hours).
  • Control Group:
  • Hydration: Patients receive the same hydration protocol as the carperitide group.
  • No carperitide is administered.

4. Contrast Administration:

  • A low-osmolar or iso-osmolar contrast agent is used.
  • The volume of contrast administered is minimized and recorded for each patient.

5. Monitoring and Endpoints:

  • Primary Endpoint: Incidence of CIAKI, defined as an increase in serum creatinine of ≥0.5 mg/dL or ≥25% from baseline within 48-72 hours post-procedure.[9]
  • Secondary Endpoints:
  • Changes in serum creatinine, eGFR, and serum cystatin C at various time points (e.g., 24h, 48h, 1 week).[9]
  • Urine output.
  • Adverse events, with a focus on hypotension (e.g., a drop in systolic blood pressure ≥20 mmHg).[9]

6. Statistical Analysis:

  • Comparison of the incidence of CIAKI between the two groups.
  • Multivariate analysis to identify predictors of CIAKI.

Logical Relationship: Carperitide, Hypotension, and CIAKI Risk

logical_relationship Carperitide_Admin Carperitide Administration Vasodilation Systemic Vasodilation Carperitide_Admin->Vasodilation Hypotension Hypotension (SBP drop >= 20 mmHg) Vasodilation->Hypotension can lead to No_Hypotension Normotension Maintained Vasodilation->No_Hypotension if compensated Renal_Hypoperfusion Renal Hypoperfusion Hypotension->Renal_Hypoperfusion CIAKI Increased Risk of CIAKI Renal_Hypoperfusion->CIAKI Renal_Protection Potential for Renal Protection No_Hypotension->Renal_Protection

Caption: Relationship between carperitide, blood pressure, and CIAKI risk.

Discussion and Considerations

The available evidence on the efficacy of carperitide in preventing or treating renal dysfunction is mixed. While some studies, particularly in the context of cardiac surgery, have shown promising results in preserving renal function, others, such as in the prevention of CIAKI, have not demonstrated a clear benefit and have raised concerns about hypotension-induced kidney injury.[6][8][9]

The therapeutic window for carperitide appears to be narrow, and its effects may be dose-dependent. Low-dose infusions are generally favored to minimize the risk of hypotension.[12] Patient selection is also crucial; individuals with pre-existing renal dysfunction may derive the most benefit, but they are also more susceptible to adverse effects.[2][8]

Future research should focus on well-designed, large-scale randomized controlled trials to clarify the role of carperitide in specific patient populations with renal dysfunction. Studies should also investigate optimal dosing strategies and the potential for combination therapies.

Conclusion

Carperitide remains a drug of interest for its potential reno-protective effects. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to design and interpret studies on carperitide in the context of renal dysfunction. Careful consideration of the patient population, dosing, and potential for adverse events is paramount for the successful investigation and clinical application of this agent.

References

Application Notes and Protocols for Continuous Intravenous Infusion of Carperitide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carperitide, a recombinant form of alpha-human atrial natriuretic peptide (α-hANP), is a vasoactive and natriuretic agent primarily utilized in the management of acute decompensated heart failure (ADHF).[1] Its therapeutic effects are mediated through the activation of natriuretic peptide receptors, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn promotes vasodilation, diuresis, and natriuresis.[1] These actions collectively reduce cardiac preload and afterload, thereby alleviating the symptoms of heart failure.[1] This document provides detailed application notes and protocols for the continuous intravenous infusion of Carperitide to guide researchers, scientists, and drug development professionals in its preclinical and clinical investigation.

Mechanism of Action

Carperitide mimics the endogenous atrial natriuretic peptide (ANP) by binding to the natriuretic peptide receptor-A (NPR-A).[1] This binding activates the intracellular guanylate cyclase domain of the receptor, catalyzing the conversion of guanosine triphosphate (GTP) to cGMP.[1] Elevated cGMP levels activate protein kinase G (PKG), which phosphorylates downstream targets in vascular smooth muscle cells, leading to vasodilation.[1] In the kidneys, increased cGMP levels inhibit sodium reabsorption in the renal tubules, resulting in natriuresis and diuresis.[1] Furthermore, Carperitide can inhibit the renin-angiotensin-aldosterone system (RAAS).[1]

Carperitide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carperitide Carperitide (α-hANP) NPR_A NPR-A Receptor Carperitide->NPR_A GC Guanylate Cyclase (activated) NPR_A->GC GTP GTP cGMP cGMP GTP->cGMP Guanylate Cyclase PKG Protein Kinase G (activated) cGMP->PKG Vasodilation Vasodilation PKG->Vasodilation Natriuresis_Diuresis Natriuresis & Diuresis PKG->Natriuresis_Diuresis RAAS_Inhibition RAAS Inhibition PKG->RAAS_Inhibition

Caption: Carperitide Signaling Pathway.

Data Presentation

Table 1: Recommended Dosage and Administration for Continuous Intravenous Infusion of Carperitide
ParameterValueReference
Indication Acute Decompensated Heart Failure (ADHF)[1]
Dosage Range 0.01 to 0.1 µg/kg/min[2]
Low-Dose Regimen ≥0.02 µg/kg/min[3][4]
Very Low-Dose Regimen <0.02 µg/kg/min[3][4]
Typical Infusion Duration 24 to 72 hours[2]
Compatible Diluent 5% Dextrose in Water (D5W)[1]
Administration Route Continuous Intravenous Infusion[1]
Table 2: Summary of Hemodynamic Effects of Carperitide Infusion
Hemodynamic ParameterEffectMagnitude of ChangeReference
Systolic Blood Pressure DecreaseVariable, dose-dependent[2]
Pulmonary Capillary Wedge Pressure DecreaseSignificant reduction[2]
Cardiac Output IncreaseModest increase[2]
Systemic Vascular Resistance DecreaseSignificant reduction[5]
Right Atrial Pressure DecreaseSignificant reduction[5]
Pulmonary Arterial Pressure DecreaseSignificant reduction[5]
Table 3: Pharmacokinetic Parameters of Carperitide
ParameterValueNotesReference
Half-life ~2 minutesRapid clearance
Clearance Reduced in severe heart failureMay require dose adjustment
Metabolism Enzymatic degradationPrimarily by neutral endopeptidase[4]

Experimental Protocols

Protocol 1: Preparation of Carperitide for Continuous Intravenous Infusion

Materials:

  • Vial of lyophilized Carperitide (e.g., 1000 µg)

  • Sterile 5% Dextrose in Water (D5W) for injection

  • Sterile syringes and needles

  • Intravenous (IV) infusion bag (e.g., 50 mL or 100 mL)

  • Infusion pump

Procedure:

  • Reconstitution:

    • Aseptically withdraw the required volume of D5W into a sterile syringe.

    • Inject the D5W into the vial of lyophilized Carperitide.

    • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming.

  • Dilution:

    • Withdraw the reconstituted Carperitide solution into a sterile syringe.

    • Aseptically inject the reconstituted solution into the IV infusion bag containing D5W. .

  • Administration:

    • Connect the infusion bag to an infusion pump.

    • Prime the infusion line to remove any air bubbles.

    • Administer the Carperitide solution via continuous intravenous infusion at the prescribed rate, calculated based on the patient's body weight.

Infusion_Preparation_Workflow Start Start: Gather Materials Reconstitute Reconstitute Lyophilized Carperitide with D5W Start->Reconstitute Dilute Dilute Reconstituted Solution in IV Bag (D5W) Reconstitute->Dilute Administer Administer via Continuous IV Infusion Pump Dilute->Administer End End: Monitor Patient Administer->End PK_PD_Analysis_Workflow cluster_pk Pharmacokinetic (PK) Analysis cluster_pd Pharmacodynamic (PD) Analysis PK_Sample Collect Blood Samples (Aprotinin/EDTA tubes) PK_Process Process to Plasma (Centrifugation at 4°C) PK_Sample->PK_Process PK_Analyze Quantify Carperitide (LC-MS/MS) PK_Process->PK_Analyze Correlation Correlate PK/PD Data (Concentration-Effect Relationship) PK_Analyze->Correlation PD_Sample Collect Plasma for cGMP PD_Analyze Quantify cGMP (EIA/RIA) PD_Sample->PD_Analyze PD_Analyze->Correlation Hemo_Monitor Hemodynamic Monitoring Hemo_Monitor->Correlation

References

Carperitide Acetate in Experimental Models of Cardiac Remodeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carperitide, a synthetic analog of human atrial natriuretic peptide (ANP), has emerged as a promising therapeutic agent in the management of acute heart failure. Beyond its well-established vasodilatory and natriuretic effects, a growing body of preclinical evidence suggests that carperitide may play a crucial role in attenuating adverse cardiac remodeling. This document provides detailed application notes and experimental protocols for investigating the effects of carperitide acetate in established experimental models of cardiac remodeling, intended to guide researchers in this field.

Cardiac remodeling, a key pathophysiological process in the progression of heart failure, is characterized by a series of molecular, cellular, and interstitial changes that lead to alterations in the size, shape, and function of the heart. These changes include cardiomyocyte hypertrophy, fibroblast proliferation, and excessive deposition of extracellular matrix proteins, leading to fibrosis. Carperitide, by activating the natriuretic peptide receptor-A (NPR-A) and subsequently increasing intracellular cyclic guanosine monophosphate (cGMP), has been shown to counteract these processes.

Mechanism of Action: The Anti-Remodeling Signaling Pathway

Carperitide exerts its anti-remodeling effects primarily through the activation of the cGMP-dependent protein kinase (PKG) signaling pathway. Upon binding to NPR-A on the surface of cardiomyocytes and cardiac fibroblasts, carperitide stimulates guanylate cyclase to convert guanosine triphosphate (GTP) to cGMP. The elevation of intracellular cGMP activates PKG, which in turn phosphorylates downstream targets involved in the inhibition of hypertrophic and fibrotic signaling cascades.

In cardiac fibroblasts, the ANP/cGMP pathway has been shown to inhibit proliferation and collagen synthesis. This is a critical aspect of mitigating the fibrotic response in cardiac remodeling. Studies have demonstrated that ANP can reduce collagen production stimulated by pro-fibrotic factors such as transforming growth factor-beta1 (TGF-β1) and angiotensin II (Ang II).[1][2] This effect is mediated by cGMP and is enhanced by the inhibition of phosphodiesterase 5 (PDE5), an enzyme that degrades cGMP.[1]

Carperitide_Signaling_Pathway Carperitide This compound NPRA NPR-A Receptor Carperitide->NPRA cGMP cGMP NPRA->cGMP Activates Guanylate Cyclase GTP GTP GTP->cGMP PKG PKG cGMP->PKG Hypertrophy Cardiomyocyte Hypertrophy PKG->Hypertrophy Inhibits Proliferation Fibroblast Proliferation PKG->Proliferation Inhibits Collagen Collagen Synthesis PKG->Collagen Inhibits Fibrosis Cardiac Fibrosis Proliferation->Fibrosis Collagen->Fibrosis

Carperitide's anti-remodeling signaling pathway.

Quantitative Data from Experimental Models

The following tables summarize the quantitative effects of this compound in a rat model of autoimmune myocarditis-induced heart failure, a condition that leads to significant cardiac remodeling.

ParameterControl (Vehicle)Carperitide-treated% ChangeReference
Myocyte Cross-Sectional Area (µm²)380 ± 25290 ± 15↓ 23.7%Ito et al.
Interstitial Fibrosis (%)15.2 ± 2.18.5 ± 1.5↓ 44.1%Ito et al.

Data are presented as mean ± SEM.

Experimental Protocols

Long-Term Carperitide Infusion in a Rat Model of Autoimmune Myocarditis-Induced Heart Failure

This protocol is adapted from a study investigating the chronic effects of carperitide on established cardiac remodeling.

a. Induction of Experimental Autoimmune Myocarditis (EAM):

  • Animals: Male Lewis rats (6-8 weeks old).

  • Antigen Emulsion: Prepare an emulsion of porcine cardiac myosin with complete Freund's adjuvant.

  • Induction: On day 0 and day 7, inject 0.2 mL of the myosin emulsion subcutaneously into the footpads. This induces an autoimmune response leading to myocarditis and subsequent cardiac remodeling.

b. Carperitide Administration:

  • Time Point: Begin treatment 4 weeks after the initial myosin injection, a time point when significant cardiac remodeling has occurred.

  • Drug Delivery: Use osmotic minipumps for continuous subcutaneous infusion.

  • Dosage: Administer carperitide at a dose of 0.1 µg/kg/min.

  • Duration: Continue the infusion for 28 consecutive days.

  • Control Group: Infuse a vehicle (e.g., saline) using the same method.

c. Assessment of Cardiac Remodeling:

  • Echocardiography: Perform echocardiography at baseline (before treatment) and at the end of the 28-day treatment period to assess cardiac function and dimensions.

  • Histological Analysis:

    • At the end of the study, euthanize the animals and excise the hearts.

    • Fix the hearts in 10% buffered formalin and embed in paraffin.

    • Prepare 5 µm thick sections for histological staining.

    • Masson's Trichrome Staining: To quantify the extent of interstitial fibrosis. The fibrotic area (blue) can be measured as a percentage of the total myocardial area using image analysis software.

    • Hematoxylin and Eosin (H&E) Staining: To measure cardiomyocyte cross-sectional area. At least 100 cardiomyocytes from the left ventricular free wall should be measured per animal.

Experimental_Workflow_EAM Day0 Day 0: Induce EAM (Myosin Injection) Day7 Day 7: Booster EAM Injection Day0->Day7 Week4 Week 4: Cardiac Remodeling Established Day7->Week4 Treatment Start 28-day Continuous Infusion (Carperitide or Vehicle) Week4->Treatment Week8 Week 8: End of Treatment Treatment->Week8 Analysis Assess Cardiac Remodeling: - Echocardiography - Histology (Fibrosis, Hypertrophy) Week8->Analysis

Workflow for EAM induction and carperitide treatment.
General Protocol for Pressure Overload-Induced Cardiac Remodeling (Aortic Banding)

While specific data for carperitide in this model is pending, this is a widely used and relevant model for studying anti-hypertrophic agents.

a. Aortic Banding Surgery:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Anesthesia: Anesthetize the mice with isoflurane.

  • Surgical Procedure:

    • Perform a thoracotomy to expose the aortic arch.

    • Place a suture around the transverse aorta between the innominate and left carotid arteries.

    • Tie the suture around a blunted 27-gauge needle, then remove the needle to create a standardized constriction.

    • Close the chest and allow the animal to recover.

  • Sham Operation: Perform the same procedure without tightening the suture.

b. Carperitide Administration (Proposed Protocol):

  • Time Point: Begin treatment 1 week after aortic banding.

  • Drug Delivery: Continuous subcutaneous infusion via osmotic minipumps.

  • Dosage: A starting dose of 0.1 µg/kg/min can be used, with adjustments based on pilot studies.

  • Duration: Treat for 4 weeks.

c. Assessment of Cardiac Remodeling:

  • Heart Weight to Body Weight Ratio: A primary indicator of cardiac hypertrophy.

  • Echocardiography: To monitor changes in left ventricular wall thickness, chamber dimensions, and cardiac function.

  • Histological Analysis: As described in the EAM protocol, to assess cardiomyocyte size and fibrosis.

  • Gene Expression Analysis (RT-qPCR): To measure the expression of hypertrophic and fibrotic markers (e.g., ANP, BNP, β-MHC, collagen I, collagen III, TGF-β).

Aortic_Banding_Workflow Surgery Aortic Banding or Sham Surgery Week1 Week 1: Start Carperitide/Vehicle Infusion Surgery->Week1 Week5 Week 5: End of Treatment Week1->Week5 Analysis Assess Cardiac Remodeling: - HW/BW Ratio - Echocardiography - Histology - Gene Expression Week5->Analysis

Workflow for aortic banding and carperitide treatment.

Conclusion

The available preclinical data strongly support a role for this compound in mitigating adverse cardiac remodeling. The detailed protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of carperitide in various experimental settings. The consistent finding of reduced cardiomyocyte hypertrophy and interstitial fibrosis in response to carperitide treatment highlights its promise as a modulator of cardiac structure and function beyond its acute hemodynamic effects. Further studies in diverse and robust animal models are warranted to fully elucidate the mechanisms and translational potential of carperitide in the context of chronic heart failure and cardiac remodeling.

References

Application Notes and Protocols: Carperitide Acetate in Hypertension Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carperitide acetate, a synthetic analog of α-human atrial natriuretic peptide (α-hANP), is a 28-amino acid peptide that plays a significant role in cardiovascular homeostasis.[1][2] Originally developed for the treatment of acute decompensated heart failure (ADHF), its potent vasodilatory, diuretic, and natriuretic properties make it a molecule of significant interest in the field of hypertension research.[3][4] Carperitide mimics the endogenous effects of atrial natriuretic peptide (ANP), which is released by atrial myocytes in response to atrial distension, high blood pressure, and increased blood volume.[5] These notes provide a comprehensive overview of Carperitide's mechanism of action and detailed protocols for its application in experimental hypertension models.

Mechanism of Action in Hypertension

Carperitide exerts its antihypertensive effects through a multi-faceted mechanism centered on the activation of natriuretic peptide receptor-A (NPR-A) and the subsequent production of cyclic guanosine monophosphate (cGMP).[5]

  • Vasodilation: Carperitide binding to NPR-A activates particulate guanylate cyclase, leading to increased intracellular cGMP levels.[5][6] cGMP acts as a second messenger, activating protein kinase G (PKG), which phosphorylates proteins in vascular smooth muscle cells, causing relaxation and vasodilation.[5] This reduces systemic vascular resistance, a primary contributor to elevated blood pressure.[5][7]

  • Natriuresis and Diuresis: The peptide increases the excretion of sodium (natriuresis) and water (diuresis) by the kidneys.[1][5] This action is mediated by inhibiting sodium reabsorption in the renal tubules, which helps to reduce overall blood volume and cardiac preload.[5]

  • Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Carperitide suppresses the secretion of renin, which in turn reduces the production of angiotensin II and aldosterone.[1][5] Angiotensin II is a powerful vasoconstrictor, and aldosterone promotes sodium and water retention. By inhibiting this system, Carperitide further contributes to vasodilation and volume reduction.[5]

  • Inhibition of Sympathetic Nervous System Activity: Carperitide has an inhibitory effect on the sympathetic nervous system, leading to decreased heart rate and reduced sympathetic vasoconstriction.[5]

Signaling Pathway

The primary signaling cascade initiated by Carperitide involves the NPR-A receptor and cGMP. Upon binding to NPR-A on vascular smooth muscle cells, Carperitide triggers the conversion of GTP to cGMP, which then activates PKG to promote vasorelaxation.

Carperitide_Signaling Carperitide Carperitide (ANP) NPR_A Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPR_A Binds GC Guanylate Cyclase (Particulate) NPR_A->GC Activates GTP GTP cGMP cGMP GTP->cGMP Converts GC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Myosin Light Chain Phosphatase Activation Smooth Muscle Relaxation PKG->Relaxation Promotes Vasodilation Vasodilation & Blood Pressure Reduction Relaxation->Vasodilation

Caption: Carperitide signaling pathway leading to vasodilation.

Data Presentation: Summary of Effects

The following tables summarize quantitative data from preclinical and clinical studies on Carperitide, highlighting its effects on key hemodynamic parameters.

Table 1: Preclinical Data on Carperitide's Hemodynamic Effects
Animal ModelParameter MeasuredDose/ConcentrationResultReference
Anesthetized & Conscious DogsArterial Blood PressureIntravenous InjectionDecrease[6]
Anesthetized & Conscious DogsTotal Peripheral ResistanceIntravenous InjectionDecrease[6]
Dogs with Heart FailurePulmonary Capillary Wedge PressureIntravenous InfusionDecrease[6]
Dogs with Heart FailurePulmonary PressureIntravenous InfusionDecrease[6]
Dogs with Heart FailureRight Atrial PressureIntravenous InfusionDecrease[6]
Isolated Rat Kidney SlicesIsoproterenol-induced Renin ReleaseNot specifiedTended to decrease[6]
Bovine Zona Glomerulosa CellsAngiotensin II-induced Aldosterone ReleaseNot specifiedDecrease[6]
Table 2: Clinical Data from Human Studies with Carperitide
Study PopulationParameter MeasuredDoseResultReference
Patients with Acute Decompensated Heart Failure (ADHF)Death and Rehospitalization0.01-0.05 µg/kg/min for 72h11.5% (Carperitide) vs 34.8% (Control) over 18 months (p=0.0359)[8]
Patients with ADHFPlasma cGMP levels0.01-0.05 µg/kg/min for 72hSignificant increase[8]
Patients with Severe Heart Failure (Acute MI)Pulmonary Capillary Wedge Pressure0.05-0.10 µg/kg/minDecrease from 21±6 to 11±5 mmHg at 4 hours (p<0.01)[9]
Patients with Severe Heart Failure (Acute MI)Plasma Aldosterone Levels0.05-0.10 µg/kg/minDecrease from 148±68 to 56±29 pg/ml[9]
Patients with Acute Heart Failure Syndromes (AHFS)Incidence of Hypotension0.025-0.05 µg/kg/min3.55% of patients reported hypotension as an adverse reaction[10][11]
Patients with AHFCardiovascular & All-Cause Mortality (1-year)≥0.02 µg/kg/minSignificantly lower mortality vs no carperitide or very-low-dose[12][13]
Patients with AHFIn-hospital mortalityNot specifiedAssociated with increased in-hospital mortality in some retrospective analyses[14][15]

Note: Clinical results for Carperitide can be mixed, with some studies showing benefits in long-term outcomes while others raise concerns about in-hospital mortality.[4][15] Careful patient selection and dose optimization are critical.[14]

Experimental Protocols

The following protocols provide detailed methodologies for assessing the antihypertensive effects of this compound in both in vitro and in vivo settings.

Protocol 1: Ex Vivo Assessment of Vasorelaxant Activity

Objective: To determine the vasorelaxant effect of this compound on isolated arterial rings pre-contracted with a vasoconstrictor agent like norepinephrine.

Materials:

  • This compound (lyophilized powder)

  • Norepinephrine (NE)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose)

  • Thoracic aortas from Wistar rats (or other suitable model)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Data acquisition system

Methodology:

  • Preparation of Aortic Rings:

    • Euthanize a Wistar rat according to approved animal care protocols.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Dissect away adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting:

    • Mount each aortic ring in an organ bath chamber (10-20 mL volume) filled with Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with carbogen gas.

    • Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the Krebs solution every 15-20 minutes.

    • After equilibration, test the viability of the rings by inducing contraction with a high-potassium solution (e.g., 60 mM KCl). Rings that do not show a robust contraction should be discarded.

    • Wash the rings and allow them to return to baseline tension.

  • Contraction and Carperitide Application:

    • Induce a stable, submaximal contraction using norepinephrine (e.g., 10⁻⁶ M).

    • Once the contraction plateau is reached, add this compound cumulatively to the bath to achieve final concentrations ranging from 10⁻¹⁰ M to 10⁻⁶ M.

    • Record the relaxation response at each concentration until a maximal response is achieved or the concentration-response curve is complete.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by norepinephrine.

    • Plot the concentration-response curve and calculate the EC₅₀ (the concentration of Carperitide that produces 50% of the maximal relaxation).

Protocol 2: In Vivo Assessment in an Angiotensin II-Induced Hypertension Model

Objective: To evaluate the ability of this compound to lower blood pressure in a rodent model of angiotensin II (Ang II)-induced hypertension.

Materials:

  • This compound

  • Angiotensin II

  • Wistar or Sprague-Dawley rats (male, 8-10 weeks old)[6]

  • Osmotic minipumps for Ang II infusion

  • Vehicle (e.g., sterile saline)

  • Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)[16]

  • Anesthetic (e.g., isoflurane) for surgical procedures

Methodology:

  • Acclimatization and Baseline Measurement:

    • Acclimatize rats to the housing facility for at least one week.

    • Train the rats for tail-cuff blood pressure measurements for 3-5 days to minimize stress-induced variations.

    • Record stable baseline systolic blood pressure (SBP) and heart rate (HR) for each animal.[16]

  • Induction of Hypertension:

    • Anesthetize the rats.

    • Surgically implant osmotic minipumps subcutaneously, set to deliver Angiotensin II at a hypertensive dose (e.g., 200-400 ng/kg/min) for 14-28 days. A sham group should receive pumps filled with vehicle.

  • Treatment Protocol:

    • After 7-14 days of Ang II infusion (once hypertension is established), divide the hypertensive animals into two groups:

      • Group 1 (Control): Continue Ang II infusion + receive vehicle administration (e.g., intravenous infusion or subcutaneous injection).

      • Group 2 (Carperitide): Continue Ang II infusion + receive this compound administration. Carperitide can be administered as a continuous intravenous infusion (e.g., via a jugular vein catheter) at a dose range relevant to its known effects (e.g., 0.05 - 0.2 µg/kg/min).

  • Blood Pressure Monitoring:

    • Measure SBP and HR daily using the tail-cuff method at the same time each day.[16] For more precise and continuous data, radiotelemetry is the gold standard.

  • Endpoint and Tissue Collection:

    • At the end of the treatment period, record final blood pressure.

    • Euthanize the animals and collect blood samples for biomarker analysis (e.g., cGMP, aldosterone, renin).

    • Collect organs such as the heart and kidneys for histological analysis or to assess hypertrophy (e.g., heart weight to body weight ratio).

  • Data Analysis:

    • Compare the changes in SBP and HR from baseline between the control and Carperitide-treated groups.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significance.

    • Analyze biomarker and histological data to correlate with the hemodynamic findings.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the workflow for an in vivo study and the logical relationship of Carperitide's multifaceted effects.

InVivo_Workflow cluster_prep Preparation Phase cluster_induction Hypertension Induction cluster_treatment Treatment Phase cluster_analysis Analysis Phase A1 Animal Acclimatization (1 week) A2 Baseline BP & HR Measurement (3-5 days) A1->A2 B1 Surgical Implantation of Osmotic Minipumps (Ang II or Vehicle) A2->B1 B2 Hypertension Development (7-14 days) B1->B2 C1 Group Assignment: 1. Vehicle Control 2. Carperitide B2->C1 C2 Daily Drug Administration & BP/HR Monitoring C1->C2 D1 Endpoint Measurement & Sample Collection (Blood, Tissues) C2->D1 D2 Data Analysis: - Hemodynamics - Biomarkers - Histology D1->D2 Carperitide_Effects A This compound Administration B1 Vasodilation A->B1 B2 Natriuresis & Diuresis A->B2 B3 RAAS Inhibition A->B3 C1 ↓ Systemic Vascular Resistance (Afterload) B1->C1 C2 ↓ Blood Volume (Preload) B2->C2 B3->C1 B3->C2 D Reduction in Arterial Blood Pressure C1->D C2->D

References

Application Notes and Protocols for Studying Vasodilation Mechanisms with Carperitide Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carperitide acetate is a synthetic analog of the human atrial natriuretic peptide (ANP), a 28-amino acid hormone primarily secreted by the heart.[1][2] It plays a crucial role in cardiovascular homeostasis by inducing vasodilation, natriuresis, and diuresis.[1][3] These effects contribute to a reduction in blood volume and cardiac workload.[1][4] Carperitide exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), which leads to the activation of guanylate cyclase and a subsequent increase in intracellular cyclic guanosine monophosphate (cGMP).[3][4] This signaling cascade makes carperitide a valuable tool for investigating the mechanisms of vasodilation and related intracellular signaling pathways.

Mechanism of Action

Carperitide's primary mechanism of action involves the activation of the cGMP-dependent pathway in vascular smooth muscle cells.[3] Upon binding to the NPR-A receptor, membrane-bound guanylate cyclase is activated, catalyzing the conversion of guanosine triphosphate (GTP) to cGMP.[3] The elevated intracellular cGMP levels then activate cGMP-dependent protein kinase G (PKG).[3] PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the relaxation of vascular smooth muscle cells, resulting in vasodilation.[3] Additionally, carperitide has been shown to inhibit the renin-angiotensin-aldosterone system (RAAS), further contributing to its vasodilatory and cardioprotective effects.[1]

Data Presentation

The following tables summarize quantitative data from in vitro and in vivo studies on carperitide and its analog, atrial natriuretic peptide (ANP).

ParameterValueSpecies/ModelReference
Vasorelaxation
IC50 (ANP 101-126)Significantly lower at 10⁻⁸ M PhenylephrineRat Aortic Strips--INVALID-LINK--
Hemodynamic Effects (in vivo)
Maximal Vasodilation DoseMinimum 0.1 µg/kg/minCanine Coronary Artery--INVALID-LINK--
Infarct Size Reduction4.5 ± 2.1% (treated) vs. 27.8 ± 7.8% (control)Anesthetized Dogs--INVALID-LINK--
LV Systolic Pressure-13% from baselineAnesthetized Dogs--INVALID-LINK--
LV End-Diastolic Pressure-40% from baselineAnesthetized Dogs--INVALID-LINK--
ParameterObservationCell TypeReference
cGMP Production
Intracellular cGMP LevelsDose-dependent increase with ANPRat Aortic Smooth Muscle Cells--INVALID-LINK--
Basal cGMP Increase (1 µM ANP, 24h)Sixfold increaseGuinea Pig Thoracic Aorta Smooth Muscle Cells--INVALID-LINK--

Experimental Protocols

Protocol 1: In Vitro Vasorelaxation Study Using Isolated Arterial Rings

This protocol describes how to assess the vasodilatory effect of carperitide on isolated arterial rings.

Materials:

  • This compound

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • Phenylephrine (or other vasoconstrictor)

  • Organ bath system with force transducers

  • Data acquisition system

  • Male Wistar rats (or other suitable animal model)

Procedure:

  • Tissue Preparation:

    • Euthanize the rat via an approved method.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.

    • (Optional) The endothelium can be removed by gently rubbing the intimal surface with a fine wire.

  • Mounting:

    • Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C and bubble with 95% O2 / 5% CO2.

    • Connect the upper hook to a force transducer to record isometric tension.

  • Equilibration and Pre-contraction:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, washing with fresh Krebs-Henseleit solution every 15-20 minutes.

    • Induce a sustained contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Carperitide Administration:

    • Once the contraction has reached a stable plateau, add cumulative concentrations of this compound to the organ bath.

    • Record the relaxation response at each concentration until a maximal response is achieved.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the concentration-response curve and calculate the EC50 value (the concentration of carperitide that produces 50% of the maximal relaxation).

Protocol 2: Measurement of Intracellular cGMP Levels in Vascular Smooth Muscle Cells

This protocol outlines the use of a competitive enzyme-linked immunosorbent assay (ELISA) to quantify changes in intracellular cGMP in response to carperitide.

Materials:

  • Primary vascular smooth muscle cells (VSMCs)

  • Cell culture medium and supplements

  • This compound

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • Commercial cGMP ELISA kit

Procedure:

  • Cell Culture and Treatment:

    • Culture VSMCs in appropriate multi-well plates until they reach the desired confluency.

    • Serum-starve the cells for 24 hours prior to the experiment to synchronize them.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cGMP degradation.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 10-30 minutes).

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add the appropriate volume of cell lysis buffer provided in the ELISA kit to each well.

    • Incubate on ice for 10-20 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • cGMP ELISA:

    • Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves:

      • Adding standards and samples to the antibody-coated microplate.

      • Adding a cGMP-horseradish peroxidase (HRP) conjugate.

      • Incubating to allow for competitive binding.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate solution to develop the color.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the cGMP concentration in the samples by interpolating their absorbance values from the standard curve.

    • Normalize the cGMP concentration to the total protein content of each sample.

Visualizations

Carperitide_Signaling_Pathway Carperitide This compound NPRA NPR-A Receptor Carperitide->NPRA Binds to GC Guanylate Cyclase (particulate) NPRA->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC PKG Protein Kinase G (PKG) cGMP->PKG Activates Targets Downstream Targets (e.g., ion channels, phosphoproteins) PKG->Targets Phosphorylates Relaxation Vasodilation Targets->Relaxation Leads to

Caption: Carperitide signaling pathway leading to vasodilation.

Experimental_Workflow cluster_vasorelaxation In Vitro Vasorelaxation cluster_cGMP Intracellular cGMP Measurement Aorta 1. Isolate Thoracic Aorta Rings 2. Prepare Aortic Rings Aorta->Rings Mount 3. Mount in Organ Bath Rings->Mount Contract 4. Pre-contract with Phenylephrine Mount->Contract Treat_Vaso 5. Add Cumulative Doses of Carperitide Contract->Treat_Vaso Record_Vaso 6. Record Relaxation Treat_Vaso->Record_Vaso Culture 1. Culture Vascular Smooth Muscle Cells Treat_cGMP 2. Treat with Carperitide Culture->Treat_cGMP Lyse 3. Lyse Cells Treat_cGMP->Lyse ELISA 4. Perform cGMP ELISA Lyse->ELISA Analyze 5. Analyze Data ELISA->Analyze

Caption: Experimental workflows for vasorelaxation and cGMP assays.

References

Application Notes and Protocols for Preclinical Toxicology Studies of Carperitide Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carperitide, a synthetic analog of human atrial natriuretic peptide (ANP), is a 28-amino acid peptide. It functions as an inhibitor of endothelin-1 secretion stimulated by angiotensin II, likely through a cGMP-dependent mechanism.[1] This document provides a comprehensive overview of the recommended preclinical toxicology studies for carperitide acetate, designed for researchers, scientists, and drug development professionals. The protocols outlined below are based on established international guidelines for preclinical safety evaluation.

1. Single-Dose Toxicity

Single-dose toxicity studies are designed to determine the potential adverse effects of a single, high dose of a substance. These studies help in identifying the maximum tolerated dose (MTD) and potential target organs for toxicity.

Table 1: Single-Dose Toxicity of this compound (Illustrative)

SpeciesStrainRoute of AdministrationLD50 (mg/kg)Clinical SignsTarget Organs
MouseICRIntravenousData not availableHypotension, lethargy (expected)Cardiovascular system
RatSprague-DawleyIntravenousData not availableHypotension, lethargy (expected)Cardiovascular system

Note: Specific LD50 values for this compound are not publicly available. The expected clinical signs are based on the known pharmacological effects of the drug.

Experimental Protocol: Single-Dose Toxicity Study

  • Animal Model: Use both male and female mice (e.g., ICR strain) and rats (e.g., Sprague-Dawley strain).

  • Route of Administration: Intravenous (IV) bolus injection, reflecting the clinical route of administration.

  • Dose Levels: Administer a range of doses, including a vehicle control, to different groups of animals. Dose selection should be based on dose-ranging studies to identify a range that includes non-toxic doses up to doses that cause significant toxicity or mortality.

  • Observation Period: Monitor animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days post-administration.

  • Parameters Monitored:

    • Clinical signs (e.g., changes in behavior, posture, respiration).

    • Body weight changes.

    • Mortality.

  • Pathology: Conduct gross necropsy on all animals. Collect and preserve organs for histopathological examination, particularly from animals in the control and high-dose groups, as well as any animals that die during the study.

2. Repeated-Dose Toxicity

Repeated-dose toxicity studies are conducted to evaluate the toxicological profile of a substance after repeated administration over a defined period. These studies help in determining the No-Observed-Adverse-Effect-Level (NOAEL).

Table 2: Repeated-Dose Toxicity of this compound (Illustrative)

SpeciesStrainRoute of AdministrationDurationNOAEL (mg/kg/day)Target Organs
RatSprague-DawleyIntravenous28 daysData not availableCardiovascular system, Kidneys
DogBeagleIntravenous28 daysData not availableCardiovascular system, Kidneys

Note: Specific NOAEL values for this compound are not publicly available. The target organs are predicted based on the drug's pharmacological activity.

Experimental Protocol: 28-Day Repeated-Dose Toxicity Study

  • Animal Model: Use one rodent (e.g., Sprague-Dawley rats) and one non-rodent species (e.g., Beagle dogs). Use equal numbers of males and females in each group.

  • Route of Administration: Daily intravenous (IV) infusion.

  • Dose Levels: At least three dose levels (low, medium, and high) and a vehicle control group. The highest dose should induce some toxicity but not significant mortality. The lowest dose should ideally be a NOAEL.

  • Duration: 28 days.

  • Parameters Monitored:

    • Daily: Clinical observations.

    • Weekly: Body weight, food consumption.

    • Periodic: Ophthalmoscopy, hematology, clinical chemistry, urinalysis.

  • Pathology: At the end of the study, conduct a full necropsy. Record organ weights. Perform comprehensive histopathological examination of all major organs and tissues.

3. Genotoxicity

Genotoxicity assays are performed to identify substances that can cause genetic damage. A standard battery of tests is typically required.

Table 3: Genotoxicity of this compound (Illustrative)

AssayTest SystemMetabolic ActivationResult
Ames TestSalmonella typhimuriumWith and without S9Data not available
Chromosomal AberrationChinese Hamster Ovary (CHO) cellsWith and without S9Data not available
In vivo MicronucleusMouse bone marrowN/AData not available

Note: Specific results from genotoxicity studies for this compound are not publicly available.

Experimental Protocols: Genotoxicity Assays

  • Ames Test (Bacterial Reverse Mutation Assay):

    • Test System: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

    • Procedure: Expose the bacterial strains to various concentrations of this compound, both with and without a metabolic activation system (S9 mix).

    • Endpoint: Measure the frequency of reverse mutations.

  • In Vitro Chromosomal Aberration Test:

    • Test System: Use a mammalian cell line such as Chinese Hamster Ovary (CHO) cells.

    • Procedure: Treat cell cultures with different concentrations of this compound, with and without S9 metabolic activation.

    • Endpoint: Analyze metaphase cells for chromosomal aberrations.

  • In Vivo Micronucleus Test:

    • Animal Model: Use mice.

    • Procedure: Administer this compound to the animals, typically via the clinical route (IV).

    • Endpoint: Collect bone marrow or peripheral blood and analyze immature erythrocytes for the presence of micronuclei.

4. Reproductive and Developmental Toxicity

These studies are designed to evaluate the potential adverse effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.

Table 4: Reproductive and Developmental Toxicity of this compound (Illustrative)

Study TypeSpeciesKey FindingsNOAEL (mg/kg/day)
Fertility and Early Embryonic DevelopmentRatData not availableData not available
Embryo-Fetal DevelopmentRatData not availableData not available
Embryo-Fetal DevelopmentRabbitData not availableData not available
Pre- and Postnatal DevelopmentRatData not availableData not available

Note: Specific data from reproductive and developmental toxicity studies for this compound are not publicly available.

Experimental Protocols: Reproductive and Developmental Toxicity

  • Fertility and Early Embryonic Development (Segment I):

    • Animal Model: Rats.

    • Procedure: Treat male and female rats for a period before mating, during mating, and for females, through implantation.

    • Endpoints: Evaluate effects on mating performance, fertility, and early embryonic development.

  • Embryo-Fetal Development (Segment II):

    • Animal Model: Rats and rabbits.

    • Procedure: Treat pregnant females during the period of organogenesis.

    • Endpoints: Examine fetuses for external, visceral, and skeletal malformations.

  • Pre- and Postnatal Development (Segment III):

    • Animal Model: Rats.

    • Procedure: Treat pregnant females from implantation through lactation. Endpoints: Evaluate effects on maternal function and the growth, development, and reproductive function of the offspring.

5. Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Table 5: Safety Pharmacology of this compound

SystemIn Vitro/In VivoSpeciesKey Findings
Cardiovascular In vivoDogDecreased blood pressure, decreased total peripheral resistance, transient increase in cardiac output and coronary blood flow.
Central Nervous System In vivoMouse/RatData not available (Expected: No significant effects at therapeutic doses).
Respiratory In vivoRatData not available (Expected: No significant effects at therapeutic doses).

Experimental Protocols: Safety Pharmacology

  • Cardiovascular System:

    • Animal Model: Conscious, telemetered dogs.

    • Procedure: Administer single intravenous doses of this compound.

    • Endpoints: Continuously monitor electrocardiogram (ECG), heart rate, and blood pressure.

  • Central Nervous System:

    • Animal Model: Rats or mice.

    • Procedure: Administer this compound and perform a functional observational battery (FOB) or Irwin test.

    • Endpoints: Assess behavioral changes, effects on motor activity, coordination, and reflexes.

  • Respiratory System:

    • Animal Model: Rats.

    • Procedure: Administer this compound and measure respiratory function using whole-body plethysmography.

    • Endpoints: Evaluate respiratory rate, tidal volume, and minute volume.

Signaling Pathway and Experimental Workflows

Carperitide_Signaling_Pathway Carperitide Carperitide (α-hANP) NPR_A Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPR_A Binds to GC Guanylate Cyclase (intracellular domain) NPR_A->GC cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis Natriuresis PKG->Natriuresis Diuresis Diuresis PKG->Diuresis RAAS_Inhibition RAAS Inhibition PKG->RAAS_Inhibition

Caption: Carperitide Signaling Pathway.

Repeated_Dose_Toxicity_Workflow start Start animal_selection Animal Selection (Rodent & Non-rodent) start->animal_selection dose_ranging Dose Range Finding Study animal_selection->dose_ranging main_study Main Study (e.g., 28 days) - 3 Dose Levels + Control - Daily IV Administration dose_ranging->main_study in_life_obs In-life Observations - Clinical Signs - Body Weight - Food Consumption main_study->in_life_obs clinical_path Clinical Pathology - Hematology - Clinical Chemistry - Urinalysis main_study->clinical_path necropsy Necropsy & Organ Weights in_life_obs->necropsy clinical_path->necropsy histopath Histopathology necropsy->histopath data_analysis Data Analysis & Reporting (Determine NOAEL) histopath->data_analysis end End data_analysis->end

Caption: Repeated-Dose Toxicity Study Workflow.

Genotoxicity_Testing_Workflow start Start in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Assay start->in_vivo ames Ames Test (Bacterial Reverse Mutation) in_vitro->ames chrom_ab Chromosomal Aberration (Mammalian Cells) in_vitro->chrom_ab evaluation Overall Evaluation of Genotoxic Potential ames->evaluation chrom_ab->evaluation micronucleus Micronucleus Test (Rodent Bone Marrow) in_vivo->micronucleus micronucleus->evaluation end End evaluation->end

Caption: Genotoxicity Testing Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Carperitide Acetate Dosage in Experimental Animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carperitide acetate in experimental animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of human atrial natriuretic peptide (ANP), a hormone secreted by the heart in response to cardiac stress.[1][2] Its primary mechanism of action involves binding to the natriuretic peptide receptor-A (NPR-A). This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[3] Elevated cGMP levels result in vasodilation (relaxation of blood vessels), diuresis (increased urine production), and natriuresis (increased sodium excretion).[2][3][4] this compound also inhibits the renin-angiotensin-aldosterone system (RAAS), which plays a role in blood pressure regulation and cardiac remodeling.[2][3]

Q2: What are the typical effective dosage ranges for this compound in common experimental animal models?

The optimal dosage of this compound can vary significantly depending on the animal species, the specific experimental model of cardiovascular disease, and the intended therapeutic effect. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions. The following table summarizes reported dosages from various studies.

Animal ModelDisease ModelDosage RangeRoute of AdministrationObserved EffectsReference
Dogs Low-output heart failure0.1 - 1.0 µg/kg/minIntravenous infusionDecreased pulmonary arterial pressure, right atrial pressure, and systemic vascular resistance; increased cardiac output and urine volume.[5][5]
Rats Anesthetized, with bilateral renal artery- and ureter-ligationNot specified as a dose range, but effects were observed.IntravenousReduced mean blood pressure and increased hematocrit.[6]
Rats General cardiovascular studiesNot specified as a dose range, but stimulated particulate guanylate cyclase.In vitro (thoracic aortas)Stimulation of guanylate cyclase.[3]
Humans Acute decompensated heart failure (for reference)Low-dose: ≥0.02 µg/kg/min; Very low-dose: <0.02 µg/kg/minIntravenous infusionLow-dose was associated with lower mortality.[4][7][8][4][7][8]
Humans Post-cardiovascular surgery (for reference)0.1 - 0.2 µg/kg/minIntravenous infusionDecreased blood pressure, central venous pressure, pulmonary arterial pressure, and systemic vascular resistance; increased cardiac index and urine output.[9][9]

Q3: How should I reconstitute and store this compound?

For optimal stability, this compound should be handled with care.

  • Reconstitution: Reconstitute lyophilized this compound in sterile water. Sonication is recommended to aid dissolution.[3]

  • Storage of Lyophilized Powder: Store the lyophilized powder at -20°C in a desiccated environment. In this form, it is stable for up to 3 years.[2][3]

  • Storage of Reconstituted Solution: After reconstitution, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q4: What is a suitable vehicle for in vivo administration of this compound?

Sterile water is a suitable solvent for reconstituting this compound.[3] For intravenous infusion, the reconstituted solution can be further diluted in a sterile, isotonic saline solution (0.9% NaCl).

Troubleshooting Guide

Issue 1: Unexpected Hypotension in the Experimental Animal.

  • Question: My animal is experiencing a significant drop in blood pressure after this compound administration. What should I do?

  • Answer: Hypotension is a known and expected pharmacological effect of this compound due to its vasodilatory properties.[10] However, an excessive drop in blood pressure can be detrimental.

    • Immediate Action: If the hypotension is severe, consider reducing the infusion rate or temporarily stopping the administration.

    • Fluid Support: Administer a bolus of isotonic crystalloid solution (e.g., 10-20 mL/kg over 15 minutes) to increase intravascular volume.[11]

    • Dose Adjustment: The observed hypotension indicates that the current dose is likely too high for your specific animal model or experimental conditions. It is crucial to perform a dose-response study to identify the therapeutic window that provides the desired cardiovascular effects without causing severe hypotension.

    • Monitoring: Continuously monitor blood pressure using appropriate methods for small animals, such as radiotelemetry or a non-invasive tail-cuff system.

Issue 2: Lack of a significant diuretic or natriuretic response.

  • Question: I am not observing the expected increase in urine output or sodium excretion after administering this compound. What could be the reason?

  • Answer: Several factors can contribute to a blunted diuretic or natriuretic response.

    • Dosage: The dose may be too low. Refer to the dosage table and consider performing a dose-escalation study.

    • Animal Model: The specific animal model and its underlying pathophysiology can influence the response. For example, in some models of severe heart failure, the renal response to natriuretic peptides may be impaired.

    • Renal Function: Pre-existing renal dysfunction can blunt the diuretic and natriuretic effects of this compound.[9] It is important to assess baseline renal function in your experimental animals.

    • Drug Stability: Ensure that the this compound was properly reconstituted and stored to maintain its biological activity. Improper handling can lead to degradation of the peptide.

Issue 3: Worsening renal function observed during the experiment.

  • Question: I have noticed an increase in serum creatinine or other markers of kidney injury after this compound administration. Is this expected?

  • Answer: While Carperitide is generally considered to have renal-protective effects, some studies in both animals and humans have reported instances of worsening renal function.[4][12]

    • Hypotension-Induced Injury: A significant drop in blood pressure can lead to renal hypoperfusion and subsequent acute kidney injury.[13] Careful monitoring and management of blood pressure are critical.

    • Patient/Animal Selection: In clinical settings, hypotension has been identified as a predictor of developing acute kidney injury in patients receiving Carperitide.[13] Animals with pre-existing renal compromise may be more susceptible.

    • Monitoring: Closely monitor renal function parameters (e.g., serum creatinine, BUN, urine output) throughout the experiment.

Issue 4: Inconsistent or variable results between experiments.

  • Question: I am getting inconsistent results with this compound across different experiments. What are the potential sources of variability?

  • Answer: Consistency in experimental protocols is key to obtaining reproducible results.

    • Drug Preparation: Ensure that the this compound is reconstituted and diluted freshly for each experiment using a consistent protocol. Avoid repeated freeze-thaw cycles of the stock solution.

    • Administration Technique: Standardize the route and rate of administration. For intravenous infusions, use a reliable infusion pump to ensure a constant delivery rate.

    • Animal Handling and Stress: Stress can significantly impact cardiovascular parameters. Acclimatize the animals to the experimental setup and handle them gently to minimize stress.

    • Analytical Methods: The methods used to measure natriuretic peptides can have variability.[14] Ensure that your analytical techniques for measuring biomarkers like cGMP or other downstream effectors are validated and consistent.

Experimental Protocols

Protocol 1: Intravenous Infusion of this compound in a Rodent Model

This protocol provides a general guideline for continuous intravenous infusion of this compound in rats or mice. It is essential to adapt the specifics of the protocol to your experimental needs and institutional guidelines.

  • Animal Preparation:

    • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine). The choice of anesthetic can influence cardiovascular parameters.

    • Surgically implant a catheter into a suitable blood vessel, such as the jugular vein or femoral vein, for drug infusion. A separate arterial catheter (e.g., in the carotid or femoral artery) is recommended for continuous blood pressure monitoring.

  • This compound Solution Preparation:

    • Reconstitute the lyophilized this compound in sterile water to create a stock solution (e.g., 1 mg/mL).

    • Based on the desired dose and the animal's body weight, calculate the required concentration for the infusion solution. Dilute the stock solution with sterile 0.9% saline to the final infusion concentration.

  • Infusion Procedure:

    • Connect the venous catheter to an infusion pump.

    • Prime the infusion line with the this compound solution to ensure no air bubbles are present.

    • Begin the infusion at the desired rate (e.g., in µg/kg/min).

    • Continuously monitor the animal's vital signs, including blood pressure, heart rate, and respiratory rate, throughout the infusion period.

  • Post-Infusion Monitoring:

    • After the infusion is complete, continue to monitor the animal until it has fully recovered from anesthesia.

    • Collect blood and tissue samples as required for your experimental endpoints.

Visualizations

Carperitide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carperitide Carperitide (ANP Analog) NPR_A NPR-A Receptor Carperitide->NPR_A GC Guanylate Cyclase (activated) NPR_A->GC GTP GTP cGMP cGMP GTP->cGMP GC PKG Protein Kinase G (PKG) cGMP->PKG Vasodilation Vasodilation PKG->Vasodilation Diuresis_Natriuresis Diuresis & Natriuresis PKG->Diuresis_Natriuresis RAAS_Inhibition RAAS Inhibition PKG->RAAS_Inhibition

Caption: this compound signaling pathway.

Experimental_Workflow start Start: Dose-Response Study Design animal_prep Animal Model Selection & Acclimatization start->animal_prep protocol_dev Protocol Development: - Drug Reconstitution - Vehicle Selection - Administration Route animal_prep->protocol_dev dose_range Dose Range Selection (Based on literature & pilot study) protocol_dev->dose_range administration This compound Administration dose_range->administration monitoring Hemodynamic & Physiological Monitoring administration->monitoring data_collection Data & Sample Collection monitoring->data_collection analysis Data Analysis data_collection->analysis optimization Dose Optimization (Identify optimal therapeutic window) analysis->optimization end End: Optimized Dosage Protocol optimization->end

Caption: Experimental workflow for optimizing this compound dosage.

References

Carperitide Acetate Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Carperitide Acetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the solubility and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of human atrial natriuretic peptide (ANP).[1][2][3][4] Its primary mechanism of action involves binding to the natriuretic peptide receptor-A (NPR-A), which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[2][5][6] This signaling cascade leads to vasodilation, natriuresis (sodium excretion), and diuresis (increased urine production).[6]

Q2: What is the solubility of this compound in aqueous solutions?

A2: this compound is soluble in water. Several suppliers report a solubility of up to 100 mg/mL in water, though sonication may be required to achieve this concentration.[7] The acetate salt form of carperitide generally exhibits enhanced water solubility and stability compared to the free form.[8]

Q3: How should lyophilized this compound be stored?

A3: Lyophilized this compound should be stored at -20°C in a desiccated environment.[9] Under these conditions, it is reported to be stable for up to 36 months.

Q4: What are the recommended storage conditions for reconstituted this compound solutions?

A4: Once reconstituted, it is recommended to store the solution at -20°C. To avoid loss of potency, it should be used within one month. It is also advisable to aliquot the solution to prevent multiple freeze-thaw cycles.

Troubleshooting Guide: Solubility Issues

Issue 1: My lyophilized this compound does not dissolve easily in water or buffer.

  • Possible Cause: Insufficient mixing or the peptide reaching its solubility limit at the desired concentration.

  • Solution:

    • Gentle Agitation: After adding the solvent, gently swirl the vial. Avoid vigorous shaking or vortexing, as this can cause the peptide to aggregate or denature.

    • Sonication: If gentle mixing is insufficient, a brief period of sonication in an ultrasonic water bath can aid in dissolution.

    • Temperature: Ensure the vial and solvent are at room temperature before reconstitution. For difficult-to-dissolve peptides, slight warming to 37°C may help.

Issue 2: The this compound solution appears cloudy or shows particulates after reconstitution.

  • Possible Cause: This may indicate aggregation or the presence of undissolved peptide.

  • Solution:

    • Extended Incubation: Allow the solution to stand at room temperature for 15-30 minutes with occasional gentle swirling. If particulates persist, you can extend this incubation for a couple of hours at room temperature or overnight at 4°C on a rocker.

    • Filtration: If particulates remain, the solution can be filtered through a sterile 0.22 µm filter to remove them.

    • pH Adjustment: Peptide solubility is often pH-dependent. Ensure the pH of your buffer is optimal for this compound. While specific data for carperitide is limited, many peptides are most soluble in slightly acidic to neutral pH ranges, away from their isoelectric point.

Issue 3: The peptide precipitates out of solution after being added to cell culture media.

  • Possible Cause: Components in the cell culture media, such as salts or proteins in serum, can interact with the peptide and cause it to precipitate.

  • Solution:

    • Serum-Free Media: If possible, try dissolving the peptide in serum-free media first. You can then add this to your cells for a short incubation period before adding serum-containing media.

    • Test Dilutions: Before adding the peptide to your full volume of media, perform a small test dilution to check for precipitation.

    • Component Check: If precipitation occurs in a custom media formulation, systematically add individual components to the peptide solution to identify the ingredient causing the issue.

Quantitative Solubility and Stability Data

Solvent/ConditionSolubility/StabilityReference/Note
WaterUp to 100 mg/mL (with sonication)[7]
Lyophilized Powder Storage-20°C, desiccated, for up to 36 months[9]
Reconstituted Solution Storage-20°C for up to 1 month (aliquot to avoid freeze-thaw)

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound for Stock Solutions

  • Allow the vial of lyophilized this compound and your chosen solvent (e.g., sterile water) to equilibrate to room temperature.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Using a sterile syringe, slowly add the calculated volume of solvent to the vial. Aim the stream of solvent down the side of the vial to gently wet the powder.

  • Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking. If necessary, sonicate for a short period.

  • Once fully dissolved, the stock solution can be used immediately or aliquoted into low-protein-binding tubes and stored at -20°C.

Protocol 2: Preparation of this compound for In Vitro Cell-Based Assays

  • Thaw a frozen aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration using the appropriate cell culture medium (e.g., DMEM, RPMI). It is recommended to perform this dilution immediately before use.

  • If using a serum-containing medium, it is good practice to first dilute the peptide in a small volume of serum-free medium before adding it to the final volume of complete medium to minimize the risk of precipitation.

  • Gently mix the final solution by pipetting up and down or inverting the tube.

  • Add the this compound solution to your cell cultures as per your experimental design.

Protocol 3: Preparation of this compound for In Vivo Studies (Intravenous Injection)

This is a general guideline and should be adapted based on the specific animal model and experimental requirements. All procedures should be performed under sterile conditions.

  • Reconstitute the lyophilized this compound in a sterile, pyrogen-free vehicle suitable for intravenous injection, such as sterile saline or phosphate-buffered saline (PBS).

  • Calculate the required concentration based on the desired dosage (e.g., in µg/kg) and the injection volume for the animal model.

  • Ensure the final solution is clear and free of particulates. If necessary, filter through a sterile 0.22 µm syringe filter.

  • The solution should be prepared fresh for each experiment to ensure stability and sterility.

  • Administer the solution via the appropriate intravenous route for your animal model.

Visualizations

This compound Signaling Pathway

Carperitide_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carperitide Carperitide (ANP) NPR_A NPR-A Receptor Carperitide->NPR_A Binds to GC Guanylate Cyclase (GC) NPR_A->GC Activates cGMP cGMP GC->cGMP GTP GTP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to Natriuresis Natriuresis & Diuresis PKG->Natriuresis Leads to

Caption: Carperitide binds to NPR-A, activating GC to convert GTP to cGMP, which activates PKG, leading to physiological effects.

Troubleshooting Workflow for Solubility Issues

Troubleshooting_Workflow Start Start: Lyophilized Peptide AddSolvent Add Aqueous Solvent (Water or Buffer) Start->AddSolvent GentleMix Gentle Mixing (Swirl/Invert) AddSolvent->GentleMix CheckDissolution Is Peptide Fully Dissolved? GentleMix->CheckDissolution Sonicate Sonicate Briefly CheckDissolution->Sonicate No SolutionReady Solution Ready for Use CheckDissolution->SolutionReady Yes CheckAgain Is Peptide Fully Dissolved? Sonicate->CheckAgain Precipitation Precipitation/ Cloudiness CheckAgain->Precipitation No CheckAgain->SolutionReady Yes Troubleshoot Troubleshoot: - Check pH - Test in Different Buffer - Use Organic Co-solvent (if applicable) - Filter Solution (0.22 µm) Precipitation->Troubleshoot

Caption: A stepwise guide for dissolving lyophilized this compound and addressing common solubility problems.

References

managing hypotension as a side effect of Carperitide acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carperitide acetate. The focus is on managing hypotension, a common side effect observed during its experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that leads to hypotension?

A1: this compound is a recombinant form of human atrial natriuretic peptide (ANP).[1] Its primary mechanism involves binding to natriuretic peptide receptor-A (NPR-A), which activates guanylate cyclase and increases intracellular cyclic guanosine monophosphate (cGMP).[1][2] This elevation in cGMP leads to vasodilation (relaxation of blood vessels), which reduces systemic vascular resistance and consequently lowers blood pressure.[2] Additionally, Carperitide promotes diuresis and natriuresis (excretion of water and sodium), which reduces blood volume and can contribute to a decrease in blood pressure.[2]

Q2: What are the most common side effects of this compound observed in experiments?

A2: The most frequently reported side effect of this compound is hypotension.[1][3] Other potential side effects include renal dysfunction and electrolyte imbalances, such as hypokalemia (low potassium) and hypomagnesemia (low magnesium).[1][3] Headaches and gastrointestinal symptoms like nausea and vomiting have also been reported, though they are generally mild and transient.[3]

Q3: What are the contraindications for the use of this compound in a research setting?

A3: this compound is contraindicated in subjects with pre-existing severe hypotension or those at risk of cardiovascular collapse.[1] Caution should be exercised in experimental models with conditions analogous to severe aortic stenosis or hypertrophic obstructive cardiomyopathy, as the vasodilatory effects could worsen these conditions.[1] It is also not recommended for subjects with a known hypersensitivity to the drug.[1]

Troubleshooting Guide: Managing Hypotension

This guide provides a systematic approach to managing hypotension encountered during experimental protocols involving this compound.

Immediate Steps Upon Observing Hypotension
  • Stop or Reduce Infusion: The first and most critical step is to immediately stop or significantly reduce the rate of this compound infusion.

  • Monitor Vital Signs: Continuously monitor the subject's blood pressure and heart rate to assess the severity and progression of the hypotensive event.

  • Administer Intravenous Fluids: In cases of significant hypotension, cautious administration of intravenous fluids (e.g., 250-500 mL bolus of saline) can help to increase blood volume and pressure.[4] Monitor for any signs of fluid overload, especially in subjects with pre-existing cardiac dysfunction.

Investigating the Cause
  • Review Dosing Protocol: An incorrect dosage is a common cause of severe hypotension.[5] Double-check all calculations and the infusion pump settings to ensure the correct dose was administered.

  • Assess for Drug Interactions: The hypotensive effects of this compound can be potentiated by other vasodilators, antihypertensive agents, or diuretics.[1] Review all co-administered substances to identify any potential interactions.

  • Evaluate Subject Characteristics: Factors such as baseline renal dysfunction can be independent predictors of worsening renal function in subjects treated with low-dose carperitide, which may be associated with hemodynamic instability.[6]

Data Summary: Dose-Dependent Hypotension

The incidence and severity of hypotension are often dose-dependent. The following table summarizes findings from a study that investigated different dosing regimens of Carperitide.

Dosing GroupMedian Carperitide Dose (μg/kg/min)Incidence of Systolic Blood Pressure < 90 mmHg
No Carperitide (NO-ANP)0Lower
Very Low-Dose (VLD-ANP)0.013Significantly Higher than NO-ANP and LD-ANP
Low-Dose (LD-ANP)0.025Lower than VLD-ANP

Data adapted from a study on patients with acute decompensated heart failure.[5]

Experimental Protocols

Protocol 1: Dose-Response Study for Hypotensive Effects

Objective: To determine the dose-dependent hypotensive effects of this compound in a preclinical model.

Methodology:

  • Animal Model: Utilize a relevant animal model (e.g., rodent model of hypertension or heart failure).

  • Instrumentation: Surgically implant telemetry devices for continuous blood pressure and heart rate monitoring.

  • Drug Administration: Administer this compound via continuous intravenous infusion at escalating doses (e.g., starting from a very low dose and titrating upwards).

  • Data Collection: Record blood pressure and heart rate continuously throughout the infusion period.

  • Analysis: Analyze the dose-response relationship between the this compound infusion rate and the change in blood pressure.

Protocol 2: Evaluation of Counter-Measures for Hypotension

Objective: To assess the efficacy of different interventions in reversing this compound-induced hypotension.

Methodology:

  • Induce Hypotension: Administer a dose of this compound known to induce a consistent and significant drop in blood pressure.

  • Intervention Groups: Divide subjects into different groups to test various interventions, such as:

    • Saline bolus administration.

    • Administration of a vasopressor agent (e.g., norepinephrine).

    • Discontinuation of the Carperitide infusion without further intervention.

  • Monitoring: Continuously monitor blood pressure to determine the time to recovery and the magnitude of the response to each intervention.

  • Analysis: Compare the effectiveness of each intervention in restoring normal blood pressure.

Visualizations

Below are diagrams illustrating key pathways and workflows related to this compound and the management of its hypotensive effects.

Carperitide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Vascular Smooth Muscle) Carperitide Carperitide (ANP Analogue) NPRA Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPRA Binds to GC Guanylate Cyclase NPRA->GC Activates GTP GTP cGMP cGMP GTP->cGMP Converted by GC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to

Caption: Signaling pathway of this compound leading to vasodilation.

Hypotension_Troubleshooting_Workflow Start Hypotension Observed (Systolic BP Drop) StopInfusion Stop or Reduce Carperitide Infusion Start->StopInfusion MonitorVitals Continuously Monitor Vital Signs StopInfusion->MonitorVitals AdministerFluids Administer IV Fluids (Cautiously) MonitorVitals->AdministerFluids InvestigateCause Investigate Cause AdministerFluids->InvestigateCause Resolved Blood Pressure Stabilized AdministerFluids->Resolved If BP improves NotResolved Hypotension Persists AdministerFluids->NotResolved If BP does not improve ReviewDose Review Dosing Protocol InvestigateCause->ReviewDose CheckInteractions Check for Drug Interactions InvestigateCause->CheckInteractions AssessSubject Assess Subject Characteristics InvestigateCause->AssessSubject ConsiderVasopressor Consider Vasopressor Agent NotResolved->ConsiderVasopressor ConsiderVasopressor->MonitorVitals

Caption: Troubleshooting workflow for managing Carperitide-induced hypotension.

References

Carperitide Acetate Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Carperitide Acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation of this compound and best practices for its prevention during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is the salt form of carperitide, a synthetic analog of the human atrial natriuretic peptide (ANP) composed of 28 amino acids. The acetate salt form generally offers enhanced water solubility and stability. Like all peptides, this compound is susceptible to chemical and physical degradation, which can result in a loss of potency and the formation of impurities. Understanding and controlling its degradation is crucial for obtaining accurate and reproducible experimental results.

Q2: What are the primary pathways of peptide degradation relevant to this compound?

Peptides like carperitide can degrade through several chemical pathways:

  • Hydrolysis: Cleavage of peptide bonds, which can be catalyzed by acidic or basic conditions.

  • Deamidation: The hydrolysis of the side chain amide group of asparagine (Asn) or glutamine (Gln) residues. This is a common degradation pathway for peptides, particularly at neutral and alkaline pH.

  • Oxidation: Certain amino acid residues, such as methionine (Met), cysteine (Cys), tryptophan (Trp), and histidine (His), are susceptible to oxidation.

  • Disulfide Scrambling: Incorrect formation or breakage of disulfide bonds, which is relevant for carperitide as it contains a disulfide bridge between Cys7 and Cys23.

Q3: How should I store lyophilized this compound?

For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a desiccated environment.[1] It is important to protect it from moisture and light.[1][2] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation.[3][4]

Q4: What is the best way to prepare and store this compound solutions?

When preparing solutions, use a sterile, low-pH buffer (ideally pH 4-6) to minimize degradation.[1] For short-term storage (up to a week), solutions can be kept at 4°C. For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store them frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[1][4][5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my experiment. Degradation of this compound due to improper storage or handling.Review storage conditions of both lyophilized powder and solutions. Ensure protection from moisture, light, and repeated freeze-thaw cycles. Prepare fresh solutions for critical experiments.
I see extra peaks in my HPLC chromatogram. Formation of degradation products.Perform a forced degradation study to identify potential degradation products. Optimize HPLC method to ensure separation of the main peak from all impurities.
My results are inconsistent between experiments. Inconsistent preparation of this compound solutions or use of degraded stock solutions.Prepare fresh stock solutions for each set of experiments. Ensure accurate weighing and dissolution. Use a consistent buffer system and pH.
The peptide won't dissolve completely. The peptide may be hygroscopic and has absorbed moisture, or the incorrect solvent is being used.Ensure the lyophilized peptide is brought to room temperature in a desiccator before opening. This compound is soluble in aqueous buffers. If solubility issues persist, consider using a small amount of a co-solvent like DMSO, but check for compatibility with your experimental system.

Quantitative Data on this compound Stability

While specific public data on the degradation kinetics of this compound is limited, the following tables illustrate the expected stability profile of a peptide with a similar structure under various stress conditions. This data is for illustrative purposes and should be confirmed with specific stability studies for this compound.

Table 1: Effect of pH on this compound Degradation Rate (Illustrative)

pHTemperature (°C)Degradation Rate Constant (k, day⁻¹) (Hypothetical)Half-life (t½, days) (Hypothetical)
3.0400.01069.3
5.0400.005138.6
7.4400.02527.7
9.0400.0808.7

Table 2: Effect of Temperature on this compound Degradation (Illustrative at pH 7.4)

Temperature (°C)Degradation Rate Constant (k, day⁻¹) (Hypothetical)Half-life (t½, days) (Hypothetical)
40.002346.5
250.01546.2
400.02527.7
600.1504.6

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • Water for Injection or HPLC-grade water

  • pH meter

  • HPLC system with UV or MS detector

  • Incubator/oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a specified time.

  • Thermal Degradation: Store aliquots of the stock solution at elevated temperatures (e.g., 60°C, 80°C) for a specified duration.

  • Photolytic Degradation: Expose aliquots of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[6][7][8]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact this compound from its degradation products, process impurities, and excipients.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and a photodiode array (PDA) or mass spectrometry (MS) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute the degradation products and the main compound.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

Method Development Strategy:

  • Analyze the unstressed and stressed samples from the forced degradation study.

  • Optimize the gradient, mobile phase composition, and other chromatographic parameters to achieve adequate separation (resolution > 1.5) between the main peak and all impurity peaks.

  • Use a PDA detector to check for peak purity.

  • If available, use an LC-MS system to identify the mass of the degradation products, which can help in elucidating the degradation pathways.

Visualizations

G cluster_degradation This compound Degradation Pathways Carperitide Intact this compound Hydrolysis Hydrolysis (Acid/Base) Carperitide->Hydrolysis Oxidation Oxidation Carperitide->Oxidation Deamidation Deamidation Carperitide->Deamidation Hydrolysis_Products Peptide Fragments Hydrolysis->Hydrolysis_Products Oxidized_Products Oxidized Met/Cys Oxidation->Oxidized_Products Deamidated_Products Asp/isoAsp forms Deamidation->Deamidated_Products

Caption: Major chemical degradation pathways for this compound.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Carperitide Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Collect Samples at Time Points stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze identify Identify Degradation Products (LC-MS) analyze->identify pathway Elucidate Degradation Pathways identify->pathway

Caption: Workflow for a forced degradation study of this compound.

G cluster_prevention Prevention of this compound Degradation Storage Proper Storage - Lyophilized: -20°C to -80°C, desiccated - Solution: Aliquot, -20°C to -80°C Stable_Product Stable Carperitide for Experiments Storage->Stable_Product Handling Careful Handling - Warm to RT before opening - Use sterile techniques Handling->Stable_Product Formulation Optimal Formulation - Use low pH buffer (4-6) - Protect from light Formulation->Stable_Product

Caption: Key strategies to prevent the degradation of this compound.

References

interpreting variable results in Carperitide acetate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting variable results in Carperitide acetate experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of the human atrial natriuretic peptide (ANP), a 28-amino acid hormone.[1][2] Its primary mechanism of action involves binding to natriuretic peptide receptors, which leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1] This elevation in cGMP results in several physiological effects, including vasodilation (the widening of blood vessels), natriuresis (excretion of sodium in the urine), and diuresis (increased urine production).[1][2] Additionally, this compound inhibits the secretion of endothelin-1, a potent vasoconstrictor, and suppresses the renin-angiotensin-aldosterone system (RAAS).[2][3]

Q2: We are observing a great deal of variability in our experimental results. What are the common sources of this variability?

Variability in this compound experiments can arise from several factors:

  • Peptide Quality and Handling:

    • Purity and Integrity: Ensure the purity of the this compound lot. The presence of impurities or truncated peptide sequences can affect biological activity.[1]

    • Solubility: Incomplete solubilization of the lyophilized peptide can lead to inaccurate concentrations. It is crucial to follow the manufacturer's instructions for reconstitution.[1]

    • Storage and Stability: this compound, like many peptides, is sensitive to degradation. Improper storage, such as exposure to light or repeated freeze-thaw cycles, can reduce its potency.[1] It should be stored at -20°C in its lyophilized form.[4]

  • Experimental Conditions:

    • Cell Culture Conditions: Factors such as cell passage number, confluency, and serum concentration in the culture medium can influence cellular responses.

    • Assay-Specific Variability: Inconsistent incubation times, temperature fluctuations, and differences in reagent preparation can all contribute to variability.

  • Biological Factors:

    • Receptor Expression Levels: The density of natriuretic peptide receptors on the cell type being studied can vary, leading to different magnitudes of response.

    • Endogenous Natriuretic Peptides: The presence of endogenous ANP in cell culture media or in vivo models can compete with this compound for receptor binding.

Q3: The clinical trial data for this compound seems to show conflicting results regarding its efficacy and safety. How should we interpret this?

The mixed results from clinical trials are a key area of investigation. Some studies indicate that this compound can improve hemodynamic parameters and provide symptom relief in acute heart failure.[1][5] However, other studies have raised concerns about its impact on mortality, with some showing no significant benefit or even an increase in in-hospital mortality.[1][6][7]

Key factors that may explain these discrepancies include:

  • Dosage: The effects of Carperitide appear to be highly dose-dependent. Some studies suggest that low-dose Carperitide may be associated with improved outcomes, while very low or higher doses may not be as effective or could be detrimental.[8][9]

  • Patient Population: The clinical effectiveness of Carperitide can be influenced by patient characteristics. Factors such as baseline blood pressure and renal function may predict a patient's response to the drug.[10]

Troubleshooting Guides

Issue 1: Inconsistent cGMP Assay Results

Problem: High variability or lack of a clear dose-response in cGMP accumulation assays.

Potential Cause Troubleshooting Step
Improper Sample Preparation Ensure cells are properly lysed to release intracellular cGMP. Use a phosphodiesterase inhibitor (e.g., IBMX) during cell stimulation to prevent cGMP degradation.
Reagent Issues Verify the quality and proper storage of all assay reagents, including the cGMP antibody and standards. Prepare fresh dilutions of standards for each experiment.
Assay Protocol Optimize incubation times and temperatures. Ensure thorough mixing of reagents in each well.
Cellular Factors Standardize cell seeding density and ensure monolayers are confluent. Use cells within a consistent passage number range.
Issue 2: Poor Reproducibility in Receptor Binding Assays

Problem: High non-specific binding or inconsistent Kd and Bmax values.

Potential Cause Troubleshooting Step
Radioligand Quality Use a high-purity radiolabeled ligand. Ensure it has not degraded due to improper storage.
Suboptimal Assay Conditions Optimize incubation time, temperature, and buffer composition (pH, ionic strength).
Inadequate Washing Ensure efficient and consistent washing steps to remove unbound radioligand.
Receptor Preparation Prepare fresh membrane fractions for each experiment if possible. Assess the protein concentration of the membrane preparation accurately.
Issue 3: Variable Dose-Response Curves

Problem: The dose-response curve is flat, shifted, or displays a biphasic (U-shaped) pattern.

Potential Cause Troubleshooting Step
Incorrect Peptide Concentration Verify the concentration of the this compound stock solution. Perform serial dilutions carefully.
Peptide Degradation Prepare fresh dilutions of this compound for each experiment from a properly stored stock.
Receptor Desensitization At high concentrations, prolonged exposure to this compound may lead to receptor desensitization or downregulation, potentially causing a biphasic response. Shorten incubation times or use a wider range of concentrations to fully characterize the curve.
Off-Target Effects At very high concentrations, the observed effect may be due to interactions with other signaling pathways.

Data Presentation

Table 1: Summary of Selected Clinical Trial Outcomes for this compound
Study/Analysis Patient Population Key Findings Citation
Meta-Analysis (2025)Acute Heart Failure (AHF)No significant difference in all-cause mortality or heart failure-related hospitalization. Significant heterogeneity in mortality outcomes was noted.[1]
Meta-Analysis (2025)Acute Heart Failure (AHF)Did not significantly reduce heart failure-related mortality compared to placebo. Associated with higher in-hospital mortality after resolving heterogeneity. ANP levels were significantly increased.[7]
COOPERATE-HF-J AnalysisAcute Decompensated Heart FailureLow-dose Carperitide was associated with lower cardiovascular and all-cause mortality within 1 year.[8][9][11]
PROTECT StudyAcute Decompensated Heart Failure (ADHF)Acute-phase low-dose Carperitide infusion improved the long-term prognosis of patients with ADHF.[5]
Propensity Score-Matched AnalysisAcute Heart Failure (AHF)Treatment with Carperitide was associated with increased in-hospital mortality.[6]

Experimental Protocols & Methodologies

cGMP Accumulation Assay in Cultured Endothelial Cells

This protocol outlines a method to measure intracellular cGMP levels in response to this compound stimulation.

  • Cell Culture: Plate human umbilical vein endothelial cells (HUVECs) in 24-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C.

  • Stimulation: Add varying concentrations of this compound to the wells and incubate for the desired time (e.g., 10-15 minutes) at 37°C.

  • Cell Lysis: Aspirate the media and lyse the cells using the lysis buffer provided with a cGMP assay kit.

  • cGMP Measurement: Determine the cGMP concentration in the cell lysates using a competitive enzyme immunoassay (EIA) or a fluorescent assay kit, following the manufacturer's instructions.

Radioligand Receptor Binding Assay

This protocol describes a method to characterize the binding of this compound to its receptor.

  • Membrane Preparation: Prepare membrane fractions from cells or tissues known to express natriuretic peptide receptors.

  • Binding Reaction: In a 96-well plate, incubate the membrane preparation with a radiolabeled ligand (e.g., 125I-ANP) and varying concentrations of unlabeled this compound (competitor).

  • Incubation: Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) and subsequently calculate the Ki (inhibition constant).

Endothelial Cell Permeability Assay (Transwell Assay)

This protocol assesses the effect of this compound on the permeability of an endothelial cell monolayer.

  • Cell Seeding: Seed endothelial cells onto the porous membrane of Transwell inserts and culture until a confluent monolayer is formed.

  • Treatment: Add this compound at various concentrations to the upper chamber of the Transwell inserts.

  • Permeability Measurement: Add a tracer molecule (e.g., FITC-dextran) to the upper chamber.

  • Sampling: At different time points, collect samples from the lower chamber.

  • Quantification: Measure the concentration of the tracer molecule in the samples from the lower chamber using a fluorescence plate reader. An increase in the tracer concentration in the lower chamber indicates increased permeability.

Visualizations

Carperitide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carperitide Carperitide acetate NPR_A NPR-A Receptor Carperitide->NPR_A Binds to GC Guanylate Cyclase NPR_A->GC Activates GTP GTP cGMP cGMP GTP->cGMP Converted by GC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Other Effects PKG->Vasodilation Leads to

Caption: this compound signaling pathway.

Experimental_Workflow_cGMP_Assay start Start cell_culture Culture Endothelial Cells to Confluence start->cell_culture pre_incubation Pre-incubate with Phosphodiesterase Inhibitor cell_culture->pre_incubation stimulation Stimulate with This compound pre_incubation->stimulation lysis Lyse Cells stimulation->lysis assay Perform cGMP Immunoassay lysis->assay analysis Data Analysis (Dose-Response Curve) assay->analysis end End analysis->end

Caption: Workflow for a cGMP accumulation assay.

Troubleshooting_Logic cluster_solutions Potential Solutions start Inconsistent Experimental Results check_peptide Verify Peptide Quality (Purity, Solubility, Storage) start->check_peptide check_protocol Review Experimental Protocol (Reagents, Timings, Conditions) start->check_protocol check_bio Consider Biological Variability (Cell Line, Receptor Expression) start->check_bio solution_peptide Use New Peptide Lot Optimize Solubilization check_peptide->solution_peptide solution_protocol Standardize Reagent Prep Calibrate Equipment check_protocol->solution_protocol solution_bio Use Consistent Cell Passage Normalize to Protein Content check_bio->solution_bio

Caption: A logical approach to troubleshooting.

References

Technical Support Center: Carperitide Acetate Tachyphylaxis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating carperitide acetate, particularly the phenomenon of tachyphylaxis observed in prolonged experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of human atrial natriuretic peptide (ANP), composed of 28 amino acids.[1] Its primary mechanism involves binding to the natriuretic peptide receptor-A (NPR-A). This binding activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] The subsequent increase in intracellular cGMP concentration mediates the downstream physiological effects.[2]

Key downstream effects of elevated cGMP include:

  • Vasodilation: Relaxation of vascular smooth muscle, which reduces systemic vascular resistance and blood pressure.[2]

  • Natriuresis and Diuresis: Increased excretion of sodium and water by the kidneys.[2]

  • Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Suppression of renin secretion, which in turn reduces levels of angiotensin II and aldosterone.[1][2]

Q2: What is tachyphylaxis and why is it a concern in prolonged carperitide experiments?

A2: Tachyphylaxis is a rapid and short-term decrease in response to a drug following its administration.[3] It is characterized by a diminished response to a certain dose after repeated or continuous exposure, requiring higher doses to achieve the same effect.[4] In the context of carperitide experiments, tachyphylaxis manifests as an attenuation of its vasodilatory, natriuretic, and diuretic effects over time. This is a critical consideration for long-term infusion studies as it can lead to a misinterpretation of the drug's efficacy and therapeutic potential.

Q3: What are the known mechanisms underlying carperitide tachyphylaxis?

A3: The primary mechanism of tachyphylaxis for carperitide and other natriuretic peptides is receptor desensitization, specifically of the NPR-A receptor. This is not typically due to receptor internalization or downregulation.[5] Instead, it is primarily caused by:

  • Receptor Dephosphorylation: Continuous exposure to carperitide leads to the dephosphorylation of the NPR-A receptor.[6][7] This dephosphorylation reduces the receptor's guanylyl cyclase activity, thereby decreasing cGMP production in response to ligand binding.[6][7] This process is mediated by specific protein phosphatases.[6]

  • Feedback Regulation: Increased intracellular cGMP can activate phosphodiesterases (PDEs), which in turn degrade cGMP, creating a negative feedback loop that can contribute to the attenuation of the signal.

Troubleshooting Guides

Issue 1: Diminished Natriuretic and Diuretic Response Over Time

Symptoms:

  • Initial robust increase in urine output and sodium excretion following carperitide administration.

  • A gradual decline in these parameters despite continuous infusion of the drug at a constant rate.

Possible Causes:

  • Receptor Desensitization: The most likely cause is homologous desensitization of the NPR-A receptor in the kidneys due to dephosphorylation.[6][7]

  • Experimental Model Factors: The underlying pathophysiology of the animal model (e.g., heart failure) can influence the renal response to ANP.[8] Rats with chronic heart failure have shown an attenuated renal response to ANP.[8]

  • Compensatory Neurohormonal Activation: Prolonged vasodilation and natriuresis can trigger compensatory activation of systems like the RAAS, which can counteract the effects of carperitide.

Recommended Actions:

  • Incorporate "Washout" Periods: If the experimental design allows, introduce drug-free intervals to permit receptor resensitization. The reversibility of tachyphylaxis is a key characteristic.[4]

  • Vary the Infusion Rate: Investigate if a lower, more intermittent dosing strategy can maintain efficacy over a longer duration compared to a high, continuous infusion.

  • Measure Key Biomarkers: Quantify plasma and urinary cGMP levels, as well as markers of RAAS activation (e.g., plasma renin activity, aldosterone) at multiple time points to correlate the physiological response with the signaling pathway.

Experimental Protocols & Data

Protocol 1: Assessment of Renal NPR-A Desensitization

Objective: To determine if prolonged carperitide infusion leads to a reduction in NPR-A responsiveness in renal tissue.

Methodology:

  • Animal Model: Utilize a relevant animal model (e.g., Sprague-Dawley rats).

  • Experimental Groups:

    • Control Group: Continuous infusion of vehicle (e.g., saline).

    • Carperitide Group: Continuous infusion of carperitide at a clinically relevant dose for a prolonged period (e.g., 24-48 hours).

  • Tissue Harvesting: At the end of the infusion period, euthanize the animals and harvest the kidneys.

  • Membrane Preparation: Prepare renal cortical and medullary membranes by homogenization and differential centrifugation.

  • Guanylyl Cyclase Activity Assay:

    • Incubate the prepared membranes with GTP and a phosphodiesterase inhibitor (e.g., IBMX).

    • Stimulate the membranes with a saturating concentration of carperitide.

    • Quantify the amount of cGMP produced using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).

  • Data Analysis: Compare the carperitide-stimulated cGMP production in membranes from the control and carperitide-treated groups. A significant reduction in cGMP production in the carperitide group indicates receptor desensitization.

Table 1: Hypothetical Time-Course of Carperitide's Natriuretic Effect

This table illustrates the expected decline in sodium excretion during a continuous infusion of carperitide, demonstrating tachyphylaxis.

Time Point (Hours)Infusion Rate (µg/kg/min)Urinary Sodium Excretion (µmol/min) - ControlUrinary Sodium Excretion (µmol/min) - Carperitide% Change from Baseline (Carperitide)
0 (Baseline)01.5 ± 0.21.6 ± 0.30%
20.11.6 ± 0.28.5 ± 1.1+431%
60.11.5 ± 0.36.2 ± 0.9+288%
120.11.4 ± 0.24.1 ± 0.7+156%
240.11.5 ± 0.32.5 ± 0.5+56%

Data are presented as mean ± SEM and are hypothetical, based on typical experimental outcomes.

Visualizations

Signaling Pathway of Carperitide and Desensitization

Carperitide_Pathway Carperitide Carperitide (ANP Analog) NPRA NPR-A Receptor (Phosphorylated/Active) Carperitide->NPRA Binding GTP GTP NPRA->GTP Activates Guanylyl Cyclase Domain Dephosphorylated_NPRA NPR-A Receptor (Dephosphorylated/Inactive) NPRA->Dephosphorylated_NPRA cGMP cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Effects Physiological Effects (Vasodilation, Natriuresis) PKG->Physiological_Effects Phosphorylation of target proteins Phosphatase Protein Phosphatases (e.g., PP2C) Phosphatase->NPRA

Caption: Carperitide signaling and desensitization pathway.

Experimental Workflow for Tachyphylaxis Study

Tachyphylaxis_Workflow start Start: Acclimatize Animal Models groups Randomize into Groups (Control vs. Carperitide) start->groups infusion Initiate Continuous IV Infusion groups->infusion monitoring Monitor Physiological Parameters (Urine Output, Blood Pressure) infusion->monitoring sampling Collect Samples at Time Points (0, 2, 6, 12, 24h) (Blood, Urine) monitoring->sampling During Infusion termination Experiment Termination (e.g., 24 hours) monitoring->termination End of Infusion Period sampling->monitoring tissue Harvest Tissues (Kidneys, Aorta) termination->tissue analysis Biochemical & Functional Analysis (cGMP levels, Receptor Activity) tissue->analysis end End: Data Interpretation analysis->end

Caption: Workflow for an in vivo carperitide tachyphylaxis experiment.

Troubleshooting Logic for Attenuated Response

Troubleshooting_Logic start Symptom: Attenuated response to prolonged carperitide infusion q1 Was the initial response robust? start->q1 cause1 Possible Cause: Receptor Desensitization (Tachyphylaxis) q1->cause1 Yes cause2 Possible Cause: Drug Formulation/Delivery Issue q1->cause2 No cause3 Possible Cause: Model-specific Blunted Response cause1->cause3 Also consider action1 Action: - Measure cGMP levels over time - Perform receptor activity assay - Test intermittent dosing cause1->action1 action2 Action: - Verify drug concentration - Check infusion pump calibration - Ensure catheter patency cause2->action2 action3 Action: - Review literature for the model - Compare with a different model - Assess baseline neurohormonal status cause3->action3

Caption: Troubleshooting decision tree for attenuated carperitide response.

References

Carperitide Acetate Immunoassay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Carperitide Acetate Immunoassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the quantitative determination of this compound in biological samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound immunoassays, which are often competitive ELISAs.

1. Poor Standard Curve: Low R-squared (R²) Value or Poor Shape

  • Question: My standard curve has a low R² value and does not look sigmoidal. What are the possible causes and solutions?

  • Answer: A poor standard curve is a critical issue that affects the accuracy of your results. Here are the common causes and how to address them:

Possible CauseRecommended Solution
Improper Standard Preparation Ensure the lyophilized this compound standard is fully reconstituted and vortexed gently before preparing serial dilutions. Use calibrated pipettes for all dilutions.[1]
Degraded Standard Aliquot the reconstituted standard and store it at -20°C or lower to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each assay.[2]
Incorrect Dilution Series Double-check all calculations for the dilution series. Ensure you are using the correct diluent buffer as specified in the protocol.
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques. Ensure there are no air bubbles in the wells.[3]
Inappropriate Curve Fitting Model Use a 4-parameter logistic (4-PL) or 5-parameter logistic (5-PL) curve fit, which is standard for competitive immunoassays.
Contaminated Reagents Use fresh, high-purity water and reagents to prepare all buffers and solutions.

2. High Background or Non-Specific Binding

  • Question: I am observing high optical density (OD) readings in my blank or zero-standard wells. What can I do to reduce the background?

  • Answer: High background can mask the true signal and reduce the dynamic range of the assay. Consider the following:

Possible CauseRecommended Solution
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5) and ensure that the wells are completely filled and emptied during each wash. An automated plate washer can improve consistency.[2][3]
Ineffective Blocking Ensure the blocking buffer is fresh and completely covers the well surface. You may need to optimize the blocking buffer composition or incubation time.
High Concentration of Detection Antibody Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio.
Cross-Contamination Use fresh pipette tips for each standard and sample. Be careful not to splash reagents between wells.[4]
Substrate Incubation in Light Incubate the substrate in the dark to prevent photobleaching and high background.

3. Weak or No Signal

  • Question: I am not detecting any signal, or the signal is very weak across the entire plate, including the standards. What should I do?

  • Answer: A lack of signal can be frustrating. Here's a systematic way to troubleshoot this issue:

Possible CauseRecommended Solution
Incorrect Reagent Addition Sequence Carefully review the assay protocol to ensure all reagents were added in the correct order.
Expired or Inactive Reagents Check the expiration dates of all kit components. Ensure enzymes (like HRP) and substrates have been stored correctly to maintain activity.
Insufficient Incubation Times or Incorrect Temperature Adhere to the recommended incubation times and temperatures in the protocol. Ensure the plate is brought to room temperature before adding reagents if required.[1]
Presence of Inhibitors in Buffers Ensure that buffers do not contain inhibiting substances. For example, sodium azide is an inhibitor of HRP.
Low Analyte Concentration in Samples If the standard curve is acceptable but samples show no signal, the this compound concentration may be below the detection limit of the assay. Consider concentrating the samples or using a more sensitive assay.

4. High Coefficient of Variation (CV%)

  • Question: The replicates for my standards or samples have a high CV%. How can I improve the precision of my assay?

  • Answer: A high CV% indicates poor reproducibility between replicates. The goal is typically a CV of <20%.[3] Here are some common reasons and solutions:

Possible CauseRecommended Solution
Inconsistent Pipetting Ensure consistent and accurate pipetting. Use a multichannel pipette for adding reagents to multiple wells simultaneously, and make sure all channels are dispensing equal volumes.[4]
Bubbles in Wells Inspect the plate for bubbles before reading and remove them if present, as they can interfere with the optical reading.[2][3]
Uneven Washing Ensure all wells are washed with the same vigor and for the same duration. Automated plate washers can help maintain consistency.[2][3]
"Edge Effects" This can be caused by temperature gradients across the plate during incubation. To minimize this, ensure the plate is sealed properly and placed in the center of the incubator. Allowing all reagents and the plate to equilibrate to room temperature before starting can also help.[3]
Improper Sample Mixing Thoroughly mix samples before aliquoting them into the wells.

5. Potential Cross-Reactivity and Interference

  • Question: Could other molecules in my sample be interfering with the assay and affecting my results?

  • Answer: Yes, interference from other molecules is a possibility in immunoassays.

Possible CauseRecommended Solution
Cross-Reactivity with Related Peptides Carperitide is a recombinant form of atrial natriuretic peptide (ANP). Immunoassays for natriuretic peptides can sometimes show cross-reactivity with other family members like B-type natriuretic peptide (BNP), C-type natriuretic peptide (CNP), or their precursors (proANP, proBNP).[5][6][7] Check the assay's specificity data provided by the manufacturer. If cross-reactivity is suspected, you may need to use a more specific antibody or a different analytical method for confirmation.
Interference from Plasma/Serum Components Components in complex matrices like plasma or serum can interfere with antibody-antigen binding. This is known as matrix interference.[8][9][10][11] To assess this, perform spike and recovery experiments and dilution linearity tests. If matrix effects are significant, you may need to dilute your samples further or use a specialized assay buffer.
Heterophilic Antibodies The presence of heterophilic antibodies (like HAMA - human anti-mouse antibodies) in patient samples can bridge the capture and detection antibodies, leading to falsely elevated results.[8] Commercial kits often include blocking agents to minimize this, but if suspected, specific blocking tubes can be used.

Quantitative Data Summary

The following tables provide typical performance characteristics for a Carperitide (or analogous human ANP) immunoassay. Note that these values can vary between different kits and laboratories.

Table 1: Typical Immunoassay Performance Characteristics

ParameterTypical ValueDescription
Detection Range 10 - 2000 pg/mLThe range of concentrations over which the assay is accurate and precise.
Sensitivity (Lower Limit of Detection) < 10 pg/mLThe lowest concentration of Carperitide that can be reliably distinguished from zero.
Intra-Assay Precision (CV%) < 10%The variation within a single assay run.
Inter-Assay Precision (CV%) < 15%The variation between different assay runs.

Table 2: Expected Plasma Concentrations of ANP Following Carperitide Infusion

These values are provided for context and are based on clinical studies. Actual concentrations will depend on the dosage and patient's physiological state.

Treatment GroupMedian ANP Concentration (pg/mL)
No Carperitide185
Very Low-Dose Carperitide (<0.02 µg/kg/min)595
Low-Dose Carperitide (≥0.02 µg/kg/min)999
Data from a study measuring ANP levels 24 hours after Carperitide infusion in patients with acute heart failure.[12]

Experimental Protocols

This section provides a detailed methodology for a typical competitive ELISA for this compound.

Sample Handling and Preparation

  • Plasma: Collect blood in tubes containing EDTA as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection. Aliquot the plasma and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Serum: Collect blood in a serum separator tube. Allow the blood to clot for 30-60 minutes at room temperature, then centrifuge at 1,000 x g for 15 minutes at 4°C. Aliquot the serum and store at -80°C.

  • Cell Culture Supernatants: Centrifuge at 1,000 x g for 20 minutes to remove any cellular debris. Aliquot the supernatant and store at -80°C.

Reagent Preparation

  • Wash Buffer: Dilute the concentrated wash buffer (typically 20x or 25x) with deionized water to a 1x solution.

  • Standard Dilutions: Reconstitute the lyophilized this compound standard with the provided standard diluent to create a stock solution. Perform serial dilutions of the stock solution to generate a standard curve (e.g., 2000, 1000, 500, 250, 125, 62.5, 31.25, 0 pg/mL).

  • Biotinylated Antibody: Dilute the concentrated biotinylated anti-Carperitide antibody to its working concentration with the appropriate diluent.

  • HRP-Conjugate: Dilute the concentrated Streptavidin-HRP conjugate to its working concentration.

  • Substrate Solution: Prepare the TMB substrate solution just before use.

  • Stop Solution: The stop solution (typically a strong acid) is usually ready to use.

Assay Procedure (Competitive ELISA)

  • Add Standard/Sample and Biotinylated Antibody: Add 50 µL of each standard and sample to the appropriate wells of the antibody-coated microplate. Immediately add 50 µL of the biotinylated anti-Carperitide antibody working solution to each well.

  • Incubate: Cover the plate and incubate for 1-2 hours at 37°C.

  • Wash: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of 1x Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.

  • Add HRP-Conjugate: Add 100 µL of the HRP-conjugate working solution to each well.

  • Incubate: Cover the plate and incubate for 30-60 minutes at 37°C.

  • Wash: Repeat the wash step as described in step 3.

  • Add Substrate: Add 100 µL of the TMB substrate solution to each well.

  • Incubate: Incubate the plate in the dark at room temperature for 15-30 minutes, or until color develops.

  • Add Stop Solution: Add 50 µL of the Stop Solution to each well. The color will change from blue to yellow.

  • Read Plate: Read the optical density of each well at 450 nm within 30 minutes of adding the stop solution.

Visualizations

Carperitide Signaling Pathway

Carperitide_Signaling_Pathway Carperitide Signaling Pathway Carperitide Carperitide (α-hANP) NPR_A Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPR_A Binds to GC Guanylate Cyclase (intracellular domain) NPR_A->GC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzes conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to Natriuresis_Diuresis Natriuresis & Diuresis PKG->Natriuresis_Diuresis Promotes RAAS_Inhibition Inhibition of RAAS PKG->RAAS_Inhibition Contributes to

Caption: Carperitide binds to NPR-A, activating guanylate cyclase to produce cGMP, leading to vasodilation.

Troubleshooting Workflow for High CV%

High_CV_Troubleshooting Troubleshooting High CV% Start High CV% (>20%) in replicates Check_Pipetting Review Pipetting Technique? Start->Check_Pipetting Calibrate_Pipettes Calibrate Pipettes & Use Proper Technique Check_Pipetting->Calibrate_Pipettes Yes Check_Washing Consistent Plate Washing? Check_Pipetting->Check_Washing No Calibrate_Pipettes->Check_Washing Automate_Washing Use Automated Washer & Ensure No Clogs Check_Washing->Automate_Washing No Check_Bubbles Bubbles in Wells? Check_Washing->Check_Bubbles Yes Automate_Washing->Check_Bubbles Remove_Bubbles Remove Bubbles Before Reading Check_Bubbles->Remove_Bubbles Yes Check_Edge_Effects Possible Edge Effects? Check_Bubbles->Check_Edge_Effects No Remove_Bubbles->Check_Edge_Effects Seal_Plate Seal Plate During Incubation & Equilibrate Check_Edge_Effects->Seal_Plate Yes Resolved Problem Resolved Check_Edge_Effects->Resolved No Seal_Plate->Resolved

Caption: A logical workflow to diagnose and resolve high coefficient of variation in your immunoassay.

References

minimizing off-target effects of Carperitide acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Carperitide acetate during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a synthetic analog of human atrial natriuretic peptide (ANP).[1][2] Its primary mechanism involves binding to the natriuretic peptide receptor-A (NPR-A), which activates guanylate cyclase and increases intracellular cyclic guanosine monophosphate (cGMP).[3][4] This signaling cascade leads to several physiological effects, including vasodilation, natriuresis (sodium excretion), and diuresis (water excretion).[1][2][3] this compound also inhibits the renin-angiotensin-aldosterone system (RAAS) and suppresses sympathetic nervous system activity.[3][4]

Q2: What are the main off-target effects of this compound observed in experimental settings?

The most significant off-target effect of this compound is hypotension (low blood pressure) due to its potent vasodilatory properties.[5] Other potential off-target effects include renal dysfunction and electrolyte imbalances, such as hypokalemia (low potassium) and hypomagnesemia (low magnesium).[5]

Q3: How can I minimize the hypotensive effects of this compound in my experiments?

The primary strategy to mitigate hypotension is through careful dose optimization.[4][6] Starting with lower doses and performing dose-response studies is crucial. Additionally, consider the use of sustained-release formulations to maintain a steady, lower concentration of the peptide. In animal studies, continuous intravenous infusion is often preferred over bolus injections to avoid sharp drops in blood pressure.[6]

Q4: Are there any strategies to counteract hypotension if it occurs?

In a preclinical research setting, if significant hypotension is observed, immediate cessation of this compound administration is the first step. Depending on the experimental model and design, the use of vasopressors can be considered to counteract the hypotensive effects.[7] However, this should be a pre-planned component of the study design to avoid confounding results.

Troubleshooting Guides

Issue 1: Unexpectedly Severe Hypotension in Animal Models

Symptoms:

  • A rapid and significant drop in mean arterial pressure (MAP) of more than 20-30% from baseline after this compound administration.

  • Signs of distress in the animal, such as lethargy or reduced activity.

Possible Causes:

  • Dose too high: The administered dose of this compound may be in the supratherapeutic range for the specific animal model or individual animal.

  • Rapid administration: A bolus injection can lead to a rapid peak plasma concentration and an exaggerated hypotensive response.

  • Anesthesia interaction: Certain anesthetics can potentiate the hypotensive effects of vasodilators.

Troubleshooting Steps:

  • Review Dosing Protocol:

    • Compare the administered dose to published preclinical data for the same or similar animal models.

    • If limited data is available, perform a pilot dose-escalation study to determine the maximum tolerated dose (MTD).

  • Optimize Administration Route and Rate:

    • Switch from bolus injection to a controlled intravenous infusion to achieve a steady-state concentration.

    • If using a bolus, administer it more slowly over a longer period.

  • Evaluate Anesthetic Protocol:

    • Review the literature for potential interactions between your chosen anesthetic and vasodilators.

    • If possible, use a different anesthetic with a more stable cardiovascular profile or conduct studies in conscious animals.[8]

  • Consider Co-administration (with caution):

    • In specific experimental designs, the co-administration of a vasopressor might be considered to maintain blood pressure within a target range. This requires careful validation to ensure it does not interfere with the primary endpoints of the study.

Issue 2: Evidence of Renal Dysfunction in Experimental Animals

Symptoms:

  • Elevated serum creatinine and blood urea nitrogen (BUN) levels.

  • Decreased glomerular filtration rate (GFR).

  • Changes in urine output (oliguria or anuria).

Possible Causes:

  • Hypotension-induced renal hypoperfusion: Severe drops in blood pressure can reduce blood flow to the kidneys, leading to acute kidney injury.

  • Direct nephrotoxic effects: While less common, direct effects on renal tubules cannot be entirely ruled out without specific investigation.

Troubleshooting Steps:

  • Monitor Renal Function Parameters:

    • Routinely measure serum creatinine and BUN.

    • Assess GFR using methods like FITC-sinistrin clearance for a more accurate evaluation.[9]

    • Collect urine to monitor for proteinuria and changes in volume.

  • Correlate with Hemodynamic Data:

    • Analyze blood pressure data to determine if episodes of hypotension precede or coincide with signs of renal dysfunction.

  • Dose Adjustment:

    • Reduce the dose of this compound to a level that does not cause significant hypotension.

  • In Vitro Nephrotoxicity Assessment:

    • Use in vitro models, such as human renal proximal tubule epithelial cells (HRPTEpiC), to investigate direct cytotoxic effects.[10]

Issue 3: Significant Electrolyte Imbalances

Symptoms:

  • Decreased serum potassium (hypokalemia) or magnesium (hypomagnesemia) levels.

Possible Causes:

  • Natriuretic and diuretic effects: this compound's primary action is to increase sodium and water excretion, which can also lead to the loss of other electrolytes.

Troubleshooting Steps:

  • Monitor Serum Electrolytes:

    • Regularly measure serum electrolyte levels (sodium, potassium, chloride, magnesium, calcium, and phosphate) from blood samples.[11]

  • Hydration and Diet:

    • Ensure animals have free access to water and a balanced diet to help naturally replenish electrolytes.

  • Adjust Dosing Regimen:

    • Lowering the dose or using an intermittent dosing schedule may reduce the impact on electrolyte balance.

Quantitative Data Summary

Table 1: Dose-Dependent Incidence of Hypotension with this compound (Clinical Data)

Dosage (μg/kg/min)Number of PatientsIncidence of Hypotension (%)Reference
0.025 - 0.051,8323.55[12]
0.05 - 0.1 (median 0.085)3,7779.5[13]
<0.02 (Very Low-Dose)593Higher than low-dose[14]
≥0.02 (Low-Dose)744Lower than very low-dose[14]

Table 2: Effects of Low-Dose Carperitide on Renal Function in a Clinical Setting

ParameterCarperitide GroupControl Groupp-valueReference
Serum Creatinine (POD 3)Significantly LowerHigher<0.05[15]
Creatinine Clearance (POD 2 & 3)Significantly HigherLower<0.05[15]

Experimental Protocols

Protocol 1: Assessment of Carperitide-Induced Hypotension in Conscious Rats

Objective: To measure the effect of this compound on blood pressure in a conscious rat model to avoid the confounding effects of anesthesia.

Methodology:

  • Animal Preparation:

    • Surgically implant a catheter into the femoral or carotid artery of the rat for direct blood pressure measurement.

    • Allow the animal to recover for at least 48 hours.

    • House the rat in a metabolic cage that allows for free movement.

  • Acclimatization:

    • Acclimatize the rat to the experimental setup for at least 1-2 hours before baseline measurements.

  • Baseline Measurement:

    • Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for a stable period (e.g., 30-60 minutes).

  • Carperitide Administration:

    • Administer this compound via a pre-implanted intravenous catheter.

    • For a dose-response study, start with the lowest dose and escalate after a washout period or use separate groups of animals for each dose.

    • A continuous infusion is recommended over a bolus injection.

  • Data Recording and Analysis:

    • Continuously record blood pressure and heart rate for a defined period post-administration.

    • Calculate the mean arterial pressure (MAP).

    • Analyze the change in blood pressure parameters from baseline for each dose.

Protocol 2: In Vitro Vascular Smooth Muscle Relaxation Assay

Objective: To determine the vasodilatory potency of this compound on isolated vascular smooth muscle.

Methodology:

  • Tissue Preparation:

    • Euthanize a rat and excise a segment of the thoracic aorta or superior mesenteric artery.[16]

    • Carefully remove adherent connective tissue and cut the artery into rings (2-3 mm in length).

  • Mounting:

    • Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration and Pre-contraction:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.

    • Induce a stable contraction with a vasoconstrictor agent (e.g., phenylephrine or KCl).

  • Carperitide Treatment:

    • Once a stable contraction plateau is reached, add increasing cumulative concentrations of this compound to the organ bath.

  • Data Analysis:

    • Record the relaxation response as a percentage of the pre-contraction tension.

    • Plot a concentration-response curve and calculate the EC50 (half-maximal effective concentration).

Protocol 3: Assessment of Renal Function in Rodents

Objective: To evaluate the impact of this compound on renal function in a rodent model.

Methodology:

  • Animal Dosing:

    • Administer this compound to rodents at various doses for a specified duration (acute or chronic study).

  • Urine Collection:

    • House animals in metabolic cages for 24-hour urine collection.[17]

    • Measure urine volume and analyze for albumin and creatinine to determine the albumin-to-creatinine ratio (a marker of kidney damage).[18]

  • Blood Sample Collection:

    • Collect blood samples at baseline and at the end of the study.

    • Measure serum creatinine and blood urea nitrogen (BUN) levels.[18]

  • Glomerular Filtration Rate (GFR) Measurement:

    • For a more precise assessment, measure GFR using the plasma clearance of a filtration marker like FITC-sinistrin.[9]

    • This involves a single intravenous injection of FITC-sinistrin followed by serial blood sampling to determine the clearance rate.[9]

  • Histopathology:

    • At the end of the study, harvest the kidneys for histological examination to assess for any structural damage.

Visualizations

Carperitide_Signaling_Pathway Carperitide This compound NPRA NPR-A Receptor Carperitide->NPRA Binds to RAAS RAAS Inhibition Carperitide->RAAS GC Guanylate Cyclase NPRA->GC Activates GTP GTP GC->GTP cGMP cGMP GTP->cGMP Converts to PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis Natriuresis PKG->Natriuresis Diuresis Diuresis PKG->Diuresis

Caption: Signaling pathway of this compound.

Experimental_Workflow_Hypotension Start Start: Observe Severe Hypotension Stop Stop Carperitide Administration Start->Stop CheckDose Review Dosing Protocol Stop->CheckDose DoseHigh Dose is too high CheckDose->DoseHigh Yes DoseOK Dose is within range CheckDose->DoseOK No ReduceDose Reduce Dose / Perform Dose-Response Study DoseHigh->ReduceDose CheckAdmin Review Administration Method DoseOK->CheckAdmin Monitor Monitor Vitals and Document ReduceDose->Monitor Bolus Bolus Injection CheckAdmin->Bolus Yes InfusionOK Continuous Infusion CheckAdmin->InfusionOK No SwitchInfusion Switch to Continuous Infusion Bolus->SwitchInfusion CheckAnesthesia Review Anesthetic Protocol InfusionOK->CheckAnesthesia SwitchInfusion->Monitor Interaction Potential Interaction CheckAnesthesia->Interaction Yes NoInteraction No Known Interaction CheckAnesthesia->NoInteraction No ChangeAnesthetic Consider Alternative Anesthetic Interaction->ChangeAnesthetic NoInteraction->Monitor ChangeAnesthetic->Monitor End End Troubleshooting Monitor->End

Caption: Troubleshooting workflow for hypotension.

Logical_Relationship_Off_Target Carperitide This compound PrimaryEffect Primary Effect: Vasodilation, Natriuresis, Diuresis Carperitide->PrimaryEffect OffTarget Off-Target Effects Carperitide->OffTarget Hypotension Hypotension OffTarget->Hypotension RenalDysfunction Renal Dysfunction OffTarget->RenalDysfunction ElectrolyteImbalance Electrolyte Imbalance OffTarget->ElectrolyteImbalance Mitigation Mitigation Strategies Hypotension->Mitigation RenalDysfunction->Mitigation ElectrolyteImbalance->Mitigation DoseOpt Dose Optimization Mitigation->DoseOpt Formulation Sustained-Release Formulation Mitigation->Formulation Monitoring Close Monitoring Mitigation->Monitoring

Caption: Relationship of effects and mitigation.

References

Carperitide Acetate and Renal Function: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers investigating the effects of carperitide acetate on renal function. Carperitide, a recombinant form of human atrial natriuretic peptide (ANP), is utilized for its vasodilatory and diuretic properties, particularly in the management of acute decompensated heart failure (ADHF).[1][2][3] However, its impact on renal function can be complex, with studies reporting both renoprotective effects and the potential for worsening renal function (WRF).[2][4][5] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comprehensive data summaries to support your research endeavors.

Troubleshooting Guide: Investigating Unexpected Renal Function Changes

During your experiments with this compound, you may encounter unexpected alterations in markers of renal function. This guide provides a structured approach to troubleshooting these issues.

Issue 1: Unexpected Increase in Serum Creatinine or Decrease in eGFR

  • Possible Cause 1: Hypotension-Induced Renal Hypoperfusion. Carperitide's primary mechanism involves vasodilation, which can lead to a drop in blood pressure.[2] Significant hypotension can compromise renal perfusion, leading to a decrease in GFR and a subsequent rise in serum creatinine.

    • Troubleshooting Steps:

      • Monitor Blood Pressure Closely: Implement continuous or frequent blood pressure monitoring, especially during the initial infusion period.

      • Dose Adjustment: If hypotension occurs, consider reducing the infusion rate of carperitide as per your experimental protocol.

      • Fluid Status Assessment: Ensure adequate hydration of the subject to support renal perfusion.

      • Concomitant Medications: Review for other medications that may exacerbate hypotension.

  • Possible Cause 2: Pre-existing Renal Dysfunction. Patients with underlying chronic kidney disease (CKD) are more susceptible to further renal impairment.[2][5]

    • Troubleshooting Steps:

      • Baseline Renal Function Assessment: Ensure a thorough baseline assessment of renal function (serum creatinine, eGFR, and urinalysis) before initiating carperitide.

      • Risk Stratification: Identify subjects with pre-existing renal impairment as a high-risk group requiring more intensive monitoring.

      • Lower Initial Dose: Consider initiating carperitide at a lower dose in subjects with compromised renal function.

  • Possible Cause 3: Inaccurate Measurement.

    • Troubleshooting Steps:

      • Verify Sample Integrity: Ensure proper collection, handling, and storage of blood samples for creatinine measurement.

      • Calibrate Instruments: Confirm that laboratory instruments for creatinine analysis are properly calibrated.

      • Repeat Measurement: If an unexpected result is obtained, consider a repeat measurement to rule out laboratory error.

Issue 2: Inconsistent or Unexpected Urine Output

  • Possible Cause 1: Variable Diuretic Response. The diuretic and natriuretic effects of carperitide can vary among individuals.

    • Troubleshooting Steps:

      • Standardize Hydration: Maintain a consistent hydration protocol for all subjects to minimize variability in urine output due to fluid intake.

      • Monitor Urine Electrolytes: Measure urine sodium and potassium to assess the natriuretic effect of carperitide directly.

      • Consider Concomitant Diuretics: If loop diuretics are used concurrently, their effects may mask or alter the diuretic response to carperitide.

  • Possible Cause 2: Bladder Catheter Issues (if applicable).

    • Troubleshooting Steps:

      • Check for Obstruction: Ensure the urinary catheter is patent and not kinked or blocked.

      • Confirm Proper Placement: Verify the correct positioning of the catheter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound can lead to worsening renal function?

A1: The most cited reason for carperitide-associated worsening renal function is hypotension-induced renal hypoperfusion.[2][5] Carperitide is a potent vasodilator, and a significant decrease in systemic blood pressure can lead to reduced blood flow to the kidneys, thereby decreasing the glomerular filtration rate (GFR). This is particularly a concern in patients who are volume-depleted or have pre-existing renal artery stenosis.

Q2: Are there specific patient populations at higher risk for developing renal dysfunction with carperitide treatment?

A2: Yes, clinical data suggests that patients with pre-existing renal dysfunction (elevated baseline serum creatinine or low eGFR) and those who experience hypotension during treatment are at an increased risk of developing worsening renal function.[2][5]

Q3: What are the expected effects of carperitide on key renal function parameters in a typical response?

A3: In a favorable response, carperitide is expected to induce diuresis and natriuresis, leading to an increase in urine output and sodium excretion.[2][4] Some studies have shown that it can preserve or even improve renal function in certain settings, such as in patients undergoing cardiovascular surgery, by increasing creatinine clearance and reducing serum creatinine levels.[4]

Q4: How should I monitor renal function during my experiments with carperitide?

A4: Comprehensive monitoring should include:

  • Baseline measurements: Serum creatinine, blood urea nitrogen (BUN), and calculated eGFR before initiating carperitide.

  • Frequent monitoring during infusion: Regular monitoring of serum creatinine and eGFR (e.g., at 24, 48, and 72 hours) is crucial.

  • Urine output: Continuous or hourly urine output measurement is essential to assess the diuretic response.

  • Blood pressure: Continuous or frequent blood pressure monitoring is critical to detect and manage hypotension.

Q5: Can carperitide be used in subjects with pre-existing chronic kidney disease (CKD)?

A5: The use of carperitide in patients with CKD requires caution. While some studies have investigated its use in this population, the risk of worsening renal function is higher.[5] If your experimental design includes subjects with CKD, it is advisable to use a lower starting dose and implement more intensive renal and hemodynamic monitoring.

Quantitative Data Summary

The following tables summarize quantitative data from clinical studies investigating the effects of carperitide on renal function.

Table 1: Effect of Carperitide on Renal Function Markers in Patients Undergoing Cardiovascular Surgery

ParameterCarperitide GroupControl Groupp-valueReference
Change in Serum Creatinine (mg/dL)
Study A-0.1 ± 0.3+0.2 ± 0.4<0.05Fictional Example
Study BNo significant changeNo significant changeNS[6]
Creatinine Clearance (mL/min)
Study CIncreased by 15%Decreased by 5%<0.01Fictional Example
Incidence of Worsening Renal Function
Study D7%Not Reported-[5]
Study E8.5%5.7%NSFictional Example

Note: Data presented are illustrative and should be supplemented with data from specific studies relevant to your research.

Table 2: Predictors of Worsening Renal Function (WRF) in Patients with Acute Decompensated Heart Failure (ADHF) Treated with Low-Dose Carperitide

PredictorOdds Ratio (OR)95% Confidence Interval (CI)p-valueReference
Hypotension (SBP <90 mmHg) within 12h8.72.38 - 35.880.0012[5]
Serum Creatinine on Admission (per 1 mg/dL increase)3.641.84 - 7.670.0003[5]

Experimental Protocols

Protocol 1: Assessment of Renal Function in a Pre-clinical Animal Model of Heart Failure Treated with Carperitide

  • Animal Model: Induce heart failure in a suitable animal model (e.g., coronary artery ligation in rats).

  • Baseline Measurements:

    • Collect blood samples via tail vein or other appropriate method to measure baseline serum creatinine and BUN.

    • Place animals in metabolic cages to collect 24-hour urine for measurement of urine volume, creatinine, sodium, and potassium.

    • Calculate baseline creatinine clearance as an estimate of GFR: (Urine Creatinine x Urine Volume) / (Serum Creatinine x Time).

  • Carperitide Administration:

    • Administer this compound via continuous intravenous infusion at the desired dose. A control group should receive a vehicle infusion.

  • Monitoring During Infusion:

    • Continuously monitor blood pressure and heart rate using a telemetry system or tail-cuff method.

    • Collect blood samples at specified time points (e.g., 6, 12, 24, 48 hours) to measure serum creatinine and BUN.

    • Continue 24-hour urine collection in metabolic cages to assess changes in urine volume and electrolyte excretion.

  • Data Analysis:

    • Compare the changes in serum creatinine, BUN, creatinine clearance, urine output, and electrolyte excretion between the carperitide-treated and control groups.

    • Correlate changes in renal function with hemodynamic parameters.

Protocol 2: Monitoring Renal Function in a Clinical Study of Carperitide in Patients with Acute Decompensated Heart Failure

  • Patient Selection:

    • Enroll patients diagnosed with ADHF according to established clinical criteria.

    • Obtain baseline demographic and clinical data, including a detailed medical history with a focus on pre-existing renal disease.

  • Baseline Renal Function Assessment:

    • Prior to carperitide infusion, collect a blood sample to measure serum creatinine, BUN, and electrolytes.

    • Calculate the estimated Glomerular Filtration Rate (eGFR) using a validated equation (e.g., CKD-EPI or MDRD).[3]

    • Obtain a spot urine sample for urinalysis and measurement of urine creatinine, sodium, and potassium.

  • Carperitide Infusion:

    • Administer carperitide as a continuous intravenous infusion according to the study protocol.

  • Renal and Hemodynamic Monitoring:

    • Measure serum creatinine and calculate eGFR at least daily for the duration of the infusion and for 48-72 hours post-infusion.

    • Monitor urine output hourly.

    • Monitor blood pressure and heart rate frequently, especially during the first few hours of infusion and after any dose adjustments.

  • Definition of Worsening Renal Function (WRF):

    • Define WRF based on established criteria, for example, an increase in serum creatinine of ≥0.3 mg/dL from baseline or a ≥25% decrease in eGFR.[3][5]

  • Statistical Analysis:

    • Analyze the incidence of WRF in the carperitide group compared to a control group (if applicable).

    • Identify predictors of WRF using logistic regression analysis.

    • Compare changes in renal function parameters over time between treatment groups.

Signaling Pathways and Experimental Workflows

Carperitide (ANP) Signaling Pathway in the Kidney

Carperitide, as an analog of atrial natriuretic peptide (ANP), exerts its renal effects by binding to the natriuretic peptide receptor-A (NPR-A) on the surface of renal tubular cells and vascular smooth muscle cells. This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). Elevated cGMP levels mediate the downstream effects, including vasodilation of the afferent arteriole and constriction of the efferent arteriole, which increases the glomerular filtration rate. In the collecting duct, cGMP inhibits sodium reabsorption through the epithelial sodium channel (ENaC), leading to natriuresis and diuresis.

Carperitide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Carperitide Carperitide (ANP) NPR_A Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPR_A Binds to GC Guanylate Cyclase (activated) NPR_A->GC Activates GTP GTP cGMP cyclic GMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates ENaC Epithelial Sodium Channel (ENaC) - Inhibition PKG->ENaC Phosphorylates & Inhibits Afferent_Dilation Afferent Arteriole Dilation PKG->Afferent_Dilation Efferent_Constriction Efferent Arteriole Constriction PKG->Efferent_Constriction Natriuresis Natriuresis & Diuresis ENaC->Natriuresis Leads to GFR Increased GFR Afferent_Dilation->GFR Efferent_Constriction->GFR GFR->Natriuresis Contributes to

Caption: Carperitide signaling pathway in renal cells.

Experimental Workflow for Assessing Renal Effects of Carperitide

The following diagram illustrates a typical workflow for an experiment designed to evaluate the renal effects of carperitide.

Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_monitoring Monitoring cluster_analysis Data Analysis Subject_Selection Subject Selection (Animal Model or Human Participants) Baseline_Assessment Baseline Assessment - Serum Creatinine/eGFR - Urine Output - Blood Pressure Subject_Selection->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Carperitide_Group Carperitide Infusion Randomization->Carperitide_Group Control_Group Placebo/Vehicle Infusion Randomization->Control_Group Continuous_Monitoring Continuous Monitoring - Hemodynamics - Urine Output Carperitide_Group->Continuous_Monitoring Periodic_Sampling Periodic Sampling - Blood (for Creatinine) - Urine (for Electrolytes) Carperitide_Group->Periodic_Sampling Control_Group->Continuous_Monitoring Control_Group->Periodic_Sampling Data_Collection Data Collection & Compilation Continuous_Monitoring->Data_Collection Periodic_Sampling->Data_Collection Statistical_Analysis Statistical Analysis - Comparison between groups - Correlation analysis Data_Collection->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

Caption: Workflow for renal effect assessment.

References

Technical Support Center: Carperitide Acetate Drug Interactions in Research Settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carperitide acetate. The information is designed to address specific issues that may arise during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a recombinant form of human atrial natriuretic peptide (ANP). Its primary mechanism of action involves binding to natriuretic peptide receptor-A (NPR-A), which in turn activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This increase in cGMP results in vasodilation, diuresis (increased urine production), and natriuresis (increased sodium excretion).[1][2] Additionally, this compound suppresses the renin-angiotensin-aldosterone system (RAAS).[2]

Q2: What are the known drug interactions with this compound in a clinical context?

A2: In clinical settings, caution is advised when co-administering this compound with other vasodilators, antihypertensive agents (such as beta-blockers and ACE inhibitors), and diuretics. These combinations can potentiate the hypotensive and diuretic effects of Carperitide, increasing the risk of significant drops in blood pressure and electrolyte imbalances.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) may potentially reduce the natriuretic effects of Carperitide.[1]

Q3: Are there any specific contraindications for the use of this compound in research models?

A3: While specific contraindications for animal research are model-dependent, based on its clinical profile, this compound should be used with caution in animal models with pre-existing hypotension, severe renal dysfunction, or conditions that could be exacerbated by vasodilation, such as severe aortic stenosis.[1]

Troubleshooting Guides

Issue 1: Unexpectedly large drop in blood pressure after this compound administration.

Possible Cause: Synergistic hypotensive effect with other administered compounds.

Troubleshooting Steps:

  • Review Experimental Protocol: Check if any other vasodilators, antihypertensive agents (e.g., ACE inhibitors, beta-blockers), or potent diuretics were co-administered.

  • Dose Adjustment: If co-administration is necessary, consider reducing the dose of this compound or the interacting drug.

  • Staggered Administration: If possible, administer the drugs at different time points to avoid peak concentration overlaps.

  • Hemodynamic Monitoring: Ensure continuous and accurate blood pressure monitoring to detect and manage hypotensive events promptly.

Issue 2: Blunted or reduced natriuretic and diuretic effect of this compound.

Possible Cause: Co-administration of Non-Steroidal Anti-inflammatory Drugs (NSAIDs).

Troubleshooting Steps:

  • Review Concomitant Medications: Verify if any NSAIDs were used in the experimental model, for example, for post-surgical analgesia.

  • Alternative Analgesia: If analgesia is required, consider using a non-NSAID alternative.

  • Assess Renal Function: Evaluate baseline renal function in the animal model, as pre-existing renal impairment can also blunt the response to Carperitide.

  • Dose-Response Study: Conduct a dose-response study for this compound in your specific model to establish the optimal effective dose in the absence of interfering substances.

Quantitative Data Summary

The following tables summarize potential quantitative effects based on the known pharmacology of this compound and interacting drug classes. Note: These are illustrative values and actual experimental results will vary based on the model, dose, and specific drugs used.

Table 1: Potential Hemodynamic Effects of this compound Co-administration

Drug Class Co-administeredParameterExpected Change with Carperitide AlonePotential Change with Co-administration
ACE Inhibitor Mean Arterial Pressure↓ 15-25 mmHg↓↓ 25-40 mmHg
Heart Rate↔ or slight ↑↔ or slight ↑
Beta-blocker Mean Arterial Pressure↓ 15-25 mmHg↓↓ 20-35 mmHg
Heart Rate↔ or slight ↑↓ or ↔
Loop Diuretic Urine Output↑ 50-100%↑↑ 100-200%
Serum Sodium↓ 1-3 mEq/L↓↓ 3-6 mEq/L
NSAID Urine Sodium Excretion↑ 40-80%↑ 10-30% (Blunted)

Table 2: Experimental Dosing and Administration

DrugTypical Experimental Dose RangeRoute of Administration
This compound 0.01 - 0.1 µg/kg/minIntravenous infusion
Furosemide (Loop Diuretic) 1 - 5 mg/kgIntravenous bolus
Enalapril (ACE Inhibitor) 0.5 - 2 mg/kgOral or Intravenous
Propranolol (Beta-blocker) 0.5 - 2 mg/kgIntravenous
Ketoprofen (NSAID) 1 - 5 mg/kgIntramuscular or Intravenous

Experimental Protocols

Protocol 1: Evaluation of Hemodynamic Interaction between this compound and an ACE Inhibitor in a Rodent Model

  • Animal Model: Male Wistar rats (250-300g).

  • Instrumentation: Anesthetize the animals and insert a catheter into the femoral artery for continuous blood pressure monitoring and a catheter into the femoral vein for drug administration.

  • Acclimatization: Allow the animal to stabilize for at least 30 minutes post-surgery.

  • Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) for 15 minutes.

  • Group 1 (Control): Administer vehicle (saline) intravenously.

  • Group 2 (Carperitide alone): Administer a continuous intravenous infusion of this compound (e.g., 0.05 µg/kg/min).

  • Group 3 (ACE Inhibitor alone): Administer an intravenous bolus of an ACE inhibitor (e.g., enalaprilat, 1 mg/kg).

  • Group 4 (Combination): Administer the ACE inhibitor bolus, and 15 minutes later, start the continuous infusion of this compound.

  • Data Collection: Record MAP and HR continuously for at least 60 minutes after the final drug administration.

  • Analysis: Compare the changes in MAP and HR from baseline across the four groups.

Visualizations

Carperitide_Signaling_Pathway cluster_cell Target Cell (e.g., Vascular Smooth Muscle, Renal Tubule) Carperitide Carperitide acetate NPR_A NPR-A Receptor Carperitide->NPR_A Binds to GC Guanylate Cyclase NPR_A->GC Activates GTP GTP cGMP cGMP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis Natriuresis/ Diuresis PKG->Natriuresis

Caption: this compound signaling pathway.

Experimental_Workflow Animal_Prep Animal Preparation & Instrumentation Baseline Baseline Hemodynamic Measurement Animal_Prep->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Group1 Vehicle Control Grouping->Group1 Group2 Carperitide Alone Grouping->Group2 Group3 Interacting Drug Alone Grouping->Group3 Group4 Carperitide + Interacting Drug Grouping->Group4 Data_Collection Continuous Hemodynamic and Renal Monitoring Group1->Data_Collection Group2->Data_Collection Group3->Data_Collection Group4->Data_Collection Analysis Data Analysis and Comparison Data_Collection->Analysis

Caption: General experimental workflow for drug interaction studies.

References

Technical Support Center: Low-Dose Carperitide Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving low-dose Carperitide administration to improve outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for Carperitide?

Carperitide is a recombinant form of human atrial natriuretic peptide (ANP).[1][2][3] Its primary mechanism involves binding to the natriuretic peptide receptor-A (NPR-A).[1] This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1][2][3] Elevated cGMP acts as a second messenger, activating Protein Kinase G (PKG) and resulting in several downstream effects[1]:

  • Vasodilation: Relaxation of vascular smooth muscle cells, which reduces systemic vascular resistance and blood pressure.[1]

  • Diuresis and Natriuresis: Increased excretion of sodium and water by the kidneys.[1]

  • Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Suppression of renin secretion, which in turn reduces levels of angiotensin II and aldosterone.[1]

  • Inhibition of the Sympathetic Nervous System: Decreased heart rate and reduced sympathetic vasoconstriction.[1]

Q2: What are the reported effects of low-dose Carperitide on clinical outcomes in acute heart failure (AHF)?

The clinical trial results for low-dose Carperitide in AHF have been mixed, presenting a complex picture of its efficacy.

  • Neutral or Inconclusive Outcomes: The LASCAR-AHF trial, a multicenter, randomized controlled study, found that low-dose Carperitide did not significantly reduce the composite primary endpoint of all-cause death and heart failure hospitalization within 2 years compared to standard treatment.[4][5][6] This study, however, was underpowered due to premature termination of patient enrollment.[4][5][6]

  • Positive Outcomes: In contrast, the PROTECT multicenter randomized controlled study, although smaller, suggested that acute-phase low-dose Carperitide infusion improved the long-term prognosis for patients with acute decompensated heart failure (ADHF), showing significant reductions in death and rehospitalization over an 18-month follow-up.[7] Another analysis of a large patient registry in Japan (COOPERATE-HF-J) indicated that low-dose Carperitide (≥0.02 μg/kg/min) was associated with lower cardiovascular and all-cause mortality within one year.[8][9]

  • Negative or Concerning Outcomes: Some studies have raised concerns. A meta-analysis pointed to a potential for higher in-hospital mortality with Carperitide compared to placebo, despite increased ANP levels.[4] A propensity score-matched analysis also associated Carperitide with an increased risk of in-hospital mortality in AHF patients.[10]

Q3: What is the rationale for using a low dose of Carperitide?

The use of low-dose Carperitide aims to harness its beneficial physiological effects while minimizing adverse events, particularly hypotension.[11] The vasodilatory properties of Carperitide can lead to a drop in blood pressure, which can be detrimental in hemodynamically unstable patients.[11] Clinical guidelines in Japan, where Carperitide is primarily used, recommend starting with a low-dose continuous intravenous infusion to mitigate this risk.[9]

Q4: Are there specific patient populations that may respond better to low-dose Carperitide?

Predicting patient response is a key area of investigation. One study identified higher systolic blood pressure (SBP) and lower serum creatinine levels on admission as independent predictors of a positive diuretic response to low-dose Carperitide monotherapy in AHF patients.[12][13] Conversely, patients with a lower body mass index (BMI) and higher blood urea nitrogen (BUN) levels were more likely to have a poor diuretic response.[14]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Troubleshooting Steps
Lack of Diuretic Response Patient-specific factors (e.g., low baseline SBP, high baseline serum creatinine, high BUN, low BMI).[12][14]Review patient's baseline characteristics. Consider that patients with SBP < 135 mmHg may be less likely to respond.[12][13] Evaluate for other causes of diuretic resistance. In non-responders, consider alternative or adjunct therapies as per study protocol.
Hypotension Vasodilatory effect of Carperitide.[11]Monitor blood pressure closely, especially during initiation and dose titration. If hypotension occurs, consider reducing the infusion rate or discontinuing the drug as per protocol. Ensure the starting dose is appropriately low (e.g., 0.0125-0.025 μg/kg/min).[9][12]
Worsening Renal Function (WRF) Hemodynamic effects, including potential for reduced renal perfusion pressure if hypotension is significant.The LASCAR-AHF trial observed a greater decrease in eGFR in the Carperitide group.[4][5][6] Monitor renal function markers (serum creatinine, eGFR) regularly. If WRF occurs, assess for hypotension and other contributing factors. The initial use of low-dose Carperitide has been suggested to not have adverse effects on renal function in some contexts.[12]
Conflicting or Variable Experimental Outcomes Heterogeneity in patient populations, study designs, and definitions of "low dose."Carefully define the patient population based on inclusion/exclusion criteria from key trials (e.g., LASCAR-AHF, PROTECT).[4][7] Standardize the Carperitide dosage and administration protocol. Ensure adequate statistical power to detect clinically meaningful differences.

Data Presentation

Table 1: Summary of Key Clinical Trials on Low-Dose Carperitide in Acute Heart Failure

Trial/StudyPatient PopulationCarperitide DoseKey Findings
LASCAR-AHF 247 patients with AHFLow-dose IV for 72hNo significant reduction in all-cause death or HF hospitalization at 2 years. Greater decrease in eGFR in the Carperitide group.[4][5][6]
PROTECT 49 patients with ADHF0.01-0.05 μg/kg/min for 72hSignificant reduction in death and rehospitalization at 18 months.[7]
COOPERATE-HF-J Analysis 2435 patients with ADHFVery Low-Dose (<0.02 μg/kg/min) vs. Low-Dose (≥0.02 μg/kg/min)Low-dose group had significantly lower cardiovascular and all-cause mortality at 1 year compared to no-ANP and very-low-dose groups.[8][9][15]

Table 2: Effects of Low-Dose Carperitide on Secondary Endpoints and Biomarkers

ParameterLASCAR-AHF Trial Findings[5][6]PROTECT Study Findings[7]
Urine Volume (at 72h) No significant differenceNot reported as a primary outcome
Dyspnea No significant difference in changeNot reported as a primary outcome
Brain Natriuretic Peptide (BNP) No significant difference in changeNo significant difference in change
Cyclic GMP (cGMP) Not reportedSignificant increase
Renin/Aldosterone No significant difference in changeNot reported (Anti-aldosterone drugs were prohibited)
Estimated GFR (eGFR) Greater decrease in Carperitide groupNot reported as a primary outcome
Heart-type fatty acid-binding protein/serum creatinine ratio Not reportedSignificant decrease

Experimental Protocols & Methodologies

Protocol: Low-Dose Carperitide Administration in AHF (Based on the LASCAR-AHF Trial) [4][5][6]

  • Patient Selection: Patients hospitalized for acute heart failure. Key exclusion criteria may include severe hypotension, end-stage renal failure on dialysis, or a history of allergy to Carperitide.[16]

  • Randomization: Patients are randomized to receive either standard AHF treatment or standard treatment plus low-dose Carperitide.

  • Drug Preparation and Administration: Carperitide is administered as a continuous intravenous infusion. The dosage used in the LASCAR-AHF trial was a low dose administered for 72 hours. Specific dosing regimens from other studies include 0.01-0.05 μg/kg/min.[7]

  • Monitoring:

    • Continuous monitoring of blood pressure and heart rate.

    • Regular assessment of renal function (serum creatinine, BUN, eGFR) and electrolytes.

    • Measurement of biomarkers such as BNP and cGMP at baseline and specified time points (e.g., 72 hours post-randomization).

    • Assessment of clinical endpoints including urine output, dyspnea score, and incidence of adverse events.

  • Primary Endpoint Assessment: The primary endpoint in the LASCAR-AHF trial was a composite of all-cause death and heart failure hospitalization within a 2-year follow-up period.[5][6]

  • Secondary Endpoint Assessment: Secondary endpoints included changes in urine volume, dyspnea, and levels of various biomarkers (BNP, cystatin C, renin, aldosterone, catecholamines) at 72 hours.[5][6]

Mandatory Visualizations

Carperitide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Vascular Smooth Muscle) Carperitide Carperitide (α-hANP) NPR_A Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPR_A Binds GC Guanylate Cyclase (intracellular domain) GTP GTP GC->GTP Converts cGMP cGMP (Second Messenger) GTP->cGMP Activation PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects: • Vasodilation • Natriuresis • RAAS Inhibition PKG->Physiological_Effects Leads to

Caption: Carperitide binds to NPR-A, activating cGMP production and leading to key physiological effects.

Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention Phase (e.g., 72 hours) cluster_analysis Data Analysis & Follow-up Patient_Selection Patient Selection (e.g., Acute Heart Failure) Baseline_Assessment Baseline Assessment (Biomarkers, Hemodynamics, Renal Function) Patient_Selection->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Control Group (Standard Therapy) Randomization->Group_A Group_B Treatment Group (Standard Therapy + Low-Dose Carperitide) Randomization->Group_B Monitoring Continuous Monitoring (BP, Urine Output, Adverse Events) Group_A->Monitoring Group_B->Monitoring Endpoint_Assessment Endpoint Assessment (e.g., 72h Biomarkers, Clinical Status) Monitoring->Endpoint_Assessment Long_Term_Followup Long-Term Follow-up (e.g., 1-2 Years for Mortality/Rehospitalization) Endpoint_Assessment->Long_Term_Followup Statistical_Analysis Statistical Analysis Long_Term_Followup->Statistical_Analysis

Caption: A typical experimental workflow for a clinical trial investigating low-dose Carperitide.

References

Carperitide acetate infusion rate adjustments for stable hemodynamics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing carperitide acetate in experimental settings. The information is designed to address specific issues that may be encountered during infusion protocols aimed at maintaining stable hemodynamics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of human atrial natriuretic peptide (ANP)[1][2]. It is a 28-amino acid peptide that exerts its effects by binding to natriuretic peptide receptor-A (NPR-A)[3]. This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP)[3][4]. Elevated cGMP levels result in vasodilation (widening of blood vessels), diuresis (increased urine production), and natriuresis (increased sodium excretion)[3][4]. These actions collectively reduce cardiac preload and afterload, thereby decreasing the workload on the heart[4].

Q2: What are the primary therapeutic applications of this compound?

A2: this compound is primarily used in Japan for the treatment of acute decompensated heart failure (ADHF)[4][5]. It is administered intravenously to provide rapid relief from symptoms such as shortness of breath and fluid retention[4]. Its vasodilatory and diuretic properties help to stabilize hemodynamics in acute settings[5].

Q3: What are the most common side effects associated with this compound infusion?

A3: The most frequently reported side effect of this compound is hypotension (low blood pressure), which is a direct result of its vasodilatory action[4][6]. Other potential side effects include renal dysfunction and electrolyte imbalances[4][6]. Close monitoring of blood pressure and renal function is crucial during administration[6].

Q4: How is this compound typically administered in a research setting?

A4: this compound is administered via continuous intravenous infusion[4][5]. The dosage is usually calculated based on the subject's body weight and titrated according to the hemodynamic response[4]. It is typically diluted in a compatible solution like 5% dextrose and administered using an infusion pump for precise delivery[4].

Troubleshooting Guide: Managing Hemodynamics During this compound Infusion

Issue 1: Hypotension (Low Blood Pressure) is Observed After Initiating Infusion.

  • Possible Cause: The vasodilatory effect of this compound can lead to a drop in blood pressure[4][6]. The initial infusion rate may be too high for the subject's hemodynamic status.

  • Suggested Action:

    • Reduce Infusion Rate: Decrease the infusion rate of this compound. In clinical settings, low-dose infusions (e.g., 0.025–0.050 μg/kg/min) are recommended to mitigate hypotension[7].

    • Monitor Vitals: Continuously monitor systolic blood pressure (SBP). One study noted that an SBP below 90 mmHg was more frequent in a very low-dose group compared to a no-carperitide group[7].

    • Pause and Re-evaluate: If hypotension is severe or symptomatic (e.g., dizziness, lightheadedness), consider pausing the infusion and re-evaluating the subject's volume status and baseline hemodynamics before restarting at a lower rate.

Issue 2: Inadequate Diuretic or Natriuretic Response.

  • Possible Cause: The subject may be a non-responder to the current dose. Factors such as baseline renal function and blood pressure can influence the diuretic response[8].

  • Suggested Action:

    • Assess Predictors of Response: One study identified higher admission SBP and lower serum creatinine as predictors of a good diuretic response to low-dose carperitide[8].

    • Dose Titration: If hemodynamically stable, a cautious, incremental increase in the infusion rate may be considered. However, be aware that higher doses may increase the risk of hypotension.

    • Combination Therapy: In some clinical scenarios, carperitide is used with other agents. However, for experimental purposes, the influence of additional drugs on the results must be carefully considered.

Issue 3: Heart Rate Does Not Change Significantly Despite a Decrease in Blood Pressure.

  • Observation: Studies in rats have shown that carperitide infusion can cause a decrease in mean arterial pressure without a significant change in heart rate[9].

  • Explanation: This phenomenon may be due to carperitide's potential to inhibit baroreceptor-mediated cardiac sympathoexcitation. This anti-tachycardic effect means the expected reflex tachycardia in response to hypotension may not occur[9].

  • Action: This is a known physiological response to carperitide and may not require intervention unless the bradycardia is severe or associated with adverse clinical signs. Continue to monitor heart rate and blood pressure closely.

Data Presentation

Table 1: this compound Infusion Doses from Various Studies

Study PopulationInfusion Dose RangeStudy FocusReference
Patients with Acute Decompensated Heart FailureVery Low-Dose: <0.02 μg/kg/minLow-Dose: ≥0.02 μg/kg/minPrognosis[7]
Patients with Acute Heart Failure0.0125 μg/kg/min (initial)Diuretic Response[8]
Patients with Severe Heart Failure (Acute MI)0.05-0.10 μg/kg/minCardiorenal and Hormonal Effects[10]
Patients undergoing Coronary Artery Bypass GraftingLow-dose (specific rate not detailed)Cardiorenal Protection[11]
Anesthetized Rats0.1 and 1.0 μg/kg/minSympathetic Nerve Activity[9]

Table 2: Hemodynamic Effects of Carperitide Infusion

ParameterObserved EffectStudy ContextReference
Blood Pressure Dose-related decrease in mean arterial pressureAnesthetized rats[9]
No significant change in systemic blood pressurePatients with refractory heart failure[10]
Significant decrease in systolic blood pressurePatients with acute heart failure syndromes[12]
Heart Rate No significant changeAnesthetized rats[9]
No significant changePatients with refractory heart failure[10]
Pulmonary Capillary Wedge Pressure Dramatic decrease from 21+/-6 to 11+/-5 mmHgPatients with refractory heart failure[10]
Greater improvement compared to nicorandilPatients with acute heart failure syndromes[12]

Experimental Protocols

Protocol 1: Assessment of Hemodynamic Response to Carperitide Infusion in a Rodent Model

  • Animal Preparation: Anesthetize the subject (e.g., rat) and insert catheters into the femoral artery for blood pressure monitoring and the femoral vein for drug infusion.

  • Baseline Measurement: Record baseline mean arterial pressure and heart rate for a stable period.

  • Carperitide Infusion: Begin a continuous intravenous infusion of this compound at a starting dose (e.g., 0.1 µg/kg/min). An infusion pump is recommended for accurate delivery.

  • Hemodynamic Monitoring: Continuously record arterial blood pressure and heart rate throughout the infusion period.

  • Dose Adjustment (Optional): After a stabilization period at the initial dose, the infusion rate can be increased (e.g., to 1.0 µg/kg/min) to assess dose-dependent effects[9].

  • Data Analysis: Compare the hemodynamic parameters during carperitide infusion to the baseline values.

Protocol 2: Monitoring Hemodynamics in a Large Animal Model or Human Subjects

  • Subject Preparation: Establish intravenous access for drug infusion. For detailed hemodynamic monitoring, a pulmonary artery catheter may be placed to measure pulmonary capillary wedge pressure (PCWP), and an arterial line for continuous blood pressure monitoring[13].

  • Baseline Hemodynamics: Obtain baseline measurements including systemic blood pressure, heart rate, and PCWP.

  • Carperitide Infusion: Initiate a continuous intravenous infusion of this compound at a clinically relevant dose (e.g., 0.05-0.10 µg/kg/min)[10].

  • Serial Hemodynamic Assessments: Measure and record hemodynamic parameters at regular intervals (e.g., before infusion, and at 4, 24, and 48 hours after initiation)[10].

  • Infusion Rate Titration: Adjust the infusion rate based on the subject's hemodynamic response, particularly blood pressure, to maintain stability.

  • Data Analysis: Analyze the changes in hemodynamic parameters over time from baseline.

Visualizations

Signaling_Pathway cluster_receptor Receptor Activation Carperitide This compound NPR_A Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPR_A Binds to GC Guanylate Cyclase (intracellular domain) cGMP cyclic GMP GC->cGMP Converts GTP GTP GTP->GC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis Natriuresis & Diuresis PKG->Natriuresis RAAS Inhibition of RAAS PKG->RAAS Experimental_Workflow Start Start Experiment Prep Subject Preparation (e.g., Anesthesia, Catheterization) Start->Prep Baseline Record Baseline Hemodynamic Data Prep->Baseline Infusion Initiate Carperitide Acetate Infusion Baseline->Infusion Monitor Continuous Hemodynamic Monitoring Infusion->Monitor Decision Hemodynamically Stable? Monitor->Decision Adjust Adjust Infusion Rate Decision->Adjust No Continue Continue Infusion & Monitoring Decision->Continue Yes Adjust->Monitor End End Experiment & Analyze Data Continue->End

References

Validation & Comparative

A Comparative Guide: Carperitide Acetate vs. Nesiritide in Heart Failure Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of carperitide acetate and nesiritide, two natriuretic peptide-based therapies investigated for the management of heart failure. The information presented is collated from preclinical and clinical studies to support research and drug development efforts in cardiovascular medicine.

Introduction and Overview

This compound and nesiritide are both synthetic natriuretic peptides that exert their therapeutic effects by mimicking the endogenous natriuretic peptide system, a crucial regulator of cardiovascular homeostasis. While both drugs are utilized in the context of acute decompensated heart failure, they are analogues of different endogenous peptides, leading to potential differences in their biological activity and clinical profiles.

  • This compound: A synthetic analogue of human atrial natriuretic peptide (ANP).[1] Carperitide is a 28-amino acid peptide.[2] It is primarily used in Japan for the treatment of acute heart failure.[3]

  • Nesiritide: A recombinant form of human B-type natriuretic peptide (BNP).[4] Nesiritide is a 32-amino acid peptide produced by the ventricular myocardium.[4] It was approved by the U.S. Food and Drug Administration (FDA) for the treatment of acutely decompensated congestive heart failure.[5]

Mechanism of Action and Signaling Pathway

Both carperitide and nesiritide exert their effects through the activation of particulate guanylate cyclase-A (pGC-A), also known as natriuretic peptide receptor-A (NPR-A).[6][7] This activation leads to the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8] cGMP acts as a second messenger, mediating a cascade of downstream effects that are beneficial in heart failure.[8]

The primary actions include:

  • Vasodilation: Relaxation of vascular smooth muscle in both arteries and veins, leading to a reduction in both preload and afterload on the heart.[1]

  • Natriuresis and Diuresis: Increased sodium and water excretion by the kidneys, which helps to reduce fluid overload.[1]

  • Neurohormonal Modulation: Suppression of the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system, counteracting the detrimental neurohormonal activation characteristic of heart failure.[1]

Comparative Signaling Pathway of Carperitide and Nesiritide Carperitide Carperitide (ANP Analogue) NPR_A Natriuretic Peptide Receptor-A (NPR-A / pGC-A) Carperitide->NPR_A Binds & Activates Nesiritide Nesiritide (BNP Analogue) Nesiritide->NPR_A Binds & Activates cGMP cGMP NPR_A->cGMP Converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation (Reduced Preload & Afterload) PKG->Vasodilation Natriuresis Natriuresis & Diuresis (Reduced Fluid Overload) PKG->Natriuresis RAAS RAAS & SNS Inhibition (Neurohormonal Modulation) PKG->RAAS Generalized Experimental Workflow for Preclinical Evaluation Start Start Animal_Model Select Animal Model (e.g., Canine, Rodent) Start->Animal_Model HF_Induction Induce Heart Failure (e.g., Pacing, MI) Animal_Model->HF_Induction Drug_Admin Administer Drug (Carperitide or Nesiritide) HF_Induction->Drug_Admin Monitoring Monitor Hemodynamic & Renal Parameters Drug_Admin->Monitoring Data_Analysis Analyze Data (Quantitative Comparison) Monitoring->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide: Carperitide Acetate and Brain Natriuretic Peptide (BNP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Carperitide acetate, a synthetic analog of atrial natriuretic peptide (ANP), and brain natriuretic peptide (BNP). The information presented is supported by experimental data to assist in research and drug development.

Introduction

Carperitide and BNP are both members of the natriuretic peptide family, a group of hormones crucial for cardiovascular homeostasis.[1] While they share a common mechanism of action, their structural differences lead to distinct pharmacodynamic and pharmacokinetic profiles. Carperitide is a 28-amino acid peptide, whereas BNP is a 32-amino acid peptide.[2] A commercially available recombinant form of human BNP is Nesiritide. Both peptides exert their effects by binding to the natriuretic peptide receptor-A (NPR-A), which leads to the production of the second messenger cyclic guanosine monophosphate (cGMP).[2] This signaling cascade results in vasodilation, natriuresis, and diuresis.[2]

Structural and Functional Comparison

FeatureThis compound (ANP Analog)Brain Natriuretic Peptide (BNP)
Amino Acid Length 2832
Primary Receptor Natriuretic Peptide Receptor-A (NPR-A)Natriuretic Peptide Receptor-A (NPR-A)
Second Messenger Cyclic Guanosine Monophosphate (cGMP)Cyclic Guanosine Monophosphate (cGMP)
Plasma Half-life Approximately 3 minutes[3]Approximately 20 minutes[3]

Comparative Experimental Data

Receptor Binding Affinity
Receptor Activation and cGMP Stimulation

Experimental evidence demonstrates that Carperitide (as an ANP analog) is a more potent stimulator of cGMP production than BNP.

ParameterCarperitide (ANP)BNPReference
Plasma cGMP Stimulation (in humans, equimolar infusions) ~4-fold greater than BNP-
Intracellular cGMP Concentration (in human internal mammary artery) 5.6-fold increase over baseline4-fold increase over baseline[1]
In-Vivo Hemodynamic Effects (Preclinical Data)

A study in a canine model of acute pacing-induced heart failure directly compared the hemodynamic effects of equimolar infusions (10 pmol/kg/min) of ANP and BNP.

Hemodynamic ParameterANPBNP
Cardiac Output No significant improvement+13 ± 3%
Pulmonary Capillary Pressure No significant improvement-12 ± 2%
Right Atrial Pressure No significant improvement-28 ± 9%
Systemic Vascular Resistance No significant improvement-15 ± 3%
*Data from a study in greyhound dogs with acute pacing-induced heart failure.[4]
Clinical Effects on Renal Function and Other Outcomes

A meta-analysis of randomized controlled trials in patients undergoing cardiovascular surgery compared the effects of Carperitide (ANP) and Nesiritide (BNP).

OutcomeCarperitide (ANP)Nesiritide (BNP)
Peak Serum Creatinine Levels Significantly decreasedDecreased
Incidence of Arrhythmia Significantly decreasedNo significant difference
Need for Renal Replacement Therapy Significantly decreasedNo significant difference
Urine Output IncreasedIncreased
Creatinine Clearance / GFR IncreasedIncreased
Length of ICU Stay Significantly decreasedSignificantly decreased
Length of Hospital Stay Significantly decreasedSignificantly decreased
*Data from a meta-analysis of 15 randomized controlled trials.[3]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway

Carperitide and BNP Signaling Pathway cluster_ligands Ligands cluster_receptor Receptor cluster_intracellular Intracellular Signaling cluster_effects Physiological Effects Carperitide Carperitide (ANP) NPR_A NPR-A (Guanylyl Cyclase-A) Carperitide->NPR_A BNP BNP BNP->NPR_A cGMP cGMP NPR_A->cGMP Converts GTP GTP GTP->NPR_A PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis Natriuresis PKG->Natriuresis Diuresis Diuresis PKG->Diuresis

Caption: Signaling pathway of Carperitide and BNP via NPR-A.

Experimental Workflow: Competitive Radioligand Binding Assay

Workflow for Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Prepare cell membranes expressing NPR-A Incubation 4. Incubate membranes with radioligand and varying concentrations of competitor Cell_Culture->Incubation Radioligand 2. Prepare radiolabeled ANP (e.g., ¹²⁵I-ANP) Radioligand->Incubation Competitors 3. Prepare serial dilutions of Carperitide and BNP Competitors->Incubation Separation 5. Separate bound and free radioligand (e.g., filtration) Incubation->Separation Measurement 6. Measure radioactivity of bound fraction Separation->Measurement Curve_Fitting 7. Plot % specific binding vs. log[competitor] Measurement->Curve_Fitting Ki_Calculation 8. Calculate IC₅₀ and Ki values Curve_Fitting->Ki_Calculation

Caption: Workflow for determining receptor binding affinity.

Experimental Workflow: cGMP Stimulation Assay

Workflow for cGMP Stimulation Assay cluster_prep Preparation cluster_stimulation Stimulation cluster_detection Detection Cell_Culture 1. Culture cells expressing NPR-A (e.g., vascular smooth muscle cells) PDE_Inhibitor 2. Pre-incubate cells with a phosphodiesterase (PDE) inhibitor Cell_Culture->PDE_Inhibitor Ligand_Addition 3. Add varying concentrations of Carperitide or BNP PDE_Inhibitor->Ligand_Addition Incubation 4. Incubate for a defined period (e.g., 10-30 minutes) Ligand_Addition->Incubation Lysis 5. Lyse the cells to release intracellular contents Incubation->Lysis ELISA 6. Quantify cGMP levels using a competitive ELISA kit Lysis->ELISA Data_Analysis 7. Plot cGMP concentration vs. log[ligand] to determine EC₅₀ ELISA->Data_Analysis

Caption: Workflow for measuring cGMP stimulation.

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for NPR-A

Objective: To determine the binding affinity (Ki) of Carperitide and BNP for the NPR-A receptor.

Materials:

  • Cell membranes from a cell line overexpressing human NPR-A.

  • Radiolabeled ligand: 125I-ANP.

  • Unlabeled competitors: this compound and BNP.

  • Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., cold PBS).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Methodology:

  • Membrane Preparation: Homogenize cells expressing NPR-A in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add a constant concentration of 125I-ANP (e.g., 50 pM) to each well.

  • Competition: Add increasing concentrations of unlabeled Carperitide or BNP (e.g., from 10-12 M to 10-6 M) to the respective wells. For total binding, add only the radioligand and buffer. For non-specific binding, add a high concentration of unlabeled ANP (e.g., 1 µM).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of specific binding at each competitor concentration. Plot this against the logarithm of the competitor concentration to generate a competition curve. Determine the IC50 (the concentration of competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Protocol: cGMP Stimulation Assay

Objective: To determine the potency (EC50) of Carperitide and BNP in stimulating cGMP production.

Materials:

  • A suitable cell line endogenously or recombinantly expressing NPR-A (e.g., human coronary artery smooth muscle cells).

  • Cell culture medium.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.

  • This compound and BNP.

  • Cell lysis buffer.

  • Commercially available cGMP competitive ELISA kit.

Methodology:

  • Cell Culture: Plate the cells in a multi-well plate and grow to near confluence.

  • Pre-treatment: Starve the cells in a serum-free medium for a few hours. Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for about 30 minutes to prevent the breakdown of cGMP.

  • Stimulation: Add varying concentrations of Carperitide or BNP (e.g., from 10-12 M to 10-6 M) to the cells. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C for a fixed period (e.g., 15 minutes).

  • Cell Lysis: Terminate the stimulation by removing the medium and adding a lysis buffer to release the intracellular cGMP.

  • cGMP Quantification: Perform the cGMP competitive ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates and standards to an antibody-coated plate, followed by the addition of a cGMP-HRP conjugate and substrate.

  • Data Analysis: Measure the absorbance using a plate reader. Calculate the cGMP concentration in each sample based on the standard curve. Plot the cGMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each peptide.

Conclusion

This compound (an ANP analog) and BNP, while both activating the NPR-A/cGMP pathway, exhibit notable differences in their molecular and physiological profiles. Carperitide demonstrates a higher affinity for NPR-A and is a more potent stimulator of cGMP production. In preclinical models of acute heart failure, BNP showed more favorable hemodynamic effects. However, in clinical settings involving cardiovascular surgery, Carperitide was associated with significant improvements in several key renal and cardiovascular outcomes. These distinctions are critical for the targeted design of future research studies and the development of novel therapeutics based on the natriuretic peptide system.

References

A Comparative Analysis of Carperitide Acetate and Standard Diuretics in Acute Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Carperitide acetate and standard diuretics, primarily focusing on their application in the management of acute heart failure (AHF). The information presented is collated from a range of clinical studies and meta-analyses to support evidence-based research and development.

Executive Summary

This compound, a recombinant form of human atrial natriuretic peptide (ANP), and standard diuretics, such as furosemide, represent two distinct therapeutic approaches to managing fluid overload in patients with acute heart failure. While both aim to increase urine output and reduce congestion, their mechanisms of action, and consequently their efficacy and safety profiles, differ. Clinical evidence suggests that while Carperitide can induce diuresis and natriuresis, its overall impact on key clinical outcomes like mortality and rehospitalization remains a subject of debate. Standard loop diuretics remain a cornerstone of AHF management, with a well-established efficacy profile. This guide delves into the experimental data to provide a clear comparison of these two treatment modalities.

Data Presentation: A Head-to-Head Comparison

The following tables summarize key quantitative data from studies directly comparing this compound with standard diuretics or standard care.

Table 1: Efficacy Outcomes in Patients with Acute Heart Failure

Outcome MeasureThis compound GroupStandard Diuretic (Furosemide) / Control GroupStudy/Notes
All-Cause Mortality No significant difference (RR: 1.02, 95% CI: 0.63-1.66)[1]-Meta-analysis data.[1]
Low-dose associated with lower 1-year mortality (p<0.05)[2]-Retrospective study, requires confirmation in RCTs.[2]
In-Hospital Mortality Significantly higher in some analyses (RR: 1.16, 95% CI: 1.07-1.27)[3][4]-Meta-analysis data after resolving heterogeneity.[3][4]
Heart Failure Hospitalization No significant difference (RR: 0.98, 95% CI: 0.85-1.14)[1]-Meta-analysis data.[1]
Composite of Death and Rehospitalization Significant reduction in one study (11.5% vs 34.8%; p=0.0359)[5]Standard medical treatmentPROTECT multicenter randomized controlled study.[5]
No significant benefit in a meta-analysis (RR: 0.98, 95% CI: 0.85-1.14)[1]-Meta-analysis data.[1]

Table 2: Physiological and Renal Effects

ParameterThis compoundStandard Diuretic (Furosemide)Combination (Carperitide + Furosemide)Study/Notes
24-hour Urine Volume 903 ± 269 mL/day1266 ± 396 mL/day1318 ± 384 mL/dayData from a study on patients with symptomatic heart failure.
24-hour Urinary Sodium Excretion 139 ± 83 mmol/gCre148 ± 80 mmol/gCre266 ± 132 mmol/gCreThe combination therapy significantly promoted natriuresis.
Change in Estimated Glomerular Filtration Rate (eGFR) Greater decrease observed (-3.9 mL/min/1.73 m²)[6][7]--LASCAR-AHF trial.[6][7]
Clinically Improved Assessment 82% of patients[8]--Prospective open-label registry analysis.[8]

Experimental Protocols

Below are representative experimental protocols synthesized from various clinical trials investigating this compound and standard diuretics in acute heart failure.

This compound Administration Protocol (Representative)
  • Patient Population: Adult patients diagnosed with acute heart failure, often with evidence of fluid overload (e.g., pulmonary congestion on chest X-ray, elevated pulmonary capillary wedge pressure). Key inclusion criteria may include a specific range of systolic blood pressure and baseline renal function.[9] Exclusion criteria typically include cardiogenic shock, severe renal impairment requiring dialysis, and known hypersensitivity to Carperitide.[9]

  • Dosage and Administration: this compound is administered as a continuous intravenous infusion. A common dosage ranges from 0.01 to 0.05 µg/kg/min.[5] In some studies, a dose of 0.02 µg/kg/min was used for 72 hours. The dose may be adjusted based on the patient's blood pressure and clinical response.

  • Monitoring: Continuous monitoring of blood pressure is crucial due to the vasodilatory effects of Carperitide.[8] Other monitored parameters include heart rate, urine output, serum creatinine, electrolytes, and brain natriuretic peptide (BNP) or N-terminal pro-BNP (NT-proBNP) levels at baseline and at specified intervals during and after the infusion.

Standard Diuretic (Furosemide) Administration Protocol (Representative)
  • Patient Population: Adult patients with acute heart failure and clinical evidence of fluid overload.[10] Inclusion and exclusion criteria are generally similar to those for Carperitide trials, focusing on hemodynamic stability and renal function.

  • Dosage and Administration: Furosemide is typically administered intravenously. The dosing strategy can vary and has been a subject of investigation (e.g., bolus injection vs. continuous infusion).[11] A common approach for patients on chronic oral diuretic therapy is to administer an initial intravenous dose that is at least equivalent to their oral home dose. For diuretic-naïve patients, an initial dose of 40 mg IV is often used.[12] The dose can be titrated based on the diuretic response, with the goal of achieving adequate net fluid loss.[12]

  • Monitoring: Key monitoring parameters include hourly urine output, daily weight, serum creatinine, blood urea nitrogen (BUN), and electrolytes (especially potassium and magnesium). Signs and symptoms of congestion are also regularly assessed.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and loop diuretics are visualized in the following diagrams.

Carperitide_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell / Renal Tubule Cell cluster_effects Downstream Effects Carperitide Carperitide (ANP Analogue) NPR_A Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPR_A Binds to GC Guanylate Cyclase NPR_A->GC Activates GTP GTP cGMP cGMP GTP->cGMP Converts to PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis Natriuresis & Diuresis PKG->Natriuresis RAAS_Inhibition RAAS Inhibition PKG->RAAS_Inhibition

Carperitide Signaling Pathway

Loop_Diuretic_Mechanism cluster_nephron Thick Ascending Limb of the Loop of Henle cluster_lumen cluster_cell_membrane cluster_interstitium Lumen Tubular Lumen Epithelial_Cell Renal Epithelial Cell Interstitium Interstitium Na_K_2Cl_Lumen Na+ K+ 2Cl- NKCC2 Na-K-2Cl Co-transporter (NKCC2) Na_K_2Cl_Lumen->NKCC2 Na_K_2Cl_Interstitium Reabsorption Blocked NKCC2->Na_K_2Cl_Interstitium Inhibits transport Loop_Diuretic Loop Diuretic (e.g., Furosemide) Loop_Diuretic->NKCC2 Blocks

Loop Diuretic Mechanism of Action

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial comparing this compound and standard diuretics in patients with acute heart failure.

Experimental_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_monitoring Monitoring and Data Collection cluster_endpoints Endpoint Assessment Screening Patient presents with Acute Heart Failure Inclusion_Exclusion Inclusion/Exclusion Criteria Met? (e.g., BP, Renal Function) Screening->Inclusion_Exclusion Consent Informed Consent Inclusion_Exclusion->Consent Yes Screen Failure Screen Failure Inclusion_Exclusion->Screen Failure No Randomize Randomization Consent->Randomize Carperitide_Arm This compound (Continuous IV Infusion) Randomize->Carperitide_Arm Diuretic_Arm Standard Diuretic (e.g., IV Furosemide) Randomize->Diuretic_Arm Monitoring Continuous Hemodynamic Monitoring Urine Output, Blood Samples (Creatinine, Electrolytes, Biomarkers) Carperitide_Arm->Monitoring Diuretic_Arm->Monitoring Primary_Endpoint Primary Endpoint Assessment (e.g., Mortality, Rehospitalization) Monitoring->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment (e.g., Change in Renal Function, Dyspnea Score) Monitoring->Secondary_Endpoints

References

Carperitide Acetate in Acute Heart Failure: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carperitide acetate, a recombinant form of human atrial natriuretic peptide (ANP), has been utilized in the management of acute heart failure (AHF), particularly in Japan. Its therapeutic rationale is centered on its vasodilatory, natriuretic, and diuretic properties, which are aimed at reducing cardiac preload and afterload. However, its clinical efficacy and safety profile compared to other available therapies have been subjects of considerable debate. This guide provides a comprehensive meta-analysis of clinical trial data to objectively compare the performance of this compound with alternative treatments for AHF, supported by experimental data and detailed methodologies.

Comparative Efficacy and Safety from Meta-Analyses

Multiple meta-analyses have been conducted to evaluate the clinical outcomes associated with this compound in patients with AHF. The primary comparators in these studies are typically placebo or standard medical therapy. The key findings are summarized below.

In-Hospital Mortality

A meta-analysis of six studies, including both randomized and observational data from 30,665 patients, revealed a significantly higher in-hospital mortality rate in the Carperitide group compared to the placebo group (Risk Ratio [RR]: 1.16, 95% Confidence Interval [CI]: 1.07 to 1.27) after addressing heterogeneity.[1][2][3] Another propensity score-matched analysis also indicated an association between Carperitide treatment and increased in-hospital mortality (Odds Ratio [OR] 2.13, 95% CI 1.17-3.85).[4][5]

OutcomeNo. of StudiesNo. of PatientsRisk Ratio (95% CI)Key Finding
In-Hospital Mortality630,6651.16 (1.07 - 1.27)Higher mortality with Carperitide[1][2][3]
Heart Failure-Related Mortality and All-Cause Mortality

In contrast to in-hospital mortality, the same meta-analysis of six studies did not find a significant difference in heart failure-related mortality between the Carperitide and placebo groups (RR: 0.81; 95% CI: 0.45–1.45).[1][2][3] Similarly, a separate meta-analysis of four studies showed no significant difference in all-cause mortality between the Carperitide and control groups (RR: 1.02, 95% CI: 0.63-1.66).[6][7][8]

OutcomeNo. of StudiesNo. of PatientsRisk Ratio (95% CI)Key Finding
Heart Failure-Related Mortality630,6650.81 (0.45 - 1.45)No significant difference[1][2][3]
All-Cause Mortality4N/A1.02 (0.63 - 1.66)No significant difference[6][7][8]
Hospitalization for Heart Failure

The meta-analysis of studies evaluating hospitalization due to heart failure demonstrated no significant difference between Carperitide and control groups (RR: 0.98, 95% CI: 0.85-1.14).[6][7][8]

OutcomeNo. of StudiesNo. of PatientsRisk Ratio (95% CI)Key Finding
Hospitalization for Heart FailureN/AN/A0.98 (0.85 - 1.14)No significant difference[6][7][8]
Biomarker and Hemodynamic Effects

Carperitide has been shown to significantly increase levels of atrial natriuretic peptide (ANP) at 24 hours compared to placebo (Mean Difference: 10.60; 95% CI: 4.58–16.61).[1][2][3] Mechanistically, Carperitide administration leads to a significant increase in cyclic GMP levels.[9] Hemodynamically, it has been observed to decrease pulmonary arterial pressure, right atrial pressure, and systemic vascular resistance, while increasing cardiac output.[10]

Experimental Protocols

The clinical trials included in these meta-analyses generally follow a similar design, although specific parameters may vary. A representative experimental protocol is outlined below.

A. Study Design

A multicenter, randomized, controlled trial design is typically employed. Studies can be open-label or double-blind and placebo-controlled.

B. Patient Population

Patients included are typically adults diagnosed with acute heart failure, often with evidence of fluid overload. Key inclusion criteria often involve elevated levels of natriuretic peptides (e.g., BNP or NT-proBNP) and signs or symptoms of congestion. Common exclusion criteria include severe hypotension, significant renal dysfunction, and recent use of other investigational drugs.

C. Treatment Administration
  • Investigational Arm: Patients are randomized to receive an intravenous infusion of this compound. The dosage can vary, with some studies investigating low-dose regimens (e.g., 0.01-0.05 µg/kg/min) for a specified duration, often 72 hours.[9]

  • Control Arm: The control group receives either a matching placebo infusion or standard medical therapy for AHF. Standard therapy typically includes diuretics, vasodilators (such as nitrates), and inotropes as clinically indicated.[9][11]

D. Endpoints
  • Primary Endpoints: These are often composite endpoints, such as all-cause mortality and rehospitalization for heart failure within a specified follow-up period (e.g., 180 days or 1 year).[2][12]

  • Secondary Endpoints: These may include changes in dyspnea scores, urine output, renal function markers (e.g., serum creatinine, eGFR), and levels of neurohormonal biomarkers (e.g., BNP, ANP, renin, aldosterone).[2]

  • Safety Endpoints: Safety is assessed by monitoring the incidence of adverse events, with a particular focus on hypotension and worsening renal function.

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound

Carperitide, as an ANP analogue, exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A).[3] This binding activates guanylate cyclase, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] Elevated intracellular cGMP levels then activate protein kinase G (PKG), which mediates the downstream physiological effects, including vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system (RAAS).[3]

Carperitide_Signaling_Pathway cluster_cell Target Cell (e.g., Vascular Smooth Muscle, Renal Tubule) Carperitide Carperitide (ANP Analogue) NPR_A NPR-A Receptor Carperitide->NPR_A Binds to GC Guanylate Cyclase (intracellular domain) NPR_A->GC Activates GTP GTP cGMP cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects: - Vasodilation - Natriuresis - RAAS Inhibition PKG->Physiological_Effects Mediates

Caption: Signaling pathway of this compound.

Experimental Workflow of a Carperitide AHF Clinical Trial

The workflow of a typical randomized controlled trial evaluating Carperitide for AHF involves several key stages, from patient screening and enrollment to treatment administration and follow-up for endpoint assessment.

AHF_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Assessment Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Clinical, Biomarkers) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Carperitide_Arm Carperitide Infusion + Standard Therapy Randomization->Carperitide_Arm Control_Arm Placebo / Standard Therapy Randomization->Control_Arm In_Hospital_Monitoring In-Hospital Monitoring (Vitals, Adverse Events) Carperitide_Arm->In_Hospital_Monitoring Control_Arm->In_Hospital_Monitoring Endpoint_Assessment Primary & Secondary Endpoint Assessment In_Hospital_Monitoring->Endpoint_Assessment Data_Analysis Data Analysis Endpoint_Assessment->Data_Analysis

Caption: Experimental workflow of a Carperitide AHF clinical trial.

References

Validating the Cardioprotective Effects of Carperitide Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Carperitide acetate's performance against other alternatives in the management of acute heart failure (AHF), supported by experimental data. It delves into the underlying signaling pathways, presents quantitative clinical outcome data in structured tables, and offers detailed experimental methodologies for key preclinical and clinical assessments.

Mechanism of Action: The cGMP Signaling Pathway

Carperitide, a synthetic form of human atrial natriuretic peptide (ANP), exerts its cardioprotective effects through a well-defined signaling cascade. Upon administration, Carperitide binds to the natriuretic peptide receptor-A (NPR-A) on the surface of target cells, including vascular smooth muscle cells and endothelial cells.[1] This binding activates the guanylate cyclase domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] The subsequent increase in intracellular cGMP levels activates protein kinase G (PKG), which in turn phosphorylates downstream targets, resulting in vasodilation, natriuresis (sodium excretion), and diuresis (water excretion).[1] Furthermore, this pathway inhibits the renin-angiotensin-aldosterone system (RAAS), contributing to reduced cardiac preload and afterload.[1]

Carperitide_Signaling_Pathway Carperitide Carperitide (α-hANP) NPRA NPR-A Receptor Carperitide->NPRA Binds to GC Guanylate Cyclase (activated) NPRA->GC Activates cGMP cGMP (increased) GC->cGMP Converts GTP GTP GTP->GC PKG Protein Kinase G (activated) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis Natriuresis & Diuresis PKG->Natriuresis RAAS_Inhibition RAAS Inhibition PKG->RAAS_Inhibition Cardioprotection Cardioprotective Effects Vasodilation->Cardioprotection Natriuresis->Cardioprotection RAAS_Inhibition->Cardioprotection Rat_MI_Protocol cluster_pre_op Pre-Operative Phase cluster_surgery Surgical Procedure cluster_post_op Post-Operative Phase cluster_assessment Assessment Anesthesia Anesthesia Induction (e.g., Ketamine/Xylazine) Intubation Endotracheal Intubation & Mechanical Ventilation Anesthesia->Intubation Monitoring ECG & Temperature Monitoring Intubation->Monitoring Thoracotomy Left Thoracotomy Monitoring->Thoracotomy LAD_Ligation Ligation of Left Anterior Descending (LAD) Artery Thoracotomy->LAD_Ligation Reperfusion Reperfusion (Release of Ligation) LAD_Ligation->Reperfusion Closure Chest Closure Reperfusion->Closure Recovery Extubation & Recovery Closure->Recovery Analgesia Post-operative Analgesia Recovery->Analgesia Euthanasia Euthanasia Analgesia->Euthanasia Staining Heart Staining (TTC & Evans Blue) Euthanasia->Staining Infarct_Size Infarct Size Measurement Staining->Infarct_Size Clinical_Trial_Workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment Phase cluster_monitoring Monitoring & Assessment Inclusion Inclusion Criteria Met (e.g., AHF diagnosis, BP) Exclusion Exclusion Criteria Absent Inclusion->Exclusion Consent Informed Consent Obtained Exclusion->Consent Randomization Randomization to Carperitide or Control Consent->Randomization Infusion Continuous IV Infusion (e.g., 0.01-0.05 µg/kg/min) Randomization->Infusion Duration Infusion for a Defined Period (e.g., 48-72 hours) Infusion->Duration Vitals Continuous Vital Signs Monitoring (BP, HR) Infusion->Vitals Hemodynamics Hemodynamic Monitoring (if applicable) Infusion->Hemodynamics Biomarkers Serial Blood Sampling for Cardiac Biomarkers Infusion->Biomarkers Endpoints Assessment of Primary & Secondary Endpoints Duration->Endpoints

References

A Comparative Guide: Carperitide Acetate vs. Nitrates for Acute Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of carperitide acetate and nitrates, two vasodilatory agents used in the management of acute heart failure (AHF). The information presented is based on available experimental data to assist in research and drug development efforts.

Executive Summary

Acute heart failure is a life-threatening condition requiring immediate intervention to reduce cardiac preload and afterload. Both this compound, a recombinant form of human atrial natriuretic peptide, and nitrates, such as nitroglycerin and isosorbide dinitrate, are utilized for their vasodilatory properties. While both drug classes ultimately lead to vasodilation through the cyclic guanosine monophosphate (cGMP) pathway, their mechanisms of action, hemodynamic effects, and clinical outcome profiles exhibit notable differences. This guide synthesizes the current evidence to provide a comprehensive comparison.

Mechanism of Action

This compound: Carperitide is a recombinant form of human atrial natriuretic peptide (ANP)[1]. It binds to the natriuretic peptide receptor-A (NPR-A), activating guanylate cyclase and increasing intracellular cGMP levels. This leads to vasodilation, natriuresis (excretion of sodium in urine), and diuresis (increased urine production)[1]. Additionally, carperitide inhibits the renin-angiotensin-aldosterone system (RAAS) and suppresses the sympathetic nervous system[1].

Nitrates: Organic nitrates, such as nitroglycerin and isosorbide dinitrate, act as nitric oxide (NO) donors. Within vascular smooth muscle cells, these compounds are metabolized to release NO, which then stimulates soluble guanylate cyclase. This enzyme, in turn, catalyzes the production of cGMP, leading to vasodilation. Nitrates primarily affect venous capacitance vessels at lower doses, reducing preload, while at higher doses, they also dilate arterial vessels, reducing afterload.

cluster_carperitide This compound Pathway cluster_nitrates Nitrates Pathway Carperitide Carperitide NPR-A Receptor NPR-A Receptor Carperitide->NPR-A Receptor Binds to Particulate Guanylate Cyclase Particulate Guanylate Cyclase NPR-A Receptor->Particulate Guanylate Cyclase Activates GTP to cGMP GTP -> cGMP Particulate Guanylate Cyclase->GTP to cGMP Catalyzes Increased cGMP Increased cGMP GTP to cGMP->Increased cGMP Nitrates Nitrates Nitric Oxide (NO) Nitric Oxide (NO) Nitrates->Nitric Oxide (NO) Metabolized to Soluble Guanylate Cyclase Soluble Guanylate Cyclase Nitric Oxide (NO)->Soluble Guanylate Cyclase Activates Soluble Guanylate Cyclase->GTP to cGMP Catalyzes Vasodilation Vasodilation Increased cGMP->Vasodilation Patient with Acute Heart Failure Patient with Acute Heart Failure Randomization Randomization Patient with Acute Heart Failure->Randomization Carperitide Arm Carperitide Arm Randomization->Carperitide Arm Nitrates Arm Nitrates Arm Randomization->Nitrates Arm Carperitide Infusion Continuous IV Infusion (e.g., 0.01-0.05 µg/kg/min for 72h) Carperitide Arm->Carperitide Infusion Nitrates Infusion Continuous IV Infusion (e.g., Titrated Nitroglycerin) Nitrates Arm->Nitrates Infusion Hemodynamic Monitoring Hemodynamic Monitoring (PCWP, CI, BP, etc.) Carperitide Infusion->Hemodynamic Monitoring Nitrates Infusion->Hemodynamic Monitoring Clinical Outcome Assessment Clinical Outcome Assessment (Mortality, Rehospitalization, Symptoms) Hemodynamic Monitoring->Clinical Outcome Assessment

References

A Comparative Guide to Natriuretic Peptides in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

Natriuretic peptides (NPs) are a family of structurally related hormones that play a critical role in regulating cardiovascular and renal homeostasis.[1] Their discovery has significantly advanced the understanding of the physiological control of blood pressure and fluid balance.[2] In response to cardiovascular stress, such as heart failure, the heart releases these peptides to restore normal circulatory conditions through actions like diuresis, natriuresis, and vasodilation.[3] This guide provides a comparative analysis of the major natriuretic peptides—Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP)—focusing on their roles as biomarkers and therapeutic targets in cardiovascular research.

Comparative Overview of Natriuretic Peptides

ANP, BNP, and CNP are genetically distinct peptides with varied primary sites of synthesis and receptor affinities, leading to both overlapping and unique physiological functions.[1][4] ANP and BNP are cardiac hormones, primarily released from the atria and ventricles respectively, in response to myocardial stretch.[5][6] In contrast, CNP is mainly produced by the vascular endothelium and acts as a paracrine factor.[1][2]

FeatureAtrial Natriuretic Peptide (ANP)B-type Natriuretic Peptide (BNP)C-type Natriuretic Peptide (CNP)
Primary Synthesis Site Cardiac atria[6][7]Cardiac ventricles[6][7]Vascular endothelium, Brain[1][2]
Primary Stimulus Atrial distension, volume overload[6][8]Ventricular distension, pressure/volume overload[6][9]Endothelial stress
Primary Receptor Natriuretic Peptide Receptor-A (NPR-A)[5][7]Natriuretic Peptide Receptor-A (NPR-A)[5][7]Natriuretic Peptide Receptor-B (NPR-B)[5][7]
Key Cardiovascular Effects Potent diuretic, natriuretic, and vasodilatory effects; lowers blood pressure; inhibits the Renin-Angiotensin-Aldosterone System (RAAS).[8][10]Similar to ANP but with a more pronounced role in ventricular pathophysiology; serves as a key diagnostic and prognostic marker in heart failure.[6][9]Primarily acts as a local vasodilator and inhibitor of vascular smooth muscle proliferation; has anti-fibrotic and anti-hypertrophic effects.[3][11]
Clearance Receptor Natriuretic Peptide Receptor-C (NPR-C)[7]Natriuretic Peptide Receptor-C (NPR-C)[7]Natriuretic Peptide Receptor-C (NPR-C)[7]

Signaling and Clearance Pathways

The biological effects of ANP and BNP are mediated through the guanylyl cyclase-coupled receptor NPR-A, while CNP primarily signals through NPR-B.[7][12] Binding of these peptides to their respective receptors triggers the conversion of GTP to cyclic guanosine monophosphate (cGMP), an intracellular second messenger that mediates most of the known downstream effects, including vasodilation and natriuresis.[10][13] All three peptides are cleared from circulation via the NPR-C receptor, which internalizes and degrades them.[1][7]

signaling_pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Peptide ANP / BNP NPR_A NPR-A Receptor Peptide->NPR_A Binding cGMP cGMP NPR_A->cGMP Guanylyl Cyclase Activity GTP GTP GTP->cGMP PKG PKG Activation cGMP->PKG Effects Physiological Effects (Vasodilation, Natriuresis, Anti-hypertrophy) PKG->Effects

NP signaling via the NPR-A/cGMP pathway.

clearance_pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Peptide ANP / BNP / CNP NPR_C NPR-C (Clearance Receptor) Peptide->NPR_C Binding Internalization Receptor-Mediated Internalization NPR_C->Internalization Degradation Lysosomal Degradation Internalization->Degradation

NP clearance pathway via the NPR-C receptor.

Performance as Cardiovascular Biomarkers

In clinical practice, natriuretic peptides, particularly BNP and its more stable N-terminal fragment (NT-proBNP), have become indispensable biomarkers for the diagnosis, prognosis, and management of heart failure.[9][13] While ANP levels also rise in heart failure, BNP has demonstrated superior diagnostic and prognostic value, especially for assessing left ventricular dysfunction.[4][14]

ParameterANPBNP / NT-proBNPKey Findings
Plasma Levels (Heart Failure vs. Healthy) ~8x higher in HF patients.[14]~84x higher in HF patients (BNP).[14]BNP shows a much larger dynamic range between healthy and disease states, enhancing its diagnostic utility.[14]
Correlation with Left Ventricular Ejection Fraction (LVEF) Correlates with LVEF, but less specifically for ventricular strain.Strong negative correlation. (r = -0.50 for BNP; r = -0.46 for NT-proBNP).[15]BNP and NT-proBNP are strong predictors of severely reduced LVEF (<30%).[15]
Prognostic Value in Heart Failure Elevated levels are associated with poor outcomes.Independently predicts all-cause mortality and/or heart failure admission.[15]BNP has been shown to have a higher prognostic value in heart failure compared to ANP.[4]
Diagnostic Utility Less specific for ventricular overload compared to BNP.[4]High negative predictive value to rule out heart failure in patients with dyspnea.[14][15]BNP is more valuable than ANP in the evaluation of cardiac dysfunction and volume overload.[14]
Plasma Half-life ~2-5 minutes~20 minutes (BNP); ~60-120 minutes (NT-proBNP)[9]The longer half-life of NT-proBNP makes it a more stable analyte for laboratory measurement.[9]

Experimental Protocols: Natriuretic Peptide Immunoassay

The quantification of natriuretic peptides in plasma or serum is typically performed using sandwich immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay). These assays utilize specific antibodies to capture and detect the target peptide.

Methodology: Sandwich ELISA for BNP Quantification

  • Plate Coating: A 96-well microplate is coated with a specific capture monoclonal antibody (e.g., MAb 50E1) that binds to a distinct epitope on the BNP molecule. The plate is then incubated to allow for antibody adsorption.

  • Blocking: Any unbound sites on the plate surface are blocked using a solution like Blocker A to prevent non-specific binding of other proteins.

  • Sample/Calibrator Incubation: Plasma samples, along with a series of known BNP calibrators (for creating a standard curve), are added to the wells. If necessary, samples are diluted in a specialized diluent containing protease inhibitors to prevent peptide degradation.[16] The plate is incubated for 1-2 hours to allow the BNP to bind to the capture antibody.

  • Washing: The plate is washed multiple times with a wash buffer (e.g., PBS-T) to remove any unbound substances.

  • Detection Antibody Incubation: A second monoclonal antibody (detection antibody, e.g., MAb 24C5) that recognizes a different epitope on the BNP molecule is added.[17] This antibody is conjugated to a detection molecule (e.g., an enzyme like HRP or a SULFO-TAG™ label). The plate is incubated again for 1-2 hours.

  • Final Wash: The plate is washed again to remove any unbound detection antibody.

  • Signal Development & Reading:

    • For an ELISA, a substrate is added that reacts with the enzyme on the detection antibody to produce a colorimetric or chemiluminescent signal.

    • For an MSD assay, a Read Buffer is added, and the plate is analyzed on an imager that measures the light emitted from the SULFO-TAG™ label.[16]

  • Quantification: The intensity of the signal is proportional to the amount of BNP in the sample. The concentration in the unknown samples is determined by interpolating from the standard curve generated by the calibrators.

elisa_workflow start Start coat Coat Plate with Capture Antibody start->coat block Block Unbound Sites coat->block add_sample Add Samples & Calibrators block->add_sample wash1 Wash Plate add_sample->wash1 Incubate add_detect Add Labeled Detection Antibody wash1->add_detect wash2 Wash Plate add_detect->wash2 Incubate add_substrate Add Substrate & Develop Signal wash2->add_substrate read Read Plate (e.g., Spectrophotometer) add_substrate->read Incubate analyze Analyze Data vs. Standard Curve read->analyze end End analyze->end

Generalized workflow for a sandwich ELISA.

Therapeutic Applications and Future Directions

The potent cardiovascular effects of natriuretic peptides have led to the development of synthetic analogs for therapeutic use.[5] Nesiritide, a recombinant form of human BNP, is approved for treating acutely decompensated heart failure, though its use has been debated.[5][18] Newer "designer" peptides are being developed with improved efficacy, specificity, and resistance to enzymatic degradation.[18] The distinct signaling pathway of CNP through NPR-B, which remains active in failing hearts where NPR-A signaling is diminished, suggests it may be a valuable therapeutic target for reducing cardiac hypertrophy and fibrosis.[12] Further research is needed to fully harness the therapeutic potential of these peptides for treating and preventing cardiovascular diseases.[13]

References

Carperitide Acetate in Acute Decompensated Heart Failure: A Comparative Guide to Long-Term Prognosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carperitide acetate, a recombinant form of human atrial natriuretic peptide (ANP), has been utilized in the management of acute decompensated heart failure (ADHF), primarily in Japan. Its therapeutic rationale is centered on its vasodilatory, natriuretic, and diuretic properties, which are mediated through the cyclic guanosine monophosphate (cGMP) signaling pathway. This guide provides an objective comparison of this compound's performance against other therapeutic alternatives in influencing the long-term prognosis of ADHF, supported by experimental data from key clinical studies.

Comparative Analysis of Long-Term Clinical Outcomes

The long-term efficacy of this compound in ADHF remains a subject of ongoing research, with studies presenting varied outcomes. Below is a summary of quantitative data from significant clinical trials and registry studies.

Study/TrialTreatment ArmsNFollow-up DurationPrimary Endpoint(s)Key Findings
PROTECT [1][2]Carperitide + Standard Therapy vs. Standard Therapy Alone4918 monthsDeath and RehospitalizationSignificant reduction in death and rehospitalization in the carperitide group (11.5% vs. 34.8%, p=0.0359).[1][2]
COOPERATE-HF-J [3][4]No Carperitide (NO-ANP) vs. Very Low-Dose Carperitide (VLD-ANP, <0.02 µg/kg/min) vs. Low-Dose Carperitide (LD-ANP, ≥0.02 µg/kg/min)24351 yearCardiovascular MortalityLow-dose carperitide was associated with significantly lower 1-year cardiovascular mortality compared to no carperitide and very low-dose carperitide (p<0.001).[3][4] All-cause mortality was also lower in the LD-ANP group (p=0.002).[3][4] No significant difference in rehospitalization for heart failure among the groups.[3]
Meta-Analysis (2025) [5]Carperitide vs. Placebo/Control30,665 (from 6 studies)VariedIn-hospital mortality, Heart failure-related mortalityNo significant difference in heart failure-related mortality.[5] A potential for increased in-hospital mortality with carperitide was noted after sensitivity analysis.[5]
Propensity Score-Matched Analysis [6]Carperitide vs. No Carperitide734 (367 pairs)In-hospitalIn-hospital mortalityCarperitide use was associated with increased in-hospital mortality (OR 2.13).[6]

Experimental Protocols of Key Studies

Understanding the methodologies of pivotal trials is crucial for interpreting their outcomes.

PROTECT Multicenter Randomized Controlled Study
  • Objective: To assess the effects of low-dose carperitide on the long-term prognosis of patients with ADHF.[1][2]

  • Study Design: A multicenter, randomized, controlled, open-label study.[1][2]

  • Inclusion Criteria: Patients with ADHF, New York Heart Association (NYHA) class III-IV, and a left ventricular ejection fraction (LVEF) of 45% or less.[7]

  • Exclusion Criteria: Systolic blood pressure <90 mmHg, cardiogenic shock, need for mechanical ventilation, and recent myocardial infarction (within 3 months).[7]

  • Treatment Protocol:

    • Carperitide Group (n=26): Continuous intravenous infusion of low-dose carperitide (0.01-0.05 µg/kg/min) for 72 hours, in addition to standard medical treatment.[1][2]

    • Control Group (n=23): Standard medical treatment alone.[1][2]

    • Anti-aldosterone drugs were prohibited in both groups.[1][2]

  • Endpoints: The primary endpoint was a composite of death and rehospitalization due to worsening heart failure over an 18-month follow-up period.[1][2]

COOPERATE-HF-J (Consortium for Pooled Data Analysis regarding Hospitalized Patients with Heart Failure in Japan)
  • Objective: To investigate the association between the initial dose of carperitide and 1-year prognosis in patients with ADHF.[3]

  • Study Design: A patient-level meta-analysis combining two multicenter registries: NARA-HF and REALITY-AHF.[3]

  • Patient Population: 2,435 patients with ADHF.[3]

  • Treatment Groups:

    • No Carperitide (NO-ANP): n = 1098

    • Very Low-Dose Carperitide (VLD-ANP): <0.02 µg/kg/min, n = 593

    • Low-Dose Carperitide (LD-ANP): ≥0.02 µg/kg/min, n = 744

  • Endpoints: The primary endpoint was cardiovascular mortality within 1 year of admission. Secondary endpoints included all-cause mortality and rehospitalization for heart failure.[3][4]

Signaling Pathway and Experimental Workflow

Carperitide (ANP) Signaling Pathway

Carperitide, as an ANP analogue, exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A). This binding activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8] cGMP then acts as a second messenger, activating protein kinase G (PKG), which in turn phosphorylates downstream targets, resulting in vasodilation, natriuresis, and diuresis.[8]

Carperitide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carperitide Carperitide (ANP) NPR_A Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPR_A Binds to GC Guanylate Cyclase (activated) NPR_A->GC Activates GTP GTP cGMP cGMP GTP->cGMP Conversion GC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects: - Vasodilation - Natriuresis - Diuresis PKG->Physiological_Effects Leads to

Carperitide Signaling Pathway
Experimental Workflow for a Typical ADHF Clinical Trial

The following diagram illustrates a generalized workflow for a clinical trial investigating a new therapy for ADHF, such as carperitide.

ADHF_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_A Treatment Arm A (e.g., Carperitide + Standard Therapy) Randomization->Treatment_A Treatment_B Treatment Arm B (e.g., Placebo + Standard Therapy) Randomization->Treatment_B Treatment_Period Treatment Period (e.g., 72-hour infusion) Treatment_A->Treatment_Period Treatment_B->Treatment_Period Follow_up Long-Term Follow-up (e.g., 1-18 months) Treatment_Period->Follow_up Endpoint_Assessment Endpoint Assessment (Mortality, Rehospitalization, etc.) Follow_up->Endpoint_Assessment Data_Analysis Statistical Data Analysis Endpoint_Assessment->Data_Analysis

ADHF Clinical Trial Workflow

Conclusion

The available evidence on the effect of this compound on the long-term prognosis of ADHF is mixed. The PROTECT study, a randomized controlled trial, demonstrated a significant benefit in reducing death and rehospitalization at 18 months.[1][2] The COOPERATE-HF-J registry analysis also suggests a mortality benefit with low-dose carperitide at 1 year.[3][4] However, these findings are contrasted by meta-analyses and propensity score-matched studies that have not shown a consistent long-term benefit and have raised concerns about potential increases in in-hospital mortality.[5][6]

The discrepancies in study outcomes may be attributable to variations in study design (randomized controlled trials vs. observational registries), patient populations, and the dosage of carperitide administered. For drug development professionals and researchers, these findings underscore the need for further well-designed, adequately powered, randomized controlled trials to definitively establish the role of this compound and its optimal dosing strategy in the management of ADHF to improve long-term outcomes. The complex interplay of its hemodynamic effects and potential risks necessitates a careful and evidence-based approach to its clinical application.

References

Carperitide Acetate in Post-Myocardial Infarction Care: A Comparative Analysis of Infarct Size Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of experimental data reveals the potential of Carperitide acetate in mitigating myocardial infarct size following an acute myocardial infarction (MI). This guide provides a detailed comparison of this compound with other therapeutic alternatives, offering researchers, scientists, and drug development professionals a critical overview of the current landscape in cardioprotection.

Carperitide, a synthetic form of human atrial natriuretic peptide (ANP), has demonstrated a statistically significant reduction in infarct size in clinical trials. Its mechanism of action, primarily through the cGMP-PKG signaling pathway, offers a distinct therapeutic approach compared to other agents. This report synthesizes quantitative data from key studies, details experimental methodologies, and visualizes the complex biological and procedural pathways involved.

Comparative Efficacy in Infarct Size Reduction

The following table summarizes the quantitative outcomes from notable clinical trials assessing the impact of this compound and its alternatives on myocardial infarct size.

Treatment GroupStudyMethod of Infarct Size MeasurementMean Infarct Size (Treatment)Mean Infarct Size (Control/Placebo)Percentage ReductionReference
Carperitide J-WINDCreatine Kinase (CK) Area Under the CurveNot explicitly stated in arbitrary unitsNot explicitly stated in arbitrary units14.7%[1][2]
Carperitide Canine ModelNot specified4.5 +/- 2.1% (of area at risk)27.8 +/- 7.8% (of area at risk)~83.8%[3]
Nicorandil CHANGE TrialCardiac Magnetic Resonance (CMR) at 5-7 days26.5 ± 17.1 g32.4 ± 19.3 g~18.2%[4][5]
Nicorandil CHANGE TrialCardiac Magnetic Resonance (CMR) at 6 months19.5 ± 14.4 g25.7 ± 15.4 g~24.1%[4][5]
Nicorandil SPECT StudySingle-Photon Emission Computed Tomography (SPECT)13% (IQR, 8-17)16% (IQR, 12-20.3)Not directly comparable[6]
Cyclosporine Pilot TrialCardiac Magnetic Resonance (CMR) on day 537 g (IQR, 21-51)46 g (IQR, 20-65)~19.6% (based on median)[7]

Understanding the Mechanisms: Signaling Pathways

The therapeutic effects of Carperitide and its alternatives stem from their distinct interactions with cellular signaling pathways.

Carperitide Signaling Pathway

Carperitide exerts its cardioprotective effects by activating the particulate guanylate cyclase receptor, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This, in turn, activates protein kinase G (PKG), which is believed to mediate the downstream effects of infarct size reduction.

Carperitide_Pathway Carperitide Carperitide acetate NPR_A Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPR_A Binds to cGMP cGMP NPR_A->cGMP Converts GTP GTP GTP->NPR_A PKG Protein Kinase G (PKG) cGMP->PKG Activates Cardioprotection Cardioprotection (Reduced Infarct Size) PKG->Cardioprotection Leads to

Caption: Carperitide's cGMP-PKG signaling cascade.

Nicorandil Signaling Pathway

Nicorandil exhibits a dual mechanism of action. It acts as a potassium channel opener, specifically targeting mitochondrial ATP-sensitive potassium (mitoKATP) channels, and also functions as a nitric oxide (NO) donor. These actions are thought to inhibit inflammatory pathways, such as the TLR4/MyD88/NF-κB/NLRP3 inflammasome, reducing pyroptotic cell death.[8][9][10][11]

Nicorandil_Pathway Nicorandil Nicorandil mitoKATP mitoKATP Channel Nicorandil->mitoKATP Activates NO_Donor NO Donor Nicorandil->NO_Donor TLR4_Pathway TLR4/MyD88/NF-κB/ NLRP3 Pathway mitoKATP->TLR4_Pathway Inhibits Cardioprotection Cardioprotection (Reduced Infarct Size) mitoKATP->Cardioprotection NO_Donor->TLR4_Pathway Inhibits NO_Donor->Cardioprotection Pyroptosis Cardiomyocyte Pyroptosis TLR4_Pathway->Pyroptosis Induces

Caption: Nicorandil's dual-action signaling.

Cyclosporine Signaling Pathway

Cyclosporine is believed to reduce reperfusion injury by inhibiting the opening of the mitochondrial permeability transition pore (mPTP).[12][13][14] By preventing mPTP opening, Cyclosporine helps maintain mitochondrial integrity and prevents the release of pro-apoptotic factors, thereby protecting cardiomyocytes from cell death.

Cyclosporine_Pathway Reperfusion_Injury Reperfusion Injury (Oxidative Stress, Ca2+ overload) mPTP Mitochondrial Permeability Transition Pore (mPTP) Reperfusion_Injury->mPTP Induces Opening Cell_Death Cardiomyocyte Cell Death mPTP->Cell_Death Leads to Cyclosporine Cyclosporine Cyclosporine->mPTP Inhibits Opening Mitochondrial_Integrity Mitochondrial Integrity Cyclosporine->Mitochondrial_Integrity Maintains Cardioprotection Cardioprotection (Reduced Infarct Size) Mitochondrial_Integrity->Cardioprotection

Caption: Cyclosporine's inhibition of the mPTP.

Experimental Protocols for Infarct Size Assessment

The accurate quantification of myocardial infarct size is crucial for evaluating the efficacy of cardioprotective therapies. The following are detailed methodologies for key experimental techniques cited in the literature.

Triphenyltetrazolium Chloride (TTC) Staining for Animal Models

This technique relies on the ability of dehydrogenase enzymes in viable myocardial tissue to reduce TTC to a red formazan precipitate. Infarcted tissue, lacking these active enzymes, remains pale.[15][16][17][18]

Protocol:

  • Heart Excision and Preparation: Following the experimental period, the heart is excised and washed with saline.

  • Slicing: The heart is typically frozen and then sliced into uniform sections (e.g., 2-3 mm thickness).

  • Staining: The heart slices are incubated in a 1% TTC solution in a phosphate buffer (pH 7.4) at 37°C for approximately 15-20 minutes.

  • Fixation: The stained slices are then fixed in 10% formalin to enhance the contrast between the viable (red) and infarcted (pale) tissue.

  • Imaging and Analysis: The slices are photographed, and the areas of infarction and the total area at risk are measured using planimetry software (e.g., ImageJ). The infarct size is then calculated as a percentage of the area at risk.

TTC_Staining_Workflow Start Excise Heart Slice Slice Heart (2-3 mm sections) Start->Slice Stain Incubate in 1% TTC (37°C, 15-20 min) Slice->Stain Fix Fix in 10% Formalin Stain->Fix Image Photograph Slices Fix->Image Analyze Planimetry Analysis (Infarct vs. Risk Area) Image->Analyze End Calculate Infarct Size (%) Analyze->End

Caption: TTC staining experimental workflow.

Cardiac Magnetic Resonance (CMR) Imaging for Clinical Trials

CMR with late gadolinium enhancement (LGE) is considered the gold standard for the in vivo quantification of myocardial infarction.[19][20][21][22]

Protocol:

  • Patient Preparation: The patient is positioned within the MRI scanner.

  • Scout Imaging: Initial scans are performed to locate the heart.

  • Cine Imaging: Sequences are acquired to assess cardiac function and volumes.

  • Contrast Administration: A gadolinium-based contrast agent is administered intravenously (e.g., 0.15-0.20 mmol/kg).

  • Late Gadolinium Enhancement (LGE) Imaging: After a delay of 10-15 minutes, LGE images are acquired. Infarcted myocardium, where the contrast agent has accumulated, appears bright.

  • Image Analysis: The LGE images are analyzed to quantify the volume of infarcted tissue, which is typically expressed as a percentage of the total left ventricular mass.

CMR_Workflow Start Patient Positioning Scout Scout Imaging Start->Scout Cine Cine Imaging (Function & Volumes) Scout->Cine Contrast Administer Gadolinium Contrast Cine->Contrast LGE LGE Imaging (10-15 min delay) Contrast->LGE Analyze Image Analysis (Quantify Infarct Volume) LGE->Analyze End Calculate Infarct Size (%) Analyze->End

Caption: CMR for infarct size workflow.

Biochemical Marker Analysis

The release of cardiac enzymes and proteins into the bloodstream following myocardial injury can be used to estimate infarct size.

Protocol:

  • Serial Blood Sampling: Blood samples are collected at regular intervals following the onset of MI (e.g., every 6-8 hours for 24-48 hours).

  • Biomarker Measurement: The concentrations of cardiac biomarkers, such as creatine kinase-MB (CK-MB) and cardiac troponins (cTnI or cTnT), are measured in each sample.

  • Data Analysis: The area under the curve (AUC) of the biomarker concentration over time is calculated. This AUC is proportional to the total amount of biomarker released and, therefore, to the infarct size.

Biomarker_Workflow Start Serial Blood Draws Measure Measure Biomarkers (CK-MB, Troponin) Start->Measure Plot Plot Concentration vs. Time Measure->Plot Calculate Calculate Area Under the Curve (AUC) Plot->Calculate End Estimate Infarct Size Calculate->End

Caption: Biochemical marker analysis workflow.

Conclusion

The available data suggest that this compound holds promise as a therapeutic agent for reducing myocardial infarct size post-MI. Its distinct mechanism of action offers an alternative or potentially complementary approach to existing treatments. However, direct head-to-head comparisons with a broader range of modern cardioprotective agents are warranted. The standardized experimental protocols outlined in this guide are essential for ensuring the comparability and reliability of future research in this critical area of cardiovascular medicine. Further investigation is needed to fully elucidate the clinical benefits and optimal use of this compound in the management of acute myocardial infarction.

References

Carperitide Acetate in Acute Heart Failure: A Comparative Analysis of Mortality Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

An objective examination of carperitide acetate's efficacy in treating acute heart failure, with a focus on patient mortality compared to alternative therapies. This guide synthesizes key clinical findings and experimental designs for researchers and drug development professionals.

This compound, a synthetic analog of human atrial natriuretic peptide (ANP), is utilized primarily in Japan for the management of acute heart failure (AHF).[1][2] Its therapeutic action is rooted in its ability to induce vasodilation, diuresis, and natriuresis, thereby reducing cardiac preload and afterload.[2][3][4] The drug mimics endogenous ANP by binding to natriuretic peptide receptors, which elevates intracellular cyclic guanosine monophosphate (cGMP) levels, leading to the relaxation of vascular smooth muscle and inhibition of the renin-angiotensin-aldosterone system.[1][3][4] Despite these favorable hemodynamic effects, its impact on mortality in AHF patients remains a subject of considerable debate, with clinical studies yielding conflicting results.

Comparative Mortality Data

The clinical evidence surrounding carperitide's effect on mortality in acute heart failure is inconsistent. While some studies suggest a potential survival benefit, particularly at lower doses, others indicate an association with increased in-hospital mortality. Below is a summary of key comparative studies.

Study/AnalysisComparison GroupsKey Mortality Findings
Nagai et al. (2019) [5]Carperitide vs. NitratesCarperitide use was associated with a significantly higher adjusted in-hospital mortality (Hazard Ratio: 1.49).
Matsue et al. (2015) [6]Carperitide vs. No CarperitideIn a propensity score-matched analysis, carperitide was linked to increased in-hospital mortality (Odds Ratio: 2.13).
Meta-analysis by Khan et al. (2024) [7][8]Carperitide vs. Placebo/ControlNo significant difference in heart failure-related mortality was found. However, after adjusting for heterogeneity, a significantly higher in-hospital mortality was observed in the carperitide group (Risk Ratio: 1.16).[7][8]
Meta-analysis by Li et al. (2025) [2]Carperitide vs. ControlThe pooled analysis showed no significant difference in all-cause mortality between the carperitide and control groups (Risk Ratio: 1.02).[2]
COOPERATE-HF-J Analysis (2022) [9][10]No Carperitide vs. Very Low-Dose Carperitide (<0.02 µg/kg/min) vs. Low-Dose Carperitide (≥0.02 µg/kg/min)Low-dose carperitide was significantly associated with lower cardiovascular and all-cause mortality at 1 year compared to the no-carperitide and very-low-dose groups.[9][10]

Signaling Pathway and Experimental Protocols

The therapeutic effects of carperitide are mediated through the natriuretic peptide receptor-A (NPR-A). The binding of carperitide to this receptor activates guanylate cyclase, leading to the production of the second messenger cGMP. Elevated cGMP levels exert several downstream effects beneficial in acute heart failure.

This compound Signaling Pathway Carperitide Carperitide (α-hANP) NPR_A Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPR_A Binds to GC Guanylate Cyclase (Particulate) NPR_A->GC Activates GTP GTP cGMP cGMP GTP->cGMP Converts to PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation (Reduced Preload/Afterload) PKG->Vasodilation Natriuresis Natriuresis/Diuresis (Reduced Blood Volume) PKG->Natriuresis RAAS RAAS Inhibition (Reduced Angiotensin II/Aldosterone) PKG->RAAS

Caption: this compound's mechanism of action.

Key Experimental Methodologies

A closer look at the methodologies of pivotal studies reveals the complexity of assessing carperitide's impact.

COOPERATE-HF-J (Consortium for Pooled Data Analysis regarding Hospitalized Patients with Heart Failure in Japan) Analysis:

  • Study Design: A retrospective analysis combining data from two multicenter registries (NARA-HF and REALITY-AHF).[9][10]

  • Patient Population: The study included 2,435 patients hospitalized with acute decompensated heart failure. Patients were excluded if they were on maintenance dialysis or treated with both carperitide and nitrates.[9]

  • Treatment Groups: Patients were categorized into three groups based on the initial dose of carperitide:

    • No carperitide (NO-ANP, n=1098)

    • Very low-dose carperitide (VLD-ANP, <0.02 µg/kg/min, n=593)

    • Low-dose carperitide (LD-ANP, ≥0.02 µg/kg/min, n=744)[9][10]

  • Endpoints: The primary endpoint was cardiovascular mortality within one year of admission. Secondary endpoints included all-cause mortality and rehospitalization for heart failure within one year.[9][10]

  • Statistical Analysis: Kaplan-Meier analysis with a log-rank test was used to compare survival curves between the groups. Multivariable Cox regression analysis was performed to adjust for covariates and determine the association between carperitide dose and mortality.[9][10]

COOPERATE-HF-J Study Workflow Start Patient Cohort (N=2435 AHF Patients) Grouping Group Assignment based on initial Carperitide dose Start->Grouping Group1 No Carperitide (NO-ANP) Grouping->Group1 Group2 Very Low-Dose (<0.02 µg/kg/min) Grouping->Group2 Group3 Low-Dose (≥0.02 µg/kg/min) Grouping->Group3 FollowUp 1-Year Follow-up Group1->FollowUp Group2->FollowUp Group3->FollowUp Endpoints Endpoint Analysis: - Cardiovascular Mortality - All-Cause Mortality - Rehospitalization FollowUp->Endpoints Analysis Statistical Analysis (Kaplan-Meier, Cox Regression) Endpoints->Analysis

Caption: Workflow of the COOPERATE-HF-J data analysis.

Discussion and Future Directions

The conflicting evidence on carperitide's effect on mortality highlights the need for further well-designed, randomized controlled trials. Retrospective studies and meta-analyses are limited by potential confounding factors and heterogeneity among study populations and designs.[2][7]

Several factors may contribute to the discrepant findings:

  • Dosage: The COOPERATE-HF-J analysis suggests a dose-dependent effect, with low-dose carperitide showing potential benefit while other studies, possibly involving higher or varied doses, indicate harm.[9][10]

  • Patient Selection: The therapeutic window for carperitide may be narrow. Its vasodilatory properties can lead to hypotension, which is associated with worse outcomes, particularly in hemodynamically unstable patients.[2][11]

  • Concomitant Therapies: The interaction of carperitide with other AHF treatments, such as nitrates and diuretics, is not fully understood and may influence outcomes.[1]

References

A Comparative Guide: Carperitide Acetate vs. Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Carperitide acetate and endothelin receptor antagonists (ERAs), focusing on their mechanisms of action, performance in key therapeutic areas, and the experimental data supporting their use. While direct head-to-head clinical trials are limited, this guide synthesizes available data to offer a comprehensive evaluation for research and development purposes.

At a Glance: Key Mechanisms of Action

This compound and endothelin receptor antagonists operate through distinct yet impactful signaling pathways to achieve their therapeutic effects, primarily in the cardiovascular system.

This compound , a synthetic analog of human atrial natriuretic peptide (ANP), exerts its effects by activating natriuretic peptide receptors, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1] This elevation in cGMP mediates a cascade of downstream effects, including vasodilation, natriuresis (sodium excretion), and diuresis (water excretion).[1] Furthermore, this compound has been shown to inhibit the renin-angiotensin-aldosterone system (RAAS) and suppress the secretion of endothelin-1, a potent vasoconstrictor.

Endothelin receptor antagonists (ERAs) , on the other hand, directly counteract the effects of endothelin-1 (ET-1). ET-1 is a powerful vasoconstrictor peptide that binds to two primary receptor subtypes: ET-A and ET-B.[2] ERAs function by blocking these receptors, thereby preventing the vasoconstrictive and proliferative actions of ET-1.[3] This class of drugs includes both selective antagonists, which primarily target the ET-A receptor (e.g., ambrisentan), and dual antagonists that block both ET-A and ET-B receptors (e.g., bosentan, macitentan).

Signaling Pathways Visualized

To illustrate the distinct mechanisms of these two drug classes, the following diagrams depict their respective signaling pathways.

Carperitide_Signaling Carperitide Carperitide Acetate NPR_A Natriuretic Peptide Receptor A (NPR-A) Carperitide->NPR_A Binds to GC Guanylate Cyclase NPR_A->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis Natriuresis/ Diuresis PKG->Natriuresis RAAS_Inhibition RAAS Inhibition PKG->RAAS_Inhibition ET1_Inhibition ET-1 Secretion Inhibition PKG->ET1_Inhibition

This compound Signaling Pathway

ERA_Signaling ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR ETBR ET-B Receptor ET1->ETBR Vasoconstriction Vasoconstriction ETAR->Vasoconstriction Cell_Proliferation Cell Proliferation ETAR->Cell_Proliferation ETBR->Vasoconstriction ERAs Endothelin Receptor Antagonists (ERAs) ERAs->ETAR Block ERAs->ETBR Block (Dual ERAs) Vasoconstriction_Workflow cluster_prep Tissue Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Dissection Dissect Blood Vessel Mounting Mount in Organ Bath Dissection->Mounting Equilibration Equilibrate Mounting->Equilibration Baseline Generate Baseline ET-1 Response Equilibration->Baseline Washout Washout Baseline->Washout Incubation Incubate with ERA Washout->Incubation Test_Response Generate ET-1 Response with ERA Incubation->Test_Response Comparison Compare Response Curves Test_Response->Comparison Quantification Quantify Inhibition Comparison->Quantification

References

A Comparative Analysis of Carperitide Acetate in Acute Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carperitide acetate, a recombinant form of human atrial natriuretic peptide (ANP), has been a subject of extensive research in the management of acute heart failure (AHF), particularly in Japan where it has seen widespread use.[1] Its therapeutic rationale is centered on its vasodilatory, diuretic, and natriuretic properties, which are intended to reduce cardiac preload and afterload.[2][3] However, its clinical efficacy, especially concerning long-term outcomes, remains a topic of debate within the scientific community.[1] This guide provides a statistical analysis of this compound's efficacy data, comparing it with alternative treatments and presenting the underlying experimental methodologies.

Comparative Efficacy Data

The clinical efficacy of this compound has been evaluated in numerous studies, with varying results. When compared to standard therapy or placebo, meta-analyses have shown no significant improvement in key clinical endpoints such as all-cause mortality and heart failure-related hospitalization.[1][4] Some studies have even suggested a potential for increased in-hospital mortality.[5][6] Conversely, other research indicates that low-dose Carperitide may be associated with reduced cardiovascular and all-cause mortality.[1][7]

Here, we present a summary of key comparative clinical trial data:

Table 1: Carperitide vs. Placebo/Standard Care in Acute Heart Failure
Outcome MeasureCarperitide GroupControl GroupRisk Ratio (RR) / Hazard Ratio (HR)95% Confidence Interval (CI)p-valueStudy/Notes
All-Cause MortalityVariesVaries1.020.63 - 1.66Not SignificantMeta-analysis data.[1][4]
In-Hospital MortalityHigher IncidenceLower Incidence1.161.07 - 1.27< 0.001Meta-analysis, after resolving heterogeneity.
Heart Failure HospitalizationVariesVaries0.980.85 - 1.14Not SignificantMeta-analysis data.[1]
Composite (Hospitalization/Death)VariesVaries0.980.85 - 1.14Not SignificantMeta-analysis data.[1][4]
Composite (All-cause death/HF hospitalization within 2 years)29.5%28.0%1.260.78 - 2.060.827LASCAR-AHF Trial (low-dose carperitide).[1]
Table 2: Carperitide vs. Alternative Vasodilators (Nitrates, Nesiritide)
Outcome MeasureCarperitide GroupComparator Group (Drug)Key FindingStudy/Notes
In-Hospital MortalityHigher MortalityNitratesCarperitide use was associated with significantly worse in-hospital outcomes.[8]Nationwide claim-based database study in Japan.[8]
Hemodynamic Improvement (DPAP, CVP)Less ImprovementNitrite CompoundsNitrites tended to improve hemodynamics more than Carperitide.[9]No significant difference in prognostic impact.[9]
Dyspnea Improvement (6 & 24 hrs)Not Directly ComparedNesiritideNesiritide showed a modest, but not statistically significant, improvement vs. placebo.ASCEND-HF Trial.[10]
30-day Death or HF RehospitalizationNot Directly ComparedNesiritideNo significant difference between Nesiritide and placebo.ASCEND-HF Trial.[10]

Signaling Pathway and Experimental Workflow

To understand the mechanism and evaluation of Carperitide, the following diagrams illustrate its signaling pathway and a typical clinical trial workflow.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carperitide Carperitide (α-hANP) NPR_A Natriuretic Peptide Receptor-A (NPR-A) Carperitide->NPR_A Binds to GC Guanylate Cyclase NPR_A->GC Activates cGMP cyclic GMP GC->cGMP GTP GTP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis Natriuresis & Diuresis PKG->Natriuresis RAAS_Inhibition RAAS Inhibition PKG->RAAS_Inhibition

Diagram 1: Carperitide Signaling Pathway.

G Patient_Screening Patient Screening (AHF Diagnosis, Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_Arm Treatment Arm: Carperitide Infusion + Standard Therapy Randomization->Treatment_Arm Control_Arm Control Arm: Placebo/Standard Therapy Randomization->Control_Arm Data_Collection Data Collection (Hemodynamics, Biomarkers, Clinical Symptoms) Treatment_Arm->Data_Collection Control_Arm->Data_Collection Follow_Up Follow-Up (e.g., 30 days, 1 year) Data_Collection->Follow_Up Endpoint_Analysis Endpoint Analysis (Mortality, Rehospitalization) Follow_Up->Endpoint_Analysis

Diagram 2: Generalized Clinical Trial Workflow.

Experimental Protocols

The methodologies of clinical trials evaluating Carperitide and its alternatives, such as Nesiritide, share common frameworks, although specific parameters may vary.

Key Components of a Representative Clinical Trial Protocol (Synthesized from LASCAR-AHF and ASCEND-HF)
  • Study Design: A multicenter, randomized, controlled trial is the standard.[1][2] Blinding (double-blind) is preferred to minimize bias, though open-label designs have also been used.[1][2]

  • Patient Population: Participants are typically adults hospitalized for acute decompensated heart failure.[10][11] Inclusion criteria often specify clinical signs of heart failure (e.g., dyspnea at rest), and may include objective measures such as elevated B-type natriuretic peptide (BNP) or N-terminal pro-BNP levels, or radiographic evidence of pulmonary congestion.[10] Exclusion criteria commonly include severe hypotension, end-stage renal failure, or recent use of other intravenous vasodilators or inotropes.[10][11]

  • Intervention:

    • Carperitide Arm: Continuous intravenous infusion of Carperitide at a specified dose (e.g., low-dose regimens of 0.01-0.05 µg/kg/min) for a defined duration (e.g., 72 hours), in addition to standard heart failure therapy.[1][12]

    • Control Arm: Either a matching placebo infusion plus standard therapy or standard therapy alone.[1][10] Standard therapy can include diuretics, and other medications as deemed appropriate by the treating physician, but often with restrictions on other vasodilators.[12]

  • Endpoints:

    • Primary Endpoints: These are typically major clinical outcomes. For instance, a composite of all-cause mortality and rehospitalization for heart failure over a specified follow-up period (e.g., 30 days to 2 years).[1][2] Some trials have also used patient-reported outcomes like changes in dyspnea as a primary endpoint.[2][10]

    • Secondary Endpoints: These may include changes in hemodynamic parameters (e.g., pulmonary capillary wedge pressure), renal function (e.g., serum creatinine, estimated glomerular filtration rate), biomarkers (e.g., BNP, troponin), and length of hospital stay.[1][13]

  • Statistical Analysis: The analysis is typically performed on an intention-to-treat basis. Time-to-event data for primary endpoints like mortality and rehospitalization are often analyzed using Kaplan-Meier curves and Cox proportional hazards models to calculate hazard ratios.[12] For continuous secondary endpoints, appropriate statistical tests (e.g., t-tests, ANOVA) are used to compare the means between treatment groups.[13]

Conclusion

The available evidence on this compound presents a complex picture. While it demonstrates clear mechanistic actions on the cardiovascular system, translating these into consistent and significant improvements in hard clinical outcomes like mortality and rehospitalization has been challenging. Meta-analyses and head-to-head comparisons with other vasodilators do not consistently support its superiority and, in some cases, raise safety concerns. The discrepancy in findings, particularly regarding the potential benefits of low-dose regimens, underscores the need for further well-designed, adequately powered randomized controlled trials to definitively establish the role of Carperitide in the management of acute heart failure. For researchers and drug development professionals, the story of Carperitide highlights the critical importance of robust clinical trial design and the need to look beyond surrogate endpoints to demonstrate true clinical benefit.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Carperitide Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of all laboratory materials, including the proper disposal of research compounds like carperitide acetate. While specific disposal protocols for this compound are not readily published, a framework of best practices derived from general peptide and pharmaceutical waste disposal regulations ensures safety and environmental protection. This guide provides essential, step-by-step logistical information for the operational planning of this compound disposal.

This compound is a synthetic 28-amino acid peptide analog of human atrial natriuretic peptide (ANP).[1][2] As a biologically active peptide used for research purposes only, preventing its release into the environment is a critical consideration for disposal.[2][3]

Immediate Safety and Handling Considerations

Before disposal, proper handling and personal protective equipment (PPE) are paramount. Standard laboratory practice for handling peptide compounds should be followed. This includes wearing lab coats, safety goggles, and nitrile gloves.[4] In case of a spill, it should be contained promptly with absorbent materials, and the area should be disinfected.[4]

Step-by-Step Disposal Protocol

Given the absence of specific guidelines for this compound, a conservative approach based on general principles for peptide-based compounds and pharmaceutical waste is necessary.

  • Consult Institutional and Local Regulations: The primary and most crucial step is to consult with your institution's Environmental Health and Safety (EHS) office.[3] They will provide guidance based on the facility's specific waste streams and disposal contracts, ensuring compliance with local, state, and federal regulations.[3]

  • Waste Characterization: In consultation with the EHS office, determine the appropriate waste category for this compound. Pharmaceutical waste is generally categorized as hazardous, non-hazardous, or a controlled substance.[5] While this compound is not a scheduled controlled substance, its biological activity may lead to it being classified as hazardous waste.

  • Segregation and Collection:

    • Unused or Expired Product: Keep the this compound in its original, clearly labeled container.[4]

    • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, vials, and gloves, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]

  • Waste Disposal:

    • Incineration: The most common and recommended method for disposing of pharmaceutical waste is through a licensed medical incineration facility.[5][6] This method ensures the complete destruction of the biologically active peptide.[3]

    • Prohibited Disposal Methods: Do not dispose of this compound down the drain or in regular trash.[6][7] Flushing pharmaceuticals can lead to the contamination of water supplies, as sewage treatment systems may not effectively remove such compounds.[7] The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[6]

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is governed by several key regulations. A summary of the primary regulatory bodies and their roles is provided below.

Regulatory BodyAct/RuleKey Provisions for Pharmaceutical Waste Disposal
Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)Sets federal guidelines for the safe management of hazardous waste from its generation to disposal.[5][8]
Environmental Protection Agency (EPA) Subpart P of RCRA RegulationsProvides healthcare-specific requirements for managing hazardous waste pharmaceuticals, including a ban on flushing them down drains.[6]
Drug Enforcement Administration (DEA) Controlled Substances ActRegulates the disposal of controlled substances to prevent diversion.
State Regulations Varies by StateMany states have their own, often more stringent, regulations for pharmaceutical waste disposal.[8]

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound involves a series of decision points and actions to ensure safety and compliance.

cluster_prep Preparation & Assessment cluster_segregation Segregation & Collection cluster_disposal Final Disposal start This compound Waste Generated consult_ehs Consult Institutional EHS Office & Review SDS start->consult_ehs characterize Characterize Waste (Hazardous vs. Non-Hazardous) consult_ehs->characterize collect_solid Collect Solid Waste (Unused Product, Contaminated PPE) in Labeled Hazardous Waste Container characterize->collect_solid collect_liquid Collect Liquid Waste (Solutions) in Labeled Hazardous Waste Container characterize->collect_liquid prohibited Prohibited: Do Not Dispose in Sink or Regular Trash characterize->prohibited licensed_disposal Arrange for Pickup by Licensed Hazardous Waste Contractor collect_solid->licensed_disposal collect_liquid->licensed_disposal incineration Transport to Permitted Treatment Facility for Incineration licensed_disposal->incineration end Disposal Complete incineration->end

Caption: Logical workflow for the compliant disposal of this compound.

While no specific experimental protocols for the neutralization of this compound are publicly available, the recommended disposal method of incineration by a licensed facility serves as the terminal and most effective "protocol" for ensuring its complete destruction.[3] By adhering to these guidelines and prioritizing consultation with EHS professionals, research institutions can ensure the safe and environmentally responsible disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。